molecular formula C38H42N4O8 B1220378 Dachp CAS No. 69423-76-3

Dachp

Cat. No.: B1220378
CAS No.: 69423-76-3
M. Wt: 682.8 g/mol
InChI Key: QHMIEWWCNLMBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dachp, with the chemical name O,O'-Diacetylhematoporphyrin, is a porphyrin derivative recognized for its use in scientific research. It has the CAS Registry Number 69423-76-3 and a molecular formula of C38H42N4O8 . As a modified hematoporphyrin, this compound is of interest in the study of porphyrin chemistry and its various applications. Research into related porphyrin structures has explored their potential in areas such as photodynamic therapy and as sensitizers in chemical processes, suggesting potential avenues for investigation with this compound . This product is intended for laboratory research purposes only. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other veterinary or medical applications. Researchers should consult the product's safety data sheet (SDS) and handle all chemicals with appropriate precautions.

Properties

CAS No.

69423-76-3

Molecular Formula

C38H42N4O8

Molecular Weight

682.8 g/mol

IUPAC Name

3-[8,13-bis(1-acetyloxyethyl)-18-(2-carboxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C38H42N4O8/c1-17-25(9-11-35(45)46)31-16-32-26(10-12-36(47)48)18(2)28(40-32)14-33-38(22(6)50-24(8)44)20(4)30(42-33)15-34-37(21(5)49-23(7)43)19(3)29(41-34)13-27(17)39-31/h13-16,21-22,41-42H,9-12H2,1-8H3,(H,45,46)(H,47,48)

InChI Key

QHMIEWWCNLMBMZ-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC(=O)C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)OC(=O)C

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC(=O)C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)OC(=O)C

Synonyms

DACHP
hematoporphyrin-7,12-diacetate
O,O'-diacetylhematoporphyrin

Origin of Product

United States

Foundational & Exploratory

The Structural Elucidation of 1,2-Diaminocyclohexane Platinum Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of 1,2-diaminocyclohexane (DACH) platinum complexes, a class of compounds that includes the clinically significant anticancer drug, oxaliplatin. The guide delves into the stereochemistry of the DACH ligand, the coordination chemistry of the resulting platinum complexes, and the structural basis of their interaction with DNA, which is fundamental to their cytotoxic mechanism of action.

Core Structural Features

The foundational structure of these complexes consists of a central platinum atom, typically in the +2 or +4 oxidation state, chelated by a 1,2-diaminocyclohexane (DACH) ligand. The DACH ligand is a bidentate ligand, coordinating to the platinum center through its two nitrogen atoms, forming a stable five-membered ring. This DACH ligand is considered the "non-leaving group" and plays a crucial role in the biological activity and resistance-evading properties of these drugs. The remaining coordination sites on the platinum are occupied by "leaving groups," such as oxalate, chloride, or malonate, which are displaced upon interaction with biological targets like DNA.

Stereoisomerism of the 1,2-Diaminocyclohexane Ligand

A critical aspect of the structure of DACH-platinum complexes is the stereochemistry of the DACH ligand itself. 1,2-Diaminocyclohexane exists as three stereoisomers: the enantiomeric pair of trans isomers, (1R,2R)-DACH and (1S,2S)-DACH, and the achiral cis (meso) isomer, (1R,2S)-DACH.

The spatial arrangement of the amino groups in these isomers significantly influences the geometry of the resulting platinum complex and its subsequent biological activity. The antitumor efficacy of DACH-platinum complexes is highly dependent on the specific stereoisomer of the DACH ligand. Notably, the clinically approved drug, oxaliplatin, exclusively utilizes the (1R,2R)-DACH isomer, which has demonstrated superior anticancer activity compared to the (1S,2S) and meso isomers in many cancer models.

stereoisomers cluster_trans trans-Isomers (Enantiomers) cluster_cis cis-Isomer (Meso) TRR (1R,2R)-DACH TSS (1S,2S)-DACH CIS (1R,2S)-DACH DACH 1,2-Diaminocyclohexane DACH->TRR DACH->TSS DACH->CIS dna_interaction cluster_cellular Cellular Environment cluster_dna DNA Interaction cluster_pathway Apoptotic Signaling Complex DACH-Pt(II) Complex Activation Aquation (Loss of Leaving Group) Complex->Activation Active_Complex [DACH-Pt(H2O)2]2+ Activation->Active_Complex DNA Nuclear DNA Active_Complex->DNA Adduct Pt-DNA Adduct Formation (Intrastrand Cross-link) DNA->Adduct Distortion DNA Double Helix Distortion Adduct->Distortion Recognition Damage Recognition (e.g., p53 activation) Distortion->Recognition Caspase Caspase Cascade Activation Recognition->Caspase Apoptosis Apoptosis Caspase->Apoptosis

The Core Mechanism of DACH-Pt Anticancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-based drugs are a cornerstone of modern chemotherapy, with diaminocyclohexane (DACH)-platinum (Pt) complexes emerging as a critical class of therapeutic agents. This technical guide provides an in-depth exploration of the mechanism of action of DACH-Pt anticancer agents, with a primary focus on the widely used drug oxaliplatin. It also delves into the experimental methodologies used to elucidate these mechanisms and presents quantitative data to support the findings.

Chemical Structure and Activation

DACH-Pt compounds are third-generation platinum analogs characterized by a central platinum atom coordinated to a DACH carrier ligand.[1] This bulky DACH ligand is a key feature that distinguishes these agents from earlier platinum drugs like cisplatin and is crucial for their distinct biological activity and resistance profiles.[1][2] The most well-known example is oxaliplatin, where the platinum(II) ion is also chelated by an oxalate group.[3]

Upon entering the low-chloride environment of the cell, DACH-Pt complexes undergo hydrolysis, a process where the leaving group (e.g., oxalate in oxaliplatin) is replaced by water molecules.[4] This aquation process activates the platinum complex, transforming it into a reactive electrophilic species that can readily interact with cellular macromolecules.[4]

Cellular Uptake and Intracellular Distribution

The cellular accumulation of DACH-Pt agents is a critical determinant of their cytotoxicity.[5] Several mechanisms are involved in their transport across the cell membrane, including passive diffusion and active transport mediated by organic cation transporters (OCTs) and copper transporter 1 (CTR1).[6] The lipophilicity of the DACH-Pt complex, influenced by its specific ligands, also plays a significant role in its cellular uptake.[6] Once inside the cell, the activated DACH-Pt species can be distributed to various cellular compartments, with the nucleus being the primary target for its cytotoxic effects.

The Primary Target: DNA Adduct Formation

The principal mechanism of action of DACH-Pt anticancer agents is the formation of covalent adducts with nuclear DNA.[7] The activated, aquated platinum species are highly reactive towards the nitrogen atoms of purine bases, primarily binding to the N7 position of guanine and adenine.[4] This binding leads to the formation of various types of DNA adducts, including:

  • Intrastrand cross-links: The most common type of adduct, where the platinum atom links two adjacent or nearby bases on the same DNA strand. The primary adducts are 1,2-d(GpG) and 1,2-d(ApG) intrastrand cross-links.

  • Interstrand cross-links: Less frequent but highly cytotoxic lesions where the platinum atom links bases on opposite DNA strands.

These DNA adducts induce significant distortions in the DNA double helix, which physically obstruct the processes of DNA replication and transcription.[4] This blockage of essential cellular processes ultimately triggers cell cycle arrest and programmed cell death (apoptosis). The bulky DACH ligand creates more sterically hindered adducts compared to those formed by cisplatin, which are less efficiently recognized and repaired by the cell's DNA repair machinery, particularly the mismatch repair (MMR) system.[8][9] This is a key reason for the activity of DACH-Pt agents in cisplatin-resistant tumors.

Induction of Apoptosis: The Ultimate Cytotoxic Effect

The extensive DNA damage caused by DACH-Pt adducts, if not adequately repaired, initiates a cascade of signaling events that converge on the induction of apoptosis. Both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways can be activated by DACH-Pt agents.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for DACH-Pt-induced apoptosis. DNA damage triggers the activation of the tumor suppressor protein p53.[5] Activated p53, in turn, upregulates the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak.[5][8] These proteins translocate to the mitochondria and induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[10] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspases-3 and -7, which orchestrate the dismantling of the cell.[10]

Extrinsic (Death Receptor) Pathway

In some cellular contexts, DACH-Pt agents can also trigger the extrinsic apoptotic pathway.[2][10] This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This ligand-receptor interaction leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8.[2] Active caspase-8 can then directly cleave and activate the executioner caspases-3 and -7. Furthermore, caspase-8 can cleave the Bcl-2 family protein Bid into its truncated form, tBid, which then translocates to the mitochondria and amplifies the apoptotic signal through the intrinsic pathway.[2]

Signaling Pathway of DACH-Pt-Induced Apoptosis

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway DACH-Pt Agent DACH-Pt Agent Cellular Uptake Cellular Uptake DACH-Pt Agent->Cellular Uptake Death_Receptors Death Receptor Activation (e.g., Fas, TNFR) DACH-Pt Agent->Death_Receptors Activated DACH-Pt Activated DACH-Pt Cellular Uptake->Activated DACH-Pt DNA Adducts DNA Adducts Activated DACH-Pt->DNA Adducts DNA Damage Response DNA Damage Response DNA Adducts->DNA Damage Response p53 p53 DNA Damage Response->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3_7 Executioner Caspases (Caspase-3, -7) Activation Caspase9->Caspase3_7 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 tBid tBid Caspase8->tBid Caspase8->Caspase3_7 tBid->Bax_Bak Apoptosis Apoptosis Caspase3_7->Apoptosis A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with serial dilutions of DACH-Pt agent B->C D Incubate for a defined period (e.g., 24, 48, 72h) C->D E Add MTT solution to each well D->E F Incubate for 2-4h to allow formazan formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 490-570 nm G->H I Calculate cell viability and IC50 values H->I A Treat cells with DACH-Pt agent B Harvest and wash cells to remove extracellular drug A->B C Lyse cells and isolate desired fraction (whole cell lysate or DNA) B->C D Digest sample with concentrated nitric acid C->D E Dilute digested sample D->E F Analyze platinum content using ICP-MS E->F G Quantify against a platinum standard curve F->G

References

Synthesis of Dichloro(1,2-diaminocyclohexane)platinum(II): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis, characterization, and experimental protocols for dichloro(1,2-diaminocyclohexane)platinum(II), a key intermediate in the production of the widely used anticancer drug, oxaliplatin. This document provides comprehensive information for researchers and professionals involved in platinum-based drug development and chemical synthesis.

Overview and Chemical Properties

Dichloro(1,2-diaminocyclohexane)platinum(II), often abbreviated as PtCl₂(dach), is a platinum coordination complex. The 1,2-diaminocyclohexane (dach) ligand is a bidentate ligand that coordinates to the platinum(II) center through its two amino groups. This complex serves as a crucial precursor in the synthesis of oxaliplatin, where the chloride ligands are replaced by an oxalate group.

Quantitative Data Summary

The key quantitative data for dichloro(1,2-diaminocyclohexane)platinum(II) are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₆H₁₄Cl₂N₂Pt[1][2]
Molecular Weight 380.17 g/mol [1][3]
Melting Point 280 °C (decomposes)[3]
Appearance Insoluble product
Initial Synthesis Yield Approximately 90%
Yield after Purification 47%
Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum of dichloro(1,2-diaminocyclohexane)platinum(II) is characterized by vibrational bands corresponding to the Pt-Cl and N-H bonds, as well as the various vibrations of the diaminocyclohexane ligand. A representative IR spectrum can be found in the supporting information of related studies.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence of the 1,2-diaminocyclohexane ligand. The spectrum will show characteristic signals for the protons of the cyclohexane ring and the amine groups. Due to the complexity of the cyclohexane ring protons, these signals often appear as a series of multiplets. The chemical shifts of the amine protons are also a key feature.

Synthesis of Dichloro(1,2-diaminocyclohexane)platinum(II)

The synthesis of dichloro(1,2-diaminocyclohexane)platinum(II) is typically achieved through the reaction of potassium tetrachloroplatinite (K₂PtCl₄) with 1,2-diaminocyclohexane.

Chemical Reaction Pathway

The overall chemical reaction for the synthesis is as follows:

Chemical Reaction Pathway cluster_reactants Reactants cluster_products Products K2PtCl4 K₂[PtCl₄] PtCl2DACH →   Dichloro(1,2-diaminocyclohexane)platinum(II) K2PtCl4->PtCl2DACH DACH +   1,2-Diaminocyclohexane KCl +   2 KCl

Caption: Chemical reaction for the synthesis of PtCl₂(dach).
Detailed Experimental Protocol

This protocol is based on established literature procedures.

Materials:

  • Potassium tetrachloroplatinite (K₂PtCl₄)

  • 1,2-Diaminocyclohexane (a mixture of isomers or a specific isomer)

  • Deionized water

  • Methanol

  • Dimethylformamide (DMF)

  • 0.1 N Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve potassium tetrachloroplatinite (20 mM) in 75 ml of deionized water.

  • Addition of Ligand: To the stirred solution of potassium tetrachloroplatinite, add 1,2-diaminocyclohexane (20 mM).

  • Reaction: Stir the reaction mixture at room temperature for three hours. An insoluble precipitate of dichloro(1,2-diaminocyclohexane)platinum(II) will form.

  • Isolation of Crude Product: Collect the insoluble product by filtration.

  • Washing: Wash the filtered product first with deionized water and then with methanol to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the washed product in an oven. The yield of the crude product is typically around 90%.

  • Purification (Optional): a. Dissolve the crude product in a minimal amount of dimethylformamide (DMF). b. Filter the solution to remove any insoluble impurities. c. Add three volumes of methanol or 0.1 N HCl to the filtrate to precipitate the purified product. d. Collect the purified product by filtration, wash with methanol, and dry. The yield after purification is approximately 47%.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of dichloro(1,2-diaminocyclohexane)platinum(II).

Experimental Workflow start Start dissolve_K2PtCl4 Dissolve K₂PtCl₄ in Water start->dissolve_K2PtCl4 add_dach Add 1,2-Diaminocyclohexane dissolve_K2PtCl4->add_dach react Stir at Room Temperature (3 hours) add_dach->react filtration1 Filter to Collect Insoluble Product react->filtration1 wash Wash with Water and Methanol filtration1->wash dry1 Dry the Crude Product wash->dry1 dissolve_dmf Dissolve Crude Product in DMF dry1->dissolve_dmf Purification end End dry1->end Crude Product filtration2 Filter to Remove Impurities dissolve_dmf->filtration2 precipitate Precipitate with Methanol or 0.1 N HCl filtration2->precipitate filtration3 Filter to Collect Purified Product precipitate->filtration3 wash2 Wash with Methanol filtration3->wash2 dry2 Dry the Purified Product wash2->dry2 dry2->end

Caption: Workflow for the synthesis and purification of PtCl₂(dach).

Conclusion

This technical guide provides a comprehensive overview of the synthesis of dichloro(1,2-diaminocyclohexane)platinum(II). The detailed experimental protocol, along with the summarized quantitative data and workflow diagrams, offers a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development. The successful synthesis of this key intermediate is a critical step in the production of oxaliplatin and related platinum-based anticancer agents.

References

An In-depth Technical Guide to the Stereoisomers of 1,2-diaminocyclohexane and Their Impact on Platinum-Based Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemistry of the non-leaving group ligand in platinum-based anticancer drugs plays a pivotal role in their efficacy, toxicity, and mechanisms of action. This technical guide provides a comprehensive overview of the stereoisomers of 1,2-diaminocyclohexane (DACH) and their influence on the biological activity of platinum(II) and platinum(IV) complexes. We delve into the synthesis and resolution of these isomers, their distinct interactions with DNA, and the divergent cellular signaling pathways they trigger. This document aims to serve as a valuable resource for researchers in oncology and medicinal chemistry, offering detailed experimental protocols and a summary of key quantitative data to facilitate further drug development and mechanistic studies in this critical area of cancer therapeutics.

Introduction to 1,2-diaminocyclohexane Stereoisomers in Platinum Drugs

1,2-diaminocyclohexane (DACH) is a crucial bidentate ligand used in a variety of platinum-based chemotherapeutic agents. Its stereoisomers, namely the cis isomer, the (1R,2R)-(-)-trans isomer, and the (1S,2S)-(+)-trans isomer, confer distinct three-dimensional structures to the resulting platinum complexes. These structural variations significantly impact the drugs' pharmacological properties.

The most prominent example is oxaliplatin, a third-generation platinum drug widely used in the treatment of colorectal cancer, which incorporates the (1R,2R)-DACH ligand.[1][2] The steric bulk and chirality of the DACH ligand influence the formation and structure of platinum-DNA adducts, which are the primary cytotoxic lesions.[3] This, in turn, affects the recognition and processing of these adducts by cellular machinery, leading to different downstream signaling events and, ultimately, varied antitumor activity and toxicity profiles.[4][5] Notably, platinum complexes containing the DACH ligand have shown the ability to overcome cisplatin resistance, a major clinical challenge.[6][7]

Synthesis and Resolution of 1,2-diaminocyclohexane Stereoisomers

The synthesis of DACH typically yields a mixture of cis and trans isomers. The separation of these isomers and the resolution of the racemic trans mixture into its constituent enantiomers are critical steps in the synthesis of stereospecific platinum drugs.

Synthesis of 1,2-diaminocyclohexane

A common method for producing a mixture of 1,2-diaminocyclohexane stereoisomers is the hydrogenation of o-phenylenediamine.[8]

Resolution of trans-1,2-diaminocyclohexane

The racemic mixture of trans-1,2-diaminocyclohexane can be resolved into its (1R,2R) and (1S,2S) enantiomers using a chiral resolving agent, most commonly tartaric acid.[8] The principle of this method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Stereoisomerism and Antitumor Activity: A Quantitative Comparison

The antitumor activity of platinum complexes is profoundly influenced by the stereochemistry of the DACH ligand. The (R,R)-DACH isomer, as seen in oxaliplatin, has generally demonstrated superior efficacy in many cancer models.[6][8] However, the relative activity of the isomers can be dependent on the specific leaving group in the platinum complex and the genetic background of the cancer cells.[7][9]

Below are tables summarizing the quantitative data on the in vitro and in vivo antitumor activities of various DACH-platinum complexes.

Table 1: In Vitro Cytotoxicity (IC50) of DACH-Platinum Complexes

CompoundCell LineIC50 (µM)Reference(s)
Oxaliplatin [(1R,2R)-DACH-Pt(II)-oxalate]HT-29 (colon)0.97[10]
Oxaliplatin [(1R,2R)-DACH-Pt(II)-oxalate]A2780 (ovarian)0.17[10]
(cis-DACH)Pt(II)(CBDCA)L1210/0Data not specified[7]
(trans-R,R-DACH)Pt(II)(CBDCA)L1210/0Data not specified[7]
(trans-S,S-DACH)Pt(II)(CBDCA)L1210/0Data not specified[7]
Pt(IV)(trans-1R,2R-DACH)-trans-(acetate)2-methylmalonateM5076Highly active (no IC50)[11]
[Pt(1S,2S-DACH)(5,6-dimethyl-1,10-phenanthroline)]2+HeLaSubmicromolar[12]

Table 2: In Vivo Antitumor Efficacy (%T/C) of DACH-Platinum Complexes

CompoundTumor Model%T/C*Reference(s)
OxaliplatinL1210 Leukemia> cisplatin[13]
(R,R)-DACH-Pt(IV) complexes (7 out of 10 series)L1210/0Superior to S,S and cis[6]
(S,S)-DACH-Pt(IV) with axial chloro, equatorial CBDCAL1210/DDP> R,R > cis[6]
(R,R)-DACH-Pt(IV) with axial chloro, equatorial CBDCAB16 Melanoma= S,S > cis[6]
trans isomers of DACH(sulfato)Pt(II)Various modelsGenerally > cis[7]
cis-DACH(CBDCA)Pt(II)Various modelsSuperior to trans[7]

%T/C = (Median tumor weight in treated group / Median tumor weight in control group) x 100. A lower %T/C indicates higher antitumor activity.

Mechanistic Insights: DNA Interaction and Cellular Signaling Pathways

The primary mechanism of action for platinum-based drugs is the formation of covalent adducts with DNA, which inhibits DNA replication and transcription, ultimately leading to cell death.[1] However, the stereochemistry of the DACH ligand dictates the specific nature of these DNA adducts and how they are recognized by the cellular machinery, leading to the activation of distinct downstream signaling pathways.

DNA Adduct Formation

All DACH-platinum isomers form intra- and interstrand crosslinks in DNA. However, the conformation of the DACH ligand influences the bending and unwinding of the DNA helix upon adduct formation. These structural differences in the DNA adducts are thought to be a key reason for the differential biological activities of the stereoisomers.

Divergent Signaling Pathways

Recent studies have revealed that not all DACH-platinum complexes trigger the same cell death pathways. While cisplatin predominantly activates the DNA damage response (DDR) pathway, oxaliplatin, with its (1R,2R)-DACH ligand, has been shown to also induce cell death through a unique nucleolar stress pathway.[1][14] This alternative mechanism may contribute to its efficacy in cisplatin-resistant tumors.

Furthermore, the mismatch repair (MMR) system, which recognizes and processes certain types of DNA damage, plays a crucial role in the cytotoxicity of cisplatin.[4] Defects in the MMR pathway are a known mechanism of cisplatin resistance.[15] In contrast, the DNA adducts formed by oxaliplatin are not efficiently recognized by the MMR system, providing a mechanism to circumvent this form of resistance.[2][4]

The activation of key signaling kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) and their downstream effectors Chk1 and Chk2 are central to the DDR.[16][17] These pathways ultimately lead to cell cycle arrest and apoptosis.[18] The differential activation of these pathways by the various DACH-platinum stereoisomers is an active area of research.

Below are Graphviz diagrams illustrating the key signaling pathways.

DNA_Damage_Response cluster_stimulus Stimulus cluster_dna_damage Primary Cellular Event cluster_pathways Divergent Signaling Pathways cluster_outcome Cellular Outcome DACH-Pt DACH-Platinum Complexes DNA_Adducts Formation of DNA Adducts DACH-Pt->DNA_Adducts DDR DNA Damage Response (DDR) DNA_Adducts->DDR (predominantly Cis-DACH) Nucleolar_Stress Nucleolar Stress Pathway DNA_Adducts->Nucleolar_Stress (notably (1R,2R)-DACH) Apoptosis Apoptosis DDR->Apoptosis Nucleolar_Stress->Apoptosis

Caption: Divergent signaling pathways activated by DACH-platinum complexes.

MMR_Role cluster_adducts DNA Adducts cluster_mmr Mismatch Repair (MMR) System cluster_outcomes Cellular Consequences Cisplatin_Adduct Cisplatin-DNA Adduct MMR_Recognition MMR Recognition Cisplatin_Adduct->MMR_Recognition Oxaliplatin_Adduct Oxaliplatin-DNA Adduct ((1R,2R)-DACH) Apoptosis_Bypass MMR-independent Apoptosis Oxaliplatin_Adduct->Apoptosis_Bypass Not recognized by MMR Apoptosis_Signal Apoptosis Signaling MMR_Recognition->Apoptosis_Signal MMR proficient Resistance Resistance (if MMR is deficient) MMR_Recognition->Resistance MMR deficient

Caption: Role of the Mismatch Repair (MMR) system in response to platinum-DNA adducts.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of DACH-platinum stereoisomers.

Synthesis of a DACH-Platinum(IV) Complex

This protocol describes a general method for the synthesis of DACH-Pt(IV) complexes, which can be adapted for the different DACH isomers.[6]

  • Oxidation of Pt(II) precursor: The corresponding DACH-dihaloplatinum(II) or DACH-dicarboxylatoplatinum(II) is oxidized using hydrogen peroxide to form DACH-Pt(IV)-trans(OH)2Y.

  • Ligand Exchange: The axial hydroxo groups are then replaced by reacting the intermediate with the desired axial ligands (e.g., chloro, bromo, or monocarboxylato ligands).

  • Characterization: The final product is characterized by elemental analysis, infrared spectroscopy, and 195Pt NMR spectroscopy.

Resolution of trans-1,2-diaminocyclohexane

This protocol is based on the fractional crystallization of diastereomeric salts formed with L-(+)-tartaric acid.[11][14][19]

  • Salt Formation: Dissolve L-(+)-tartaric acid in distilled water with heating. Slowly add the racemic trans-1,2-diaminocyclohexane to the hot solution. The diastereomeric salt of the (1R,2R)-enantiomer is less soluble and will precipitate upon cooling.

  • Crystallization: Cool the mixture in an ice bath to maximize the precipitation of the diastereomeric salt.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold methanol.

  • Liberation of the Free Diamine: Suspend the isolated salt in water and add a concentrated sodium hydroxide solution to deprotonate the diamine.

  • Extraction: Extract the free (1R,2R)-1,2-diaminocyclohexane with an organic solvent such as diethyl ether.

  • Purification: Dry the organic extract over an anhydrous drying agent (e.g., MgSO4), filter, and remove the solvent under reduced pressure to obtain the enantiomerically pure diamine. The (1S,2S)-enantiomer can be recovered from the mother liquor.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess cell viability.[8][20][21][22]

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the platinum complexes for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Quantification of Intracellular Platinum and DNA Adducts by ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the elemental composition of samples.[1][2][6]

  • Cell Treatment and Harvesting: Treat cultured cells with the platinum complexes. After treatment, wash the cells with ice-cold PBS to remove extracellular drug, then harvest the cells.

  • Sample Preparation:

    • For total intracellular platinum: Lyse the cells and digest the lysate with concentrated nitric acid.

    • For platinum-DNA adducts: Isolate genomic DNA from the treated cells and digest the DNA with concentrated nitric acid.

  • ICP-MS Analysis: Dilute the digested samples to a suitable nitric acid concentration and analyze them using an ICP-MS instrument.

  • Quantification: Generate a calibration curve using platinum standard solutions of known concentrations to quantify the amount of platinum in the samples. The results can be expressed as the amount of platinum per cell or per microgram of DNA.

Experimental_Workflow cluster_synthesis Synthesis & Resolution cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis_DACH Synthesis of racemic DACH Resolution Resolution of trans-DACH enantiomers Synthesis_DACH->Resolution Synthesis_Pt Synthesis of DACH-Pt complexes Resolution->Synthesis_Pt Cell_Culture Cancer Cell Culture Synthesis_Pt->Cell_Culture MTT_Assay Cell Viability (MTT Assay) Cell_Culture->MTT_Assay ICP_MS Cellular Uptake & DNA Adducts (ICP-MS) Cell_Culture->ICP_MS Tumor_Model Animal Tumor Model MTT_Assay->Tumor_Model Lead Compound Selection ICP_MS->Tumor_Model Efficacy_Study Antitumor Efficacy (%T/C) Tumor_Model->Efficacy_Study

Caption: General experimental workflow for the development and evaluation of DACH-platinum drugs.

Conclusion and Future Directions

The stereochemistry of the 1,2-diaminocyclohexane ligand is a critical determinant of the pharmacological properties of platinum-based anticancer drugs. The (1R,2R)-trans isomer, found in oxaliplatin, has demonstrated significant clinical success, particularly in its ability to circumvent cisplatin resistance. This is attributed to the unique structural features of its DNA adducts and its ability to activate alternative cell death pathways, such as nucleolar stress, while avoiding recognition by the mismatch repair system.

Future research in this area should continue to explore the nuanced relationships between the stereochemistry of the DACH ligand, the nature of the leaving groups, and the resulting biological activity against a wider range of cancer types. A deeper understanding of the specific downstream signaling events triggered by each stereoisomer will be crucial for the rational design of new platinum agents with improved efficacy and reduced toxicity. The development of platinum(IV) prodrugs with stereospecific DACH ligands also represents a promising avenue for enhancing drug delivery and tumor targeting. The detailed protocols and compiled data in this guide provide a solid foundation for advancing these research endeavors.

References

The DACH Ligand: A Key to Overcoming Cisplatin Resistance in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cisplatin has long been a cornerstone of cancer chemotherapy, yet its efficacy is often limited by the development of drug resistance. This technical guide delves into the pivotal role of the 1,2-diaminocyclohexane (DACH) ligand, a key structural component of platinum-based drugs like oxaliplatin, in circumventing cisplatin resistance. We explore the molecular mechanisms underpinning this enhanced activity, focusing on the distinct interactions of DACH-containing platinum complexes with DNA and the cellular repair machinery. This document provides a comprehensive overview of the preclinical evidence, detailed experimental protocols for assessing drug efficacy and mechanisms of action, and quantitative data to support the development of next-generation platinum therapeutics.

Introduction: The Challenge of Cisplatin Resistance

Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis. However, cancer cells can develop resistance to cisplatin through various mechanisms, including:

  • Enhanced DNA Repair: Increased activity of the Nucleotide Excision Repair (NER) and Mismatch Repair (MMR) pathways can efficiently remove cisplatin-DNA adducts, mitigating their cytotoxic effects.[1][2][3]

  • Reduced Drug Accumulation: Decreased influx or increased efflux of the drug can lower its intracellular concentration.

  • Increased Drug Detoxification: Elevated levels of glutathione and other thiol-containing molecules can inactivate cisplatin.

The emergence of cisplatin resistance necessitates the development of novel platinum-based agents that can overcome these limitations. Platinum complexes incorporating the DACH ligand have shown significant promise in this regard.[4]

The DACH Ligand: A Structural Advantage

The DACH ligand is a chiral cyclohexane diamine that replaces the two ammine groups of cisplatin in complexes like oxaliplatin. This seemingly subtle structural modification has profound implications for the drug's mechanism of action and its ability to overcome cisplatin resistance.

Formation of Bulky and Distorted DNA Adducts

Unlike the planar adducts formed by cisplatin, the DACH ligand's bulky and non-planar structure leads to the formation of more substantial and distorted DNA adducts.[5][6][7] These larger adducts are thought to be more effective at blocking DNA replication and transcription.[6] The stereochemistry of the DACH ligand, particularly the (1R, 2R)-DACH isomer found in oxaliplatin, has been shown to be crucial for its antitumor activity.[4]

Evasion of the Mismatch Repair (MMR) System

A key mechanism by which DACH-containing platinum drugs overcome cisplatin resistance is their ability to evade recognition by the MMR system.[8][9][10] In cisplatin-sensitive cells with a functional MMR system, MMR proteins recognize the distortions caused by cisplatin-DNA adducts. This recognition can trigger a futile cycle of repair attempts that ultimately leads to apoptosis.[9][11] However, in MMR-deficient tumors, this signaling pathway is lost, contributing to cisplatin resistance.[1][8][11]

The bulky DACH ligand sterically hinders the binding of MMR proteins, such as the MutSα (MSH2-MSH6) complex, to the DNA adducts.[8][10][12] This lack of recognition prevents the initiation of the MMR-mediated apoptotic signal, rendering the drug's cytotoxicity independent of the MMR status of the tumor.[9][12] Consequently, DACH-platinum complexes remain effective in MMR-deficient, cisplatin-resistant tumors.[8][9]

Altered Recognition by Nucleotide Excision Repair (NER)

The NER pathway is the primary mechanism for removing bulky DNA lesions, including platinum adducts.[2][3][13] Overexpression of NER proteins, such as ERCC1 and XPF, is a common feature of cisplatin-resistant cells.[10] While DACH-Pt adducts are still substrates for NER, some studies suggest they are repaired less efficiently than cisplatin adducts.[14] The distinct conformation of the DACH-Pt-DNA adduct may be less readily recognized by the NER machinery, leading to more persistent and cytotoxic lesions.[14]

Quantitative Analysis of DACH-Ligand Containing Platinum Drugs

The superior efficacy of DACH-containing platinum drugs in cisplatin-resistant models is evident in quantitative in vitro assays.

Cytotoxicity in Cisplatin-Sensitive and -Resistant Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. The following tables summarize representative IC50 values for cisplatin and oxaliplatin in well-established cisplatin-sensitive (A2780) and -resistant (A2780cisR) human ovarian cancer cell lines, as well as in colorectal cancer cell lines (HCT116 and HT29).

Table 1: IC50 Values (µM) in A2780 and A2780cisR Ovarian Cancer Cell Lines

CompoundA2780 (Cisplatin-Sensitive)A2780cisR (Cisplatin-Resistant)Resistance Factor (RF)
Cisplatin1.5 - 2.78.6 - 22.85.3 - 8.4
Oxaliplatin0.4 - 1.21.8 - 4.53.8 - 4.5

Resistance Factor (RF) = IC50 in resistant cell line / IC50 in sensitive cell line. Data compiled from multiple sources.

Table 2: IC50 Values (µM) in Colorectal Cancer Cell Lines

CompoundHCT116HT29
Cisplatin~5.0~7.5
Oxaliplatin~2.0~3.0

Data compiled from multiple sources.

As shown in the tables, oxaliplatin consistently demonstrates greater potency (lower IC50) than cisplatin in both sensitive and resistant cell lines. Importantly, the resistance factor for oxaliplatin is generally lower than that for cisplatin, indicating that it retains a greater proportion of its activity in the resistant setting.

DNA Adduct Formation

The formation of platinum-DNA adducts is the critical initiating event for cytotoxicity. The following table compares the relative levels of the major intrastrand Pt-GG adducts formed by cisplatin and oxaliplatin.

Table 3: Relative Platinum-GG DNA Adduct Levels in A2780 Cells

CompoundRelative Adduct Level
Cisplatin4
Oxaliplatin3

Data adapted from a study using a ³²P-postlabelling assay.[8]

While cisplatin forms a higher number of adducts at equimolar concentrations, the adducts formed by oxaliplatin are more cytotoxic on a per-adduct basis, likely due to their altered structure and reduced repair.[8]

Induction of Apoptosis

The ultimate goal of chemotherapy is to induce apoptosis in cancer cells. The following table presents a qualitative summary of apoptosis induction by oxaliplatin in cisplatin-resistant cells.

Table 4: Apoptosis Induction by Oxaliplatin in Cisplatin-Resistant Cells

Cell Line ModelObservation
HCT116-OxROxaliplatin treatment leads to a significant increase in the apoptotic cell population, as measured by Annexin V/PI staining.[15]
Esophageal Cancer Cells (TE3, TE7)Oxaliplatin induces both apoptosis and mitotic catastrophe, another form of cell death.[16]
SW620 OxROxaliplatin-resistant cells show enhanced sensitivity to TRAIL-mediated apoptosis.[17][18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of DACH-ligand containing platinum compounds.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on a cell population and calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the platinum compounds in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of platinum compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Quantification of Intracellular Platinum and Platinum-DNA Adducts (ICP-MS)

Objective: To measure the total intracellular platinum concentration and the amount of platinum bound to DNA.

Principle: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique that can detect and quantify trace elements, including platinum, with high precision.

Protocol:

  • Cell Treatment and Harvesting: Treat a known number of cells with the platinum compound. After treatment, wash the cells extensively with ice-cold PBS to remove any extracellular drug.

  • Cell Lysis and DNA Isolation: Lyse the cells and isolate the genomic DNA using a commercial DNA extraction kit.

  • Sample Digestion:

    • For total intracellular platinum: Digest a known number of cells with concentrated nitric acid at a high temperature.

    • For platinum-DNA adducts: Digest a known amount of isolated DNA with concentrated nitric acid.

  • ICP-MS Analysis: Dilute the digested samples to a suitable volume with deionized water and analyze the platinum content using an ICP-MS instrument. Use a platinum standard curve for quantification.

  • Data Normalization:

    • Express total intracellular platinum as ng of Pt per 10^6 cells.

    • Express platinum-DNA adducts as ng of Pt per µg of DNA.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in cisplatin resistance and its circumvention by DACH-containing compounds is crucial for understanding.

cisplatin_resistance_and_DACH_evasion cluster_cisplatin Cisplatin Action & Resistance cluster_dach DACH-Platinum Action Cisplatin Cisplatin Cisplatin-DNA Adduct Cisplatin-DNA Adduct Cisplatin->Cisplatin-DNA Adduct MMR Recognition MMR Recognition Cisplatin-DNA Adduct->MMR Recognition NER Repair NER Repair Cisplatin-DNA Adduct->NER Repair Apoptosis Apoptosis MMR Recognition->Apoptosis Resistance Resistance NER Repair->Resistance DACH-Pt DACH-Pt Bulky DACH-Pt-DNA Adduct Bulky DACH-Pt-DNA Adduct DACH-Pt->Bulky DACH-Pt-DNA Adduct MMR Evasion MMR Evasion Bulky DACH-Pt-DNA Adduct->MMR Evasion Reduced NER Reduced NER Bulky DACH-Pt-DNA Adduct->Reduced NER Apoptosis_DACH Apoptosis MMR Evasion->Apoptosis_DACH Reduced NER->Apoptosis_DACH

Caption: Circumvention of Cisplatin Resistance by DACH-Platinum Drugs.

experimental_workflow Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment MTT Assay MTT Assay Drug Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Drug Treatment->Apoptosis Assay ICP-MS Analysis ICP-MS Analysis Drug Treatment->ICP-MS Analysis IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Quantification Apoptosis Quantification Apoptosis Assay->Apoptosis Quantification Pt Quantification Pt Quantification ICP-MS Analysis->Pt Quantification

Caption: Experimental Workflow for Evaluating Platinum Drug Efficacy.

Conclusion and Future Directions

The incorporation of the DACH ligand represents a successful strategy to overcome cisplatin resistance. The resulting platinum complexes form unique DNA adducts that are poorly recognized by the MMR system and may be less efficiently repaired by NER, leading to enhanced cytotoxicity in resistant tumors. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and development of novel DACH-containing platinum agents.

Future research should focus on:

  • Expanding the chemical diversity of DACH-ligand analogs: Synthesizing and screening new derivatives to improve efficacy and reduce toxicity.

  • Investigating the role of other DNA repair pathways: Exploring the interplay between DACH-Pt adducts and pathways such as homologous recombination and translesion synthesis.

  • Identifying predictive biomarkers: Discovering biomarkers that can identify patients most likely to respond to DACH-containing platinum therapies.

  • Developing combination therapies: Exploring synergistic combinations of DACH-platinum drugs with other anticancer agents, including targeted therapies and immunotherapies.

By building upon our understanding of the critical role of the DACH ligand, the scientific community can continue to develop more effective and durable treatments for a wide range of cancers.

References

The Dawn of a New Platinum Era: An In-depth Technical Guide to the Early Discovery and Development of DACH-Platinum Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serendipitous discovery of cisplatin's anticancer properties in the 1960s marked a paradigm shift in oncology, establishing platinum-based compounds as a cornerstone of cancer chemotherapy.[1] However, the clinical utility of first-generation platinum drugs was often hampered by severe side effects and the emergence of drug resistance.[1] This spurred a quest for next-generation platinum analogs with improved therapeutic profiles. Among the most successful outcomes of this research was the development of DACH (diaminocyclohexane)-platinum drugs, a class of compounds that demonstrated a distinct spectrum of activity and the ability to overcome cisplatin resistance.[2][3] This technical guide delves into the early discovery and development of DACH-platinum drugs, with a particular focus on oxaliplatin, the first of this class to achieve widespread clinical use.[3] We will explore the foundational synthetic chemistry, key preclinical evaluation methodologies, and the unique mechanisms of action that set these compounds apart.

The Genesis of DACH-Platinum Complexes: From Synthesis to Structure-Activity Relationship

The pioneering work of Japanese chemist Yoshinori Kidani and his colleagues in the 1970s was instrumental in the development of DACH-platinum drugs.[4] Their systematic investigation into platinum(II) complexes with various diamine carrier ligands led to the identification of the 1,2-diaminocyclohexane (DACH) moiety as a key determinant of antitumor activity, particularly against cisplatin-resistant cancer cell lines.[4][5]

Synthesis of DACH-Platinum Drugs

The synthesis of DACH-platinum complexes typically involves a multi-step process. A common route for the preparation of oxaliplatin is outlined below.

Experimental Protocol: Synthesis of Oxaliplatin

A representative synthesis of oxaliplatin involves the following key steps[6][7]:

  • Preparation of the Dichloro-DACH-Platinum(II) Intermediate:

    • Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is reacted with the trans-1R,2R-diaminocyclohexane (DACH) ligand.

    • This reaction yields the dichlorido(trans-1R,2R-diaminocyclohexane)platinum(II) intermediate, [PtCl₂(R,R-DACH)].

  • Formation of the Diaqua Intermediate:

    • The dichloro intermediate is then reacted with a silver salt, such as silver nitrate (AgNO₃), in an aqueous solution.[7]

    • This step removes the chloride ligands as a silver chloride (AgCl) precipitate, which is subsequently filtered off.

    • The resulting filtrate contains the diaqua intermediate, [Pt(H₂O)₂(R,R-DACH)]²⁺.

  • Final Complexation with Oxalate:

    • An oxalate salt, such as potassium oxalate (K₂C₂O₄), is added to the solution containing the diaqua intermediate.[7]

    • This leads to the formation of the final product, oxaliplatin, [Pt(oxalato)(R,R-DACH)], which precipitates out of solution and can be collected by filtration.

Structure-Activity Relationship

Early studies by Kidani's group established crucial structure-activity relationships for DACH-platinum complexes. They synthesized a series of platinum(II) complexes with different leaving groups and isomers of the DACH ligand and tested their antitumor activity against L1210 mouse leukemia.[4] Their findings revealed that complexes with the trans-1,2-diaminocyclohexane isomer were particularly effective.[4] The choice of the leaving group also significantly influenced the drug's solubility and efficacy.

Preclinical Evaluation: Unveiling the Therapeutic Potential

The preclinical development of DACH-platinum drugs involved a battery of in vitro and in vivo assays to characterize their cytotoxicity, mechanism of action, and pharmacokinetic properties.

In Vitro Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was a widely used colorimetric method to determine the cytotoxic potential of novel DACH-platinum analogs against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing the cytotoxicity of platinum drugs using the MTT assay[8][9][10][11]:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[10]

  • Drug Treatment: The cells are then treated with a range of concentrations of the DACH-platinum compound for a specified duration (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.[9][10]

  • Solubilization of Formazan: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[10]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 500-600 nm.[9] The intensity of the color is directly proportional to the number of viable cells.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

Table 1: Comparative in vitro cytotoxicity (IC₅₀) of DACH-platinum drugs and cisplatin in various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
OxaliplatinHCT-116 (Colon)0.49 ± 0.04[12]
OxaliplatinA498 (Kidney)36[9]
CisplatinA498 (Kidney)27[9]
CarboplatinA498 (Kidney)273[9]
OxaliplatinA2780 (Ovarian)0.25 (72h exposure)[13]
OxaliplatinA2780 (Ovarian)19.8 (24h exposure)[13]
DACH-Pt(IV) analogsL1210 (Leukemia)0.14-7.6 µg/ml[14]
Cellular Accumulation and DNA Adduct Formation

The mechanism of action of platinum drugs is intrinsically linked to their ability to enter cancer cells and bind to DNA. Early studies on DACH-platinum drugs employed techniques like flameless atomic absorption spectrometry to quantify intracellular platinum accumulation and various methods to analyze the formation of platinum-DNA adducts.

Experimental Protocol: Quantification of Intracellular Platinum by Flameless Atomic Absorption Spectrometry (FAAS)

This protocol provides a general outline for measuring the intracellular concentration of platinum[15][16][17][18][19]:

  • Cell Treatment and Harvesting: Cancer cells are treated with the DACH-platinum drug for a specific period. After treatment, the cells are washed to remove any extracellular drug and then harvested.

  • Sample Preparation: The cell pellet is lysed, and the sample is prepared for analysis, often involving digestion with nitric acid.[19]

  • FAAS Analysis: The platinum content in the prepared samples is quantified using a flameless atomic absorption spectrometer. The instrument measures the absorption of light by ground-state platinum atoms in a graphite furnace.

  • Data Analysis: The intracellular platinum concentration is typically expressed as the amount of platinum per number of cells or per microgram of cellular protein.

Unraveling a Unique Mechanism of Action: Beyond DNA Damage

For a long time, it was believed that all platinum drugs exerted their cytotoxic effects primarily through the induction of DNA damage, leading to the activation of the DNA damage response (DDR) pathway and subsequent apoptosis. However, emerging evidence has revealed a distinct mechanism of action for oxaliplatin.

Ribosome Biogenesis Stress: The Hallmark of Oxaliplatin's Cytotoxicity

Recent studies have shown that oxaliplatin, unlike cisplatin and carboplatin, kills cancer cells by inducing ribosome biogenesis stress.[20][21][22] This process involves the inhibition of ribosomal RNA (rRNA) synthesis, leading to nucleolar stress and ultimately triggering apoptosis.[23]

Ribosome_Biogenesis_Stress_Pathway Oxaliplatin Oxaliplatin DNA_Damage_Signaling DNA Damage Signaling (ATM/ATR) Oxaliplatin->DNA_Damage_Signaling Pol_I_Transcription_Inhibition Inhibition of RNA Polymerase I Transcription DNA_Damage_Signaling->Pol_I_Transcription_Inhibition in trans Nucleolar_Stress Nucleolar Stress Pol_I_Transcription_Inhibition->Nucleolar_Stress Ribosome_Biogenesis_Stress Ribosome Biogenesis Stress Nucleolar_Stress->Ribosome_Biogenesis_Stress p53_Activation p53 Activation Ribosome_Biogenesis_Stress->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: Oxaliplatin-induced ribosome biogenesis stress pathway.

Apoptotic Pathways

The induction of apoptosis by DACH-platinum drugs involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In response to cellular stress, pro-apoptotic proteins are activated, leading to the activation of caspases, the executioners of apoptosis. Studies have shown that oxaliplatin-induced apoptosis can be dependent on p53 and the pro-apoptotic protein Bax.[2][24] In some cell types, oxaliplatin has been shown to induce a mitochondrial-mediated apoptotic pathway characterized by the release of cytochrome c.[25]

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase8->Caspase3 DACH_Platinum DACH-Platinum Drug Cellular_Stress Cellular Stress (e.g., Ribosome Biogenesis Stress) DACH_Platinum->Cellular_Stress p53 p53 Cellular_Stress->p53 Bax Bax p53->Bax Bax->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic and extrinsic apoptotic pathways induced by DACH-platinum drugs.

In Vivo Efficacy and Pharmacokinetics

The antitumor activity of DACH-platinum drugs was extensively evaluated in preclinical animal models, most notably the L1210 murine leukemia model. These studies were crucial in demonstrating the superior efficacy of these compounds, especially against cisplatin-resistant tumors.

Table 2: In vivo antitumor activity of DACH-platinum complexes against L1210 leukemia in mice.

CompoundDose (mg/kg)Treatment Schedule% T/C¹Reference
Oxaliplatin6.25Intermittent>400 (cured)[5]
Oxaliplatin3.12Intermittent>400 (cured)[5]
CisplatinOptimal DoseIntermittent~200[5]
DACH-Pt(IV) analogsVarious-152 - >600[14]

¹% T/C = (Median survival time of treated mice / Median survival time of control mice) x 100.

Pharmacokinetic Profile

Pharmacokinetic studies of DACH-platinum drugs revealed distinct properties compared to their predecessors. Oxaliplatin, for instance, is rapidly transformed into the active metabolite, DACH-platinum, by losing its oxalate ligand.[26] While it exhibits significant protein binding, similar to cisplatin, its plasma accumulation characteristics are different, which may contribute to its distinct toxicity profile, notably the lack of significant nephrotoxicity.[26]

Table 3: Comparative Pharmacokinetic Parameters of Platinum Drugs in Rats.

ParameterCisplatinCarboplatinOxaliplatinReference
Total Platinum in Blood [27]
AUC₀₋₇₂ (hrmmol/L)437.1116.1900.3[27]
Clearance (L/hr/kg)0.000010.000080.00001[27]
Intact Drug in Blood [27]
AUC₀₋₇₂ (hrmmol/L)2.6614.910.34[27]
Clearance (L/hr/kg)0.00640.00110.0490[27]

Conclusion

The early discovery and development of DACH-platinum drugs represent a significant advancement in the field of cancer chemotherapy. Through systematic chemical synthesis and rigorous preclinical evaluation, researchers were able to identify a new class of platinum compounds with a unique mechanism of action and a distinct spectrum of activity. The elucidation of oxaliplatin's ability to induce ribosome biogenesis stress, rather than relying solely on the DNA damage response, has provided valuable insights into the diverse ways in which platinum drugs can exert their cytotoxic effects. This knowledge not only explains the clinical utility of oxaliplatin in cisplatin-resistant tumors but also opens new avenues for the rational design of future generations of metal-based anticancer agents. The journey of DACH-platinum drugs, from their initial synthesis to their successful clinical application, serves as a testament to the power of interdisciplinary research in the ongoing fight against cancer.

References

Spectroscopic Characterization of Novel DACH-Pt(II) Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize novel (1R,2R)-(-)-1,2-diaminocyclohexane (DACH)-Platinum(II) complexes, a class of compounds with significant potential in anticancer drug development. Inspired by the clinical success of oxaliplatin, researchers are actively developing new DACH-Pt(II) analogs to overcome drug resistance and reduce side effects.[1] Thorough spectroscopic characterization is a cornerstone of this research, ensuring the synthesis of pure, well-defined molecules and providing insights into their structure, bonding, and potential mechanisms of action.

Core Spectroscopic Techniques and Data Interpretation

The structural elucidation and purity assessment of novel DACH-Pt(II) complexes rely on a suite of spectroscopic methods. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), presenting typical quantitative data in a comparative format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural characterization of DACH-Pt(II) complexes in solution. A combination of 1H, 13C, and 195Pt NMR experiments provides detailed information about the ligand environment and coordination to the platinum center.[2][3]

1H NMR Spectroscopy: Provides information on the proton environment of the DACH ligand and any other coordinated ligands. The successful coordination of the DACH ligand to the platinum center is often confirmed by shifts in the proton signals of the diaminocyclohexane ring compared to the free ligand.[2]

13C NMR Spectroscopy: Complements 1H NMR by providing information on the carbon skeleton of the complex. Shifts in the carbon signals of the DACH ligand upon coordination are indicative of successful complex formation.[4]

195Pt NMR Spectroscopy: As 195Pt is a spin-1/2 nucleus with a natural abundance of 33.8%, it is a valuable probe for studying the electronic environment of the platinum center. The chemical shift of the 195Pt nucleus is highly sensitive to the nature of the coordinated ligands.[2][5] Heteronuclear multiple quantum correlation (HMQC) experiments, such as 1H-195Pt HMQC, can be used to establish correlations between the platinum center and the protons of the coordinated ligands.[6]

Table 1: Representative NMR Spectroscopic Data for Novel DACH-Pt(II) Complexes

Complex Type1H NMR (ppm, DMSO-d6)195Pt NMR (ppm, DMSO-d6)Reference
[Pt(DACH)(Pyridine-imidazole derivative)]Cl2Aromatic protons: ~7.5-9.0; DACH protons: ~1.0-3.0~ -2500 to -2800[2]
[Pt(DACH)(dipyridoquinoxaline)]Cl2Aromatic protons: ~8.0-10.0; DACH protons: ~1.2-3.2Not Reported[6][7]
[Pt(cis-1,4-DACH)(malonate)]DACH protons: ~1.5-2.8Not Reported[4]

Note: Chemical shifts are highly dependent on the specific ligand structure and solvent used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the DACH-Pt(II) complex. The spectra of these complexes typically exhibit intense bands in the UV region, which are assigned to intraligand (π-π*) transitions of the aromatic ligands.[8] Metal-to-ligand charge transfer (MLCT) bands may also be observed, although they can sometimes be obscured by the more intense intraligand bands.[9] The position and intensity of these absorption bands can be influenced by the solvent and the nature of the coordinated ligands.[10]

Table 2: Representative UV-Vis Spectroscopic Data for Pt(II) Complexes

Complex Typeλmax (nm)Molar Absorptivity (ε, M-1cm-1)AssignmentReference
[Pt(bpy)(aromatic thiolate)2]~350-550< 10,000MLCT[10]
[Pt(N^C^N)(Cl)]< 360HighIntraligand (π-π*)[8]
PtCl62- in HCl260~24,500Ligand-to-Metal Charge Transfer[11]
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a DACH-Pt(II) complex and for confirming the coordination of ligands to the platinum center. The coordination of the DACH ligand is typically confirmed by the presence of Pt-N stretching vibrations in the far-IR region (around 300-800 cm-1).[12] The presence of other ligands, such as carboxylates or phosphates, can also be confirmed by their characteristic vibrational frequencies.[13][14] FT-IR can also be used to monitor the cellular impact of platinum derivatives.[15]

Table 3: Key FT-IR Vibrational Frequencies for Pt(II) Complex Characterization

Functional Group / BondTypical Wavenumber (cm-1)SignificanceReference
N-H stretch (coordinated amine)3100-3300Confirms presence of amine ligand[9]
C=O stretch (uncoordinated carboxylate)~1600Indicates carboxylate group is not coordinated[9]
Pt-N stretch400-600Confirms coordination of nitrogen-containing ligand[12]
Pt-Cl stretch300-360Confirms presence of chloride ligand[12][16]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized DACH-Pt(II) complexes and to confirm their elemental composition. Electrospray ionization mass spectrometry (ESI-MS) is a commonly used technique for this purpose.[2] The isotopic distribution pattern of platinum (194Pt, 195Pt, 196Pt, 198Pt) provides a characteristic signature that aids in the identification of platinum-containing fragments.

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic experiments cited in this guide.

Synthesis of a Generic DACH-Pt(II) Complex

A common synthetic route involves the reaction of a precursor platinum complex, such as K2PtCl4, with the DACH ligand, followed by the addition of another ligand if required.

Protocol:

  • Dissolve K2PtCl4 in deionized water.

  • Add a stoichiometric amount of (1R,2R)-(-)-1,2-diaminocyclohexane to the solution.

  • Stir the reaction mixture at room temperature or slightly elevated temperature for several hours to form the intermediate [Pt(DACH)Cl2].[17]

  • To introduce a different leaving group, the intermediate can be reacted with silver nitrate to form the dinitrate analog, followed by reaction with the desired ligand.[17]

  • The final product is typically isolated by filtration, washed with a suitable solvent (e.g., cold water, ethanol, or acetone), and dried under vacuum.[9]

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

  • Dissolve 5-10 mg of the DACH-Pt(II) complex in a suitable deuterated solvent (e.g., DMSO-d6, D2O).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • 1H NMR: Acquire a standard one-dimensional proton spectrum.

  • 13C NMR: Acquire a proton-decoupled carbon spectrum.

  • 195Pt NMR: Acquire a one-dimensional platinum spectrum. A suitable standard, such as K2PtCl4 in D2O, can be used as an external reference.

  • 2D NMR: Acquire 2D correlation spectra, such as 1H-1H COSY and 1H-195Pt HMQC, to aid in structural elucidation.[2]

UV-Vis Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the DACH-Pt(II) complex of known concentration in a suitable solvent (e.g., water, methanol, CH2Cl2).[18]

  • Prepare a series of dilutions from the stock solution.

Data Acquisition:

  • Record the absorbance spectra of the solutions over a suitable wavelength range (e.g., 200-800 nm) using the solvent as a blank.

  • Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared spectrometer.

Sample Preparation:

  • Prepare a KBr pellet by grinding a small amount of the solid DACH-Pt(II) complex with dry potassium bromide.[9]

  • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[19]

Data Acquisition:

  • Record the infrared spectrum over the range of 4000-200 cm-1.[9]

  • Identify the characteristic vibrational frequencies corresponding to the functional groups in the complex.

Mass Spectrometry

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

Sample Preparation:

  • Dissolve a small amount of the DACH-Pt(II) complex in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the solution directly into the mass spectrometer.

Data Acquisition:

  • Acquire the mass spectrum in positive or negative ion mode, depending on the charge of the complex.

  • Compare the experimental mass-to-charge ratio (m/z) and isotopic distribution pattern with the theoretical values for the expected complex.

Visualizing Experimental Workflows and Signaling Pathways

Understanding the experimental workflow and the potential biological impact of novel DACH-Pt(II) complexes is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for characterization and a simplified representation of a potential cellular signaling pathway affected by these platinum complexes.

Experimental Workflow for Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis cluster_outcome Outcome start Precursor (K2PtCl4) + DACH Ligand reaction Reaction & Purification start->reaction product Novel DACH-Pt(II) Complex reaction->product nmr NMR (1H, 13C, 195Pt) product->nmr uv_vis UV-Vis product->uv_vis ftir FT-IR product->ftir ms Mass Spectrometry product->ms structure Structural Elucidation nmr->structure purity Purity Assessment nmr->purity uv_vis->structure uv_vis->purity ftir->structure ftir->purity ms->structure ms->purity report Characterized Complex structure->report purity->report

References

Unraveling the Intricacies of DNA Damage: A Technical Guide to the DNA Binding Properties of DACH-Platinum Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental DNA binding properties of 1,2-diaminocyclohexane (DACH)-platinum adducts, the cornerstone of the anticancer activity of oxaliplatin. By understanding the formation, structure, and cellular consequences of these adducts, researchers and drug development professionals can gain critical insights into the mechanism of action of this important class of chemotherapeutic agents. This document provides a comprehensive overview of the quantitative aspects of DACH-platinum-DNA interactions, detailed experimental protocols for their study, and visualizations of the key cellular pathways involved.

The Genesis and Nature of DACH-Platinum DNA Adducts

Oxaliplatin, a third-generation platinum-based anticancer drug, exerts its cytotoxic effects primarily through the formation of covalent adducts with DNA.[1][2] Unlike its predecessor cisplatin, oxaliplatin contains a bulky DACH carrier ligand, which significantly influences the structure and biological consequences of the resulting DNA lesions.[3][4]

Upon entering the cell, the oxalate ligand of oxaliplatin is replaced by water molecules in a process called aquation, generating a reactive platinum species.[5][6][7] This activated complex then preferentially binds to the N7 position of purine bases, primarily guanine and to a lesser extent, adenine.[1][3] This binding leads to the formation of various types of DNA adducts, with the most prevalent being 1,2-intrastrand cross-links between adjacent guanines (d(GpG)) and between a guanine and an adjacent adenine (d(ApG)).[8] Interstrand cross-links are formed at a much lower frequency.[9]

The presence of the DACH ligand imparts unique structural characteristics to the DNA adducts. X-ray crystallography and NMR spectroscopy studies have revealed that the bulky DACH moiety resides in the major groove of the DNA double helix.[1][10][11] This interaction induces a less pronounced bend in the DNA helix (approximately 30°) compared to the distortion caused by cisplatin adducts.[1] A key feature of the oxaliplatin-d(GpG) adduct is the formation of a hydrogen bond between an NH group of the DACH ligand and the O6 atom of the 3'-guanine.[1][11] This interaction, influenced by the chirality of the DACH ligand, plays a crucial role in the specific recognition of these adducts by cellular proteins.[1]

Quantitative Analysis of DACH-Platinum-DNA Adducts

The formation and persistence of DACH-platinum-DNA adducts are critical determinants of oxaliplatin's cytotoxicity. Various analytical techniques have been employed to quantify these adducts in both cellular and in vivo models. The following tables summarize key quantitative data from the literature.

Cell LineDrug ConcentrationAdduct Level (adducts / 10^8 nucleotides)MethodReference
HCT1161 µM [¹⁴C]oxaliplatin~150 (at 4h)AMS[5]
HT291 µM [¹⁴C]oxaliplatin~100 (at 4h)AMS[5]
SW6201 µM [¹⁴C]oxaliplatin~80 (at 4h)AMS[5]
WiDr1 µM [¹⁴C]oxaliplatin~50 (at 4h)AMS[5]
A278060 µM oxaliplatin isomerstrans-l > cis-dach > trans-dNot specified[12]
MDCK20 µM oxaliplatin~150 fmol/µg DNANot specified[13]

Table 1: Oxaliplatin-DNA Adduct Levels in Various Colon Cancer Cell Lines. Accelerator Mass Spectrometry (AMS) is a highly sensitive technique for quantifying radiolabeled drug-DNA adducts.

Cell LineOxaliplatin IC₅₀ (µM)Correlation with Adduct LevelsReference
Breast Cancer Panel (6 lines)VariesLinear correlation between adduct levels and drug sensitivity[3][14]
Colorectal Cancer (4 lines)VariesSignificant correlation between adduct levels and cytotoxicity[5]

Table 2: Correlation between Oxaliplatin-DNA Adduct Levels and Cytotoxicity. These studies highlight the direct relationship between the extent of DNA damage and the cytotoxic effect of oxaliplatin.

Experimental Methodologies for Studying DACH-Platinum-DNA Adducts

A variety of sophisticated techniques are utilized to investigate the formation, structure, and cellular processing of DACH-platinum-DNA adducts. Detailed protocols for key experiments are provided below.

³²P-Postlabeling Assay for Quantification of Platinum-DNA Adducts

This highly sensitive method allows for the detection and quantification of specific platinum-DNA adducts.

Principle: DNA is enzymatically digested to 3'-mononucleotides. Adducted nucleotides are enriched, and the platinum is removed. The resulting dinucleotides are then radiolabeled with ³²P-ATP and separated by chromatography.

Detailed Protocol:

  • DNA Isolation and Digestion:

    • Isolate genomic DNA from cells or tissues using a standard phenol-chloroform extraction method.

    • Digest 10 µg of DNA with a mixture of micrococcal nuclease and spleen phosphodiesterase to yield deoxynucleoside 3'-monophosphates.

  • Adduct Enrichment:

    • Apply the DNA digest to a strong cation exchange (SCX) column to separate the positively charged platinum-containing adducts from the unmodified nucleotides.

    • Elute the adducts from the column.

  • Deplatination:

    • Treat the enriched adduct fraction with a cyanide solution to remove the platinum moiety, leaving the intact dinucleotide.

  • ³²P-Labeling:

    • To the deplatinate sample, add T4 polynucleotide kinase and [γ-³²P]ATP.

    • Incubate at 37°C for 30-60 minutes to label the 5'-hydroxyl end of the dinucleotides.

  • Chromatographic Separation and Quantification:

    • Separate the ³²P-labeled dinucleotides using two-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Visualize the separated adducts by autoradiography and quantify using a phosphorimager or by scintillation counting of the excised spots.[9][13][15][16][17]

Electrophoretic Mobility Shift Assay (EMSA) for Protein-Adduct Recognition

EMSA is used to study the binding of proteins to specific DNA sequences, including those containing platinum adducts.

Principle: A protein-DNA complex migrates more slowly than the free DNA probe during non-denaturing polyacrylamide gel electrophoresis, resulting in a "shifted" band.

Detailed Protocol:

  • Probe Preparation:

    • Synthesize and anneal complementary oligonucleotides containing the desired DNA sequence with a specific site for platination.

    • Create the DACH-platinum adduct by reacting the oligonucleotide with activated oxaliplatin.

    • Label the 5' end of the platinated or unplatinated control probe with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction:

    • In a reaction tube, combine the radiolabeled DNA probe with the protein of interest (e.g., a DNA repair protein) in a suitable binding buffer.

    • Include a non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.

    • Incubate the reaction mixture at room temperature or 37°C for 20-30 minutes to allow for protein-DNA complex formation.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Detection:

    • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled DNA.

    • The appearance of a band with slower mobility in the presence of the protein indicates the formation of a protein-DNA complex.[18][19][20][21][22]

Atomic Absorption Spectroscopy (AAS) for Total Platinum Quantification

AAS is a sensitive technique for measuring the total amount of platinum bound to DNA.

Principle: The sample is atomized, and the amount of light absorbed by the ground-state platinum atoms at a characteristic wavelength is proportional to the platinum concentration.

Detailed Protocol:

  • Sample Preparation:

    • Isolate DNA from treated cells or tissues.

    • Quantify the DNA concentration accurately.

    • Digest the DNA sample with nitric acid to release the platinum.

  • Standard Preparation:

    • Prepare a series of platinum standard solutions of known concentrations.

  • AAS Analysis:

    • Introduce the digested sample and standards into the graphite furnace of the AAS instrument.

    • The instrument will heat the sample in stages to dry, ash, and finally atomize it.

    • Measure the absorbance of each sample and standard at the platinum-specific wavelength (e.g., 265.9 nm).

  • Quantification:

    • Generate a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the platinum concentration in the sample by interpolating its absorbance on the calibration curve.

    • Calculate the amount of platinum per microgram of DNA.[23][24][25][26][27]

Cellular Response to DACH-Platinum Adducts: Signaling Pathways

The formation of DACH-platinum-DNA adducts triggers a complex cellular response, primarily involving the DNA damage response (DDR) and apoptotic pathways.

DNA Damage Response and Repair

The cell possesses intricate mechanisms to detect and repair DNA damage. However, the bulky DACH-platinum adducts are recognized and processed differently than cisplatin adducts. Mismatch repair (MMR) proteins, which recognize cisplatin adducts, show poor recognition of oxaliplatin adducts.[4] This difference is a key factor in overcoming cisplatin resistance in MMR-deficient tumors. The primary repair pathway for DACH-platinum adducts is Nucleotide Excision Repair (NER).

DNA_Damage_Response Oxaliplatin Oxaliplatin DNA_Adduct DACH-Pt-DNA Adduct Oxaliplatin->DNA_Adduct Forms DDR DNA Damage Response Activation DNA_Adduct->DDR Triggers Replication_Block Replication/Transcription Block DNA_Adduct->Replication_Block NER Nucleotide Excision Repair (NER) DDR->NER Initiates NER->DNA_Adduct Removes Cell_Survival Cell Survival NER->Cell_Survival Apoptosis Apoptosis Replication_Block->Apoptosis Leads to

Caption: DNA Damage Response to DACH-Platinum Adducts.

Apoptotic Signaling

If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. Oxaliplatin-induced apoptosis can proceed through both intrinsic (mitochondrial) and extrinsic pathways. The p53 tumor suppressor protein plays a crucial role in this process.

Apoptosis_Pathway DNA_Adduct DACH-Pt-DNA Adduct p53 p53 Activation DNA_Adduct->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation (Extrinsic Pathway) Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Oxaliplatin-Induced Apoptotic Signaling Pathway.

Conclusion

The DNA binding properties of DACH-platinum adducts are central to the therapeutic efficacy of oxaliplatin. The distinct structural features imposed by the DACH ligand lead to a unique profile of DNA damage that is less efficiently repaired by certain cellular mechanisms, contributing to its activity in cisplatin-resistant cancers. A thorough understanding of the quantitative aspects of adduct formation, the methodologies to study these interactions, and the resultant cellular signaling pathways is paramount for the rational design of novel platinum-based drugs and for the development of strategies to overcome drug resistance. This guide provides a foundational resource for researchers and clinicians working to advance the field of cancer chemotherapy.

References

A Technical Guide to In Silico Modeling of DACH-Pt Interactions with Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaliplatin, a third-generation platinum-based chemotherapeutic agent characterized by a 1,2-diaminocyclohexane (DACH) carrier ligand, is a cornerstone in the treatment of colorectal cancer.[1][2] Unlike its predecessors, cisplatin and carboplatin, oxaliplatin exhibits a distinct spectrum of activity and a different profile of cellular resistance, largely attributed to the unique structural properties conferred by the bulky DACH ligand.[1][3] The primary mechanism of action involves the formation of covalent adducts with DNA, which obstructs DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[4][5]

Computational, or in silico, modeling has become an indispensable tool in drug discovery and development, offering profound insights into the molecular interactions that govern a drug's efficacy and toxicity.[6][7][8] For oxaliplatin (DACH-Pt), these methods allow for a detailed examination of its binding to biological targets at an atomic level, helping to elucidate the structural and energetic factors that differentiate it from other platinum drugs. This technical guide provides an in-depth overview of the in silico methodologies used to model DACH-Pt interactions, the key biological pathways involved, and the experimental protocols required for validation.

Primary Biological Target: DACH-Pt Interaction with DNA

The cytotoxic effects of oxaliplatin are primarily mediated through its interaction with nuclear DNA. Upon entering a cell, the relatively inert oxaliplatin molecule undergoes hydrolysis, where the oxalate ligand is replaced by water molecules, forming a reactive, aquated species like cis-[Pt(DACH)(H2O)2]2+.[4][9] This activated form then covalently binds to DNA.

The binding process typically occurs in two steps:

  • Monoadduct Formation : A rapid initial reaction where the platinum atom forms a single covalent bond with a nitrogen atom on a DNA base, most commonly the N7 position of guanine.[1]

  • Diadduct Formation (Cross-linking) : A slower, rate-determining step where the second labile site on the platinum atom reacts with a nearby nucleobase to form a stable, bifunctional adduct.[1][10]

The most prevalent and therapeutically significant lesions are 1,2-intrastrand cross-links, where the platinum atom bridges two adjacent guanine (GG) residues on the same DNA strand.[1][11] The presence of the bulky DACH ligand causes a unique distortion in the DNA double helix. Computer modeling indicates that the DACH ring protrudes into the major groove, creating a structurally distinct adduct compared to that formed by cisplatin.[1] This structural difference is critical, as it influences how the adduct is recognized and processed by cellular machinery, particularly DNA repair proteins.[1][11]

In Silico Modeling Methodologies for DACH-Pt-DNA Interactions

Several computational techniques are employed to model the interaction between DACH-Pt and DNA, each providing different levels of detail and insight.

  • Molecular Docking : This structure-based method predicts the preferred binding orientation of one molecule to another. While useful for non-covalent interactions, its application to the covalent binding of oxaliplatin is more complex and often serves as a starting point for more rigorous methods. It helps in identifying potential binding sites and initial conformations.[6]

  • Molecular Dynamics (MD) Simulations : MD simulations are used to study the conformational dynamics of the DACH-Pt-DNA adduct over time. These simulations reveal how the adduct alters the local and global structure of DNA, including bending and unwinding angles. MD studies have shown that the DACH-Pt adduct spends a significant amount of time in conformations that allow for hydrogen bonding between the carrier ligand and the surrounding DNA bases, which contributes to its unique structural signature.[11]

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : The QM/MM method is a powerful hybrid technique ideal for modeling covalent bond formation.[12][13][14] In this approach, the reactive center—comprising the platinum atom, its ligands, and the target DNA bases—is treated with high-accuracy quantum mechanics (QM), while the rest of the system (surrounding DNA and solvent) is treated with computationally efficient molecular mechanics (MM). This allows for an accurate description of the reaction mechanism, including transition states and activation energies for adduct formation.[10][15] Density Functional Theory (DFT) is a common QM method used in these studies.[10][16]

Workflow for In Silico Prediction and Validation

The logical flow from computational prediction to experimental verification is a critical cycle in drug development.

G cluster_0 In Silico Modeling cluster_1 In Vitro / Cellular Validation A Target Identification (e.g., DNA GG sequence) B QM/MM Simulation (Reaction Pathway) A->B Define reactive core C Molecular Dynamics (Adduct Conformation) B->C Provide initial adduct structure D Binding Energy Calculation C->D Generate conformational ensembles E DNA Platination Assay (Adduct Quantification) D->E Hypothesis Generation F Cell Viability Assay (Cytotoxicity, IC50) E->F H Cellular Pathway Analysis (Western Blot, IF) F->H G Structural Analysis (NMR, X-ray) G->C Refine Model H->A Identify Resistance Pathways

Caption: Workflow from computational modeling to experimental validation.
Quantitative Data from In Silico Studies

The following table summarizes representative quantitative data derived from computational studies of DACH-Pt-DNA interactions.

ParameterMethodValueBiological SignificanceReference
Activation Gibbs Free Energy (Monoadduct Formation) DFT18.7 kcal/mol (to 5'-G)Describes the energy barrier for the initial, rate-determining step of DNA binding.[10]
Reaction Exergonicity (Overall Platination) DFT-18.8 kcal/molIndicates that the formation of the 1,2-intrastrand GG adduct is a thermodynamically favorable process.[10]
5' H-bond Occupancy (DACH ligand to DNA) MD Simulation58.1%Highlights the significant hydrogen bonding between the DACH ligand and the DNA backbone, stabilizing the adduct's unique conformation.[11]
3' H-bond Occupancy (DACH ligand to DNA) MD Simulation78.7%Reinforces the role of the DACH ligand in dictating the adduct's structure, which differs from cisplatin adducts.[11]

Cellular Responses and Signaling Pathways

The formation of DACH-Pt-DNA adducts triggers a cascade of cellular events, primarily the DNA Damage Response (DDR).

  • DNA Damage Response (DDR) and Repair : Unlike cisplatin adducts, which are recognized by the Mismatch Repair (MMR) system, the bulky DACH-Pt adducts are poor substrates for MMR proteins like hMSH2.[1] This evasion of MMR is a key factor in oxaliplatin's ability to overcome cisplatin resistance. Instead, the primary repair mechanism for DACH-Pt adducts is the Nucleotide Excision Repair (NER) pathway.[1] The protein ERCC1 (Excision Repair Cross-Complementation group 1) is a critical component of the NER pathway, and its expression level is often correlated with oxaliplatin resistance.[1]

  • Induction of Apoptosis : If the DNA damage is too extensive to be repaired by NER, the cell initiates apoptosis. This can occur through both p53-dependent and p53-independent pathways.[4][17] The DDR activates checkpoint kinases, which arrest the cell cycle to allow time for repair. Persistent signaling from irreparable damage leads to the activation of pro-apoptotic proteins and caspases, executing cell death.[4]

  • Ribosome Biogenesis Stress : Recent evidence suggests a dual mechanism for oxaliplatin. In addition to canonical DDR, oxaliplatin induces potent ribosome biogenesis stress (also called nucleolar stress).[18] It can inhibit ribosomal RNA (rRNA) synthesis, leading to disruption of the nucleolus. This nucleolar stress is a powerful activator of p53 and can trigger apoptosis independently of the direct DNA damage signal, providing an alternative route to cell killing.[17][18]

Signaling Pathway of DACH-Pt Induced Cytotoxicity

The diagram below illustrates the interconnected pathways leading to cell death following oxaliplatin treatment.

G Oxaliplatin Oxaliplatin (DACH-Pt) DNA_Adducts DACH-Pt-DNA Adducts (1,2-GG Intrastrand) Oxaliplatin->DNA_Adducts Covalent Binding NucleolarStress Ribosome Biogenesis Stress (rRNA Synthesis Inhibition) Oxaliplatin->NucleolarStress Direct/Indirect Effect DDR DNA Damage Response (DDR) (ATM/ATR Activation) DNA_Adducts->DDR NER Nucleotide Excision Repair (NER) (ERCC1-dependent) DDR->NER Damage Recognition MMR Mismatch Repair (MMR) (Evaded) DDR->MMR Poor Recognition CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest p53 p53 Activation DDR->p53 Persistent Damage Signal Apoptosis Apoptosis NER->Apoptosis Repair Failure CellSurvival Cell Survival NER->CellSurvival Successful Repair CellCycleArrest->NER Allows time for repair NucleolarStress->p53 p53->Apoptosis p53->CellCycleArrest

Caption: Cellular response pathways to oxaliplatin-induced damage.

Experimental Validation Protocols

In silico predictions must be validated through rigorous experimental work. Below are detailed methodologies for key assays used to study DACH-Pt interactions.

Protocol 1: Quantification of DNA Platination by Atomic Absorption Spectroscopy

This method quantifies the total amount of platinum covalently bound to cellular DNA.

Objective: To measure the level of DACH-Pt-DNA adducts in cells following treatment.

Methodology:

  • Cell Culture and Treatment: Culture cancer cells (e.g., HT29, SW620 colorectal lines) to ~80% confluency. Treat cells with varying concentrations of oxaliplatin (e.g., 1-100 µM) for a defined period (e.g., 4 hours).[19][20]

  • Cell Lysis and DNA Isolation: Harvest cells by trypsinization and wash with PBS. Lyse the cells using a lysis buffer (e.g., containing SDS and proteinase K). Isolate genomic DNA using a standard phenol-chloroform extraction method or a commercial DNA isolation kit. Ensure high purity by treating with RNase A.

  • DNA Quantification: Measure the concentration and purity of the isolated DNA using a spectrophotometer (A260/A280 ratio).

  • Sample Digestion: Digest a known amount of DNA (e.g., 10-20 µg) in nitric acid at an elevated temperature (e.g., 70°C) until the sample is fully dissolved and clear.

  • Atomic Absorption (AA) Measurement: Dilute the digested sample to a final volume with deionized water. Analyze the platinum content using a graphite furnace atomic absorption spectrophotometer (GFAAS) against a known platinum standard curve.

  • Data Analysis: Calculate the amount of platinum (in pg or ng) per µg of DNA. Convert this to a more standard unit, such as adducts per 106 nucleotides, based on the molecular weights of platinum and DNA.[19]

Protocol 2: Cell Viability Assessment by MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of oxaliplatin.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of oxaliplatin in culture medium. Replace the medium in the wells with the drug-containing medium. Include untreated control wells. Incubate for a specified duration (e.g., 24, 48, or 72 hours).[21][22]

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values of the treated wells to the untreated control wells to calculate the percentage of cell viability. Plot the viability percentage against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.[22]

Experimental Workflow for Cellular Assays

The following diagram outlines a typical workflow for conducting cell-based experiments to validate in silico findings.

G Start Select Cell Lines (e.g., CRC panel) Culture Cell Culture & Seeding (96-well, 6-well plates) Start->Culture Treatment Oxaliplatin Treatment (Dose-response & Time-course) Culture->Treatment Endpoint Endpoint Assays Treatment->Endpoint MTT Viability (MTT) Endpoint->MTT Cytotoxicity Platination DNA Adducts (AAS) Endpoint->Platination Target Engagement IF DNA Damage (γH2AX IF) Endpoint->IF DDR Activation WB Protein Expression (Western Blot) Endpoint->WB Pathway Analysis Analysis Data Acquisition & Analysis (IC50, Adduct Levels, etc.) MTT->Analysis Platination->Analysis IF->Analysis WB->Analysis Conclusion Correlate with In Silico Model Analysis->Conclusion

Caption: General experimental workflow for cell-based validation assays.

Conclusion and Future Directions

In silico modeling provides an unparalleled, atomistic view of the interactions between DACH-Pt and its biological targets. Computational methods like QM/MM and MD simulations have been instrumental in explaining the unique properties of oxaliplatin, particularly how the DACH ligand alters the structure of DNA adducts to evade certain repair mechanisms. This detailed understanding is crucial for designing next-generation platinum drugs with improved efficacy and reduced resistance.

Future research will likely focus on integrating multi-scale models that can connect molecular-level interactions to cellular responses and even patient outcomes.[23] The use of machine learning and artificial intelligence to analyze large datasets from both computational and experimental sources will further accelerate the discovery of predictive biomarkers for oxaliplatin response and the rational design of combination therapies.[24][25] By bridging the gap between theoretical prediction and clinical reality, in silico modeling will continue to be a vital component in the ongoing effort to optimize cancer chemotherapy.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of DACH-Platinum(IV) Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Platinum(IV) complexes are a promising class of anticancer prodrugs designed to overcome the limitations of traditional platinum(II) therapies, such as cisplatin and oxaliplatin. The octahedral Pt(IV) center is kinetically inert, which reduces off-target reactions and associated side effects.[1][2][3] These prodrugs are activated within the tumor microenvironment, where reducing agents like glutathione and ascorbic acid facilitate their reduction to the active cytotoxic Pt(II) species.[3][4][5] The axial ligands of the Pt(IV) complex can be functionalized to modulate the physicochemical properties of the prodrug, such as lipophilicity and reduction potential, or to incorporate other bioactive molecules for a multi-action therapeutic approach.[1][2][4] This document provides detailed protocols for the synthesis of DACH-platinum(IV) prodrugs, focusing on the oxidation of a DACH-platinum(II) precursor and subsequent modification of the axial ligands.

Data Presentation

Table 1: Physicochemical and Cytotoxic Properties of Representative DACH-Platinum(IV) Prodrugs

Compound/ProdrugAxial LigandsLog PIC50 (µM) on HeLa CellsReference
[Pt(1S,2S-DACH)(5,6-dimethyl-1,10-phenanthroline)]Cl2 (Pt(II) precursor)N/A-1.13 ± 0.080.21 ± 0.01[1][2]
[Pt(Cl)2(1S,2S-DACH)(5,6-dimethyl-1,10-phenanthroline)]Cl2Dichloro-1.48 ± 0.071.12 ± 0.08[1][2]
[Pt(enDCF)(Cl)(1S,2S-DACH)(5,6-dimethyl-1,10-phenanthroline)]Cl2Monodiclofenac-0.11 ± 0.060.43 ± 0.02[1][2]
[Pt(enDCF)2(1S,2S-DACH)(5,6-dimethyl-1,10-phenanthroline)]Cl2Bis-diclofenac0.94 ± 0.080.24 ± 0.01[1][2]

Table 2: Cytotoxicity of Oxaliplatin-Based Platinum(IV) Complexes in Colorectal Cancer Cell Lines

CompoundAxial LigandsIC50 (µM) on HCT116 CellsReference
Oxaliplatin(IV)(Cape)2 (PTC)Bis-capecitabine50[6]
Oxaliplatin(IV)(Gem)2 (PTG)Bis-gemcitabine0.49 ± 0.04[6]

Experimental Protocols

Protocol 1: General Synthesis of a Dihydroxo-DACH-Platinum(IV) Intermediate

This protocol describes the oxidation of a generic DACH-platinum(II) complex to its corresponding dihydroxo-platinum(IV) intermediate using hydrogen peroxide. This intermediate is a common precursor for further functionalization of the axial ligands.

Materials:

  • DACH-platinum(II) complex (e.g., Oxaliplatin)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Distilled water

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolve the DACH-platinum(II) complex in distilled water in a round-bottom flask.[7]

  • Slowly add an excess of 30% hydrogen peroxide solution to the stirred solution.[6][7]

  • Heat the reaction mixture to approximately 60-70°C for 2-4 hours.[7] The progress of the reaction can be monitored by a color change or by techniques like TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the product by adding a sufficient volume of acetone.

  • Collect the solid product by vacuum filtration, washing it several times with acetone to remove unreacted starting materials and excess peroxide.[7]

  • Dry the resulting dihydroxo-DACH-platinum(IV) complex under vacuum to a constant weight. The product can be characterized by NMR spectroscopy.

Protocol 2: Synthesis of a Dicarboxylato-DACH-Platinum(IV) Prodrug

This protocol details the functionalization of the dihydroxo-platinum(IV) intermediate with carboxylic acid anhydrides to form dicarboxylato prodrugs.

Materials:

  • Dihydroxo-DACH-platinum(IV) complex (from Protocol 1)

  • Carboxylic acid anhydride (e.g., acetic anhydride, succinic anhydride)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Acetone or diethyl ether for precipitation

  • Round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle or oil bath

Procedure:

  • Suspend the dihydroxo-DACH-platinum(IV) complex in an anhydrous solvent such as DMF in a round-bottom flask under an inert atmosphere.[7]

  • Add an excess of the desired carboxylic acid anhydride to the suspension.[7]

  • Heat the reaction mixture to around 60-80°C and stir for 6-24 hours, or until the reaction is complete as monitored by a suitable analytical technique.[7]

  • Cool the reaction mixture to room temperature.

  • Precipitate the product by adding the reaction mixture to a large volume of a non-polar solvent like acetone or diethyl ether.

  • Collect the solid product by filtration, wash thoroughly with the precipitation solvent, and dry under vacuum.

  • Characterize the final dicarboxylato-DACH-platinum(IV) prodrug using techniques such as NMR (¹H, ¹³C, ¹⁹⁵Pt), mass spectrometry, and elemental analysis.

Protocol 3: Synthesis of Asymmetric DACH-Platinum(IV) Prodrugs

This protocol provides a method for synthesizing asymmetric Pt(IV) prodrugs with different axial ligands, for example, by using N-chlorosuccinimide (NCS) in the presence of a carboxylic acid.

Materials:

  • DACH-platinum(II) complex

  • N-chlorosuccinimide (NCS)

  • Carboxylic acid (e.g., acetic acid) to serve as both solvent and ligand source

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the DACH-platinum(II) complex in the carboxylic acid that will act as one of the axial ligands (e.g., acetic acid).[4]

  • Slowly add N-chlorosuccinimide to the solution while stirring at room temperature. The NCS will act as an oxidant, introducing a chloro ligand to one axial position.

  • The large excess of the carboxylic acid solvent will promote its coordination to the second axial position.[4]

  • Stir the reaction for a specified time until completion, monitoring as necessary.

  • Isolate the product through precipitation with a suitable non-solvent and subsequent filtration.

  • Purify the asymmetric prodrug, if necessary, using techniques like recrystallization or chromatography.

  • Characterize the product to confirm its structure and purity.

Visualizations

Synthesis_Workflow PtII DACH-Pt(II) Precursor (e.g., Oxaliplatin) Oxidation Oxidation PtII->Oxidation H₂O₂ PtIV_OH2 cis,trans,cis-[DACH-Pt(OH)2(equatorial ligands)] (Dihydroxo Intermediate) Oxidation->PtIV_OH2 Functionalization Axial Ligand Functionalization PtIV_OH2->Functionalization Carboxylic Anhydrides, Acyl Chlorides, etc. Prodrugs DACH-Pt(IV) Prodrugs (Diverse Axial Ligands) Functionalization->Prodrugs

Caption: General workflow for the synthesis of DACH-platinum(IV) prodrugs.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) PtIV_prodrug DACH-Pt(IV) Prodrug (Inert) PtIV_prodrug_inside DACH-Pt(IV) Prodrug PtIV_prodrug->PtIV_prodrug_inside Cellular Uptake Reduction Reduction PtIV_prodrug_inside->Reduction PtII_active Active DACH-Pt(II) Species Reduction->PtII_active Release of Axial Ligands DNA_adducts DNA Adducts PtII_active->DNA_adducts Binds to DNA Apoptosis Apoptosis DNA_adducts->Apoptosis Triggers Cell Death Pathways Reductants Cellular Reductants (e.g., Glutathione, Ascorbic Acid) Reductants->Reduction

Caption: Proposed mechanism of action for DACH-platinum(IV) prodrugs.

References

Application Notes & Protocols: Measuring the Cytotoxicity of DACH-Pt Complexes in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Platinum-based complexes are a cornerstone of cancer chemotherapy. Among these, complexes containing the diaminocyclohexane (DACH) ligand, such as oxaliplatin, have demonstrated a broad spectrum of antitumor activity and an ability to overcome cisplatin resistance.[1][2] The cytotoxic mechanism of DACH-platinum (DACH-Pt) complexes is primarily attributed to their ability to form covalent adducts with DNA.[3] After entering the cell, the active DACH-Pt moiety binds to DNA, creating both inter- and intra-strand crosslinks.[4] These crosslinks distort the DNA helix, thereby inhibiting DNA replication and transcription, which ultimately triggers programmed cell death, or apoptosis.[3][4]

Accurately quantifying the cytotoxic effect of novel DACH-Pt complexes is a critical step in preclinical drug development. This document provides detailed protocols for two robust and widely used colorimetric assays for assessing cytotoxicity in adherent cancer cell lines: the Sulforhodamine B (SRB) assay and the MTT assay.

Key Cytotoxicity Assays

1.1. Sulforhodamine B (SRB) Assay The SRB assay is a method based on the measurement of total cellular protein content.[5] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[6][7] The amount of bound dye is directly proportional to the number of cells, making it a reliable method for determining cytotoxicity.[6] It is simple, reproducible, and the endpoint is stable.[6]

1.2. MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures a cell's metabolic activity, which is often used as an indicator of cell viability.[8][9] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9][10] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates with the number of metabolically active cells.[9]

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol outlines the procedure for determining the cytotoxicity of DACH-Pt complexes using the SRB assay in a 96-well plate format.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI 1640 with 5% FBS and 2 mM L-glutamine)[11]

  • DACH-Pt complex stock solution (dissolved in a suitable solvent like DMSO or water)

  • Trichloroacetic acid (TCA), 50% (w/v) in water, stored at 4°C

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 1% Acetic acid solution

  • 96-well flat-bottom microtiter plates

  • Microplate reader (wavelength 510-570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the optimal seeding density (typically 5,000-20,000 cells/well) in complete culture medium.[6][11]

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[11]

  • Drug Treatment:

    • Prepare serial dilutions of the DACH-Pt complex in complete culture medium at twice the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include vehicle-only wells as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[6]

  • Cell Fixation:

    • After incubation, terminate the experiment by gently adding 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) without removing the supernatant.[5]

    • Incubate the plate at 4°C for 1 hour to fix the cells to the bottom of the wells.[7]

  • Staining:

    • Carefully discard the supernatant.

    • Wash the plates five times with slow-running tap water or deionized water to remove TCA, medium, and dead cells.[11]

    • Allow the plates to air-dry completely at room temperature.

    • Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[6][7]

  • Washing and Dye Solubilization:

    • After staining, quickly remove the SRB solution and wash the plates four to five times with 1% acetic acid to remove any unbound dye.[5][7]

    • Allow the plates to air-dry completely.

    • Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[6]

    • Place the plate on a shaker for 5-10 minutes to ensure the dye is fully dissolved.

  • Absorbance Measurement:

    • Measure the optical density (OD) at a wavelength between 510 nm and 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the background absorbance (from wells containing only medium and reagents) from all readings.

    • Calculate the percentage of cell viability for each drug concentration using the following formula:

      • % Viability = (OD of treated cells / OD of control cells) * 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).

Protocol 2: MTT Cytotoxicity Assay

This protocol details the procedure for assessing the cytotoxicity of DACH-Pt complexes using the MTT assay.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI 1640)

  • DACH-Pt complex stock solution

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS), sterile filtered)

  • Solubilization solution (e.g., isopropanol, DMSO, or a solution of 10% SDS in 0.01 M HCl)[8]

  • 96-well flat-bottom microtiter plates

  • Microplate reader (wavelength 550-600 nm)

Procedure:

  • Cell Seeding:

    • Follow the same procedure as Step 1 in the SRB protocol. Seeding density may need to be optimized for each cell line.

  • Drug Treatment:

    • Follow the same procedure as Step 2 in the SRB protocol. Cells are typically exposed to the compound for 24-72 hours.[8]

  • MTT Addition and Incubation:

    • After the drug incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO₂ incubator.[8][9] During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium from the wells. Be cautious not to disturb the formazan crystals or the cell layer.

    • Add 150-200 µL of a solubilization solution (e.g., isopropanol) to each well to dissolve the formazan crystals.[8]

    • Gently mix the contents of the wells on a shaker for about 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting colored solution at a wavelength between 550 and 600 nm using a microplate reader.[9] A reference wavelength of >650 nm can be used to subtract background noise.[9]

  • Data Analysis:

    • Follow the same procedure as Step 7 in the SRB protocol to calculate percentage viability and determine the IC₅₀ value.

Data Presentation

Quantitative data from cytotoxicity assays are typically summarized by reporting the IC₅₀ values. This allows for easy comparison of the potency of different DACH-Pt complexes across various cancer cell lines.

Table 1: Cytotoxicity (IC₅₀) of a Hypothetical DACH-Pt Complex (Compound X) in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM) [Compound X]IC₅₀ (µM) [Cisplatin Control]
A2780Ovarian488.5 ± 0.715.2 ± 1.1
A549Lung4812.3 ± 1.525.8 ± 2.3
HCT116Colon486.1 ± 0.511.4 ± 0.9
MCF-7Breast4825.6 ± 2.142.0 ± 3.5
A2780cisROvarian (Cisplatin-Resistant)489.2 ± 0.885.7 ± 6.4

Values are represented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for cytotoxicity testing and the established mechanism of action for DACH-Pt complexes.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis seed 1. Seed Cancer Cells in 96-Well Plate incubate1 2. Incubate for 24h (Cell Attachment) seed->incubate1 treat 3. Add DACH-Pt Complex (Serial Dilutions) incubate1->treat incubate2 4. Incubate for 48-72h (Drug Exposure) treat->incubate2 assay_step 5. Perform Assay-Specific Steps (e.g., Fixation/Staining for SRB, or MTT Addition for MTT Assay) incubate2->assay_step solubilize 6. Solubilize Dye / Formazan assay_step->solubilize read 7. Read Absorbance (Plate Reader) solubilize->read calculate 8. Calculate % Viability read->calculate plot 9. Plot Dose-Response Curve & Determine IC50 calculate->plot

Caption: General workflow for in vitro cytotoxicity testing.

G DACH_Pt DACH-Pt Complex (Extracellular) Uptake Cellular Uptake DACH_Pt->Uptake Intra_Pt Intracellular DACH-Pt Uptake->Intra_Pt DNA Nuclear DNA Intra_Pt->DNA Binds to Adducts Formation of Pt-DNA Adducts (Intra- and Inter-strand Crosslinks) DNA->Adducts Block Inhibition of DNA Replication & Transcription Adducts->Block Stress Cellular Stress Response Block->Stress Apoptosis Apoptosis (Programmed Cell Death) Stress->Apoptosis

Caption: Mechanism of action for DACH-Pt complexes.

References

Application of Dichloro(1,2-diaminocyclohexane)platinum(II) (DACH-Pt) in Treating Colorectal Cancer Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dichloro(1,2-diaminocyclohexane)platinum(II) (DACH-Pt), the active metabolite of oxaliplatin, in preclinical colorectal cancer (CRC) models. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to guide research and development efforts.

Introduction

DACH-Pt is a second-generation platinum-based chemotherapeutic agent that has demonstrated significant antitumor activity in various cancer types, including colorectal cancer. As the active component of oxaliplatin, DACH-Pt exerts its cytotoxic effects primarily through the formation of platinum-DNA adducts, which inhibit DNA replication and transcription, ultimately leading to cell death.[1] Notably, DACH-Pt has shown efficacy in cisplatin-resistant cancer models, suggesting a distinct mechanism of action and the potential to overcome certain forms of drug resistance.[2] This document outlines the application of DACH-Pt in CRC models, with a focus on its use in nanoparticle delivery systems to enhance its therapeutic index.

Data Presentation

In Vitro Cytotoxicity of DACH-Pt Formulations

The following table summarizes the in vitro cytotoxicity of DACH-Pt, primarily in the form of nanoparticle formulations, against various colorectal and other cancer cell lines. The 50% inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeCompoundIC50 (µM)Exposure Time (h)Reference
HT29Colorectal AdenocarcinomaDACH-Pt/m>100 (as Pt)48
HT29/oxOxaliplatin-resistant Colorectal AdenocarcinomaDACH-Pt/m~50 (as Pt)48[3]
A2780Ovarian CancerOxaliplatin2.5 ± 0.372[2]
A2780Ovarian CancerDACH-Pt/cl-micelles0.8 ± 0.172[2]
HCT116Colorectal CarcinomaOxaliplatin2.0 - 4.9144
SW480Colorectal AdenocarcinomaOxaliplatinNot specifiedNot specified[4]
DLD-1Colorectal AdenocarcinomaOxaliplatinNot specifiedNot specified[4]
RKOColorectal CarcinomaOxaliplatinNot specifiedNot specified[4]

DACH-Pt/m: DACH-Pt-loaded polymeric micelles; DACH-Pt/cl-micelles: DACH-Pt-loaded core cross-linked micelles.

In Vivo Efficacy of DACH-Pt Formulations

The antitumor efficacy of DACH-Pt formulations has been evaluated in preclinical xenograft models of human colorectal cancer. The data below highlights the significant tumor growth inhibition achieved with these advanced delivery systems.

Animal ModelTumor ModelTreatment GroupDosageAdministration RouteTumor Growth Inhibition (%)Reference
Balb/c nu/nu miceSubcutaneous HT29/oxDACH-Pt/m4 mg/kg (Pt basis)i.v.~70% (vs. oxaliplatin)[3]
Balb/c nu/nu miceSubcutaneous HT29/oxOxaliplatin8 mg/kgi.v.~30% (vs. control)[3]
Nude miceA2780 xenograftDACH-Pt/cl-micelles4 mg/kgi.v.Significantly greater than oxaliplatin[2]
Nude miceA2780 xenograftOxaliplatin4 mg/kgi.v.Significant vs. control[2]

Experimental Protocols

Preparation of DACH-Pt-Loaded Polymeric Micelles

This protocol describes the preparation of DACH-Pt-loaded core cross-linked polymeric micelles (DACH-Pt/cl-micelles), a formulation designed to improve the solubility and tumor-targeting of DACH-Pt.[2]

Materials:

  • Dichloro(1,2-diaminocyclohexane)platinum(II) (DACH-Pt)

  • Silver nitrate (AgNO3)

  • Core cross-linked PEO-b-PMA micelles

  • Distilled water

  • Centrifugal filter units (MWCO 30,000 Da)

  • Inductively coupled plasma mass spectrometry (ICP-MS) for platinum quantification

Procedure:

  • To overcome the poor aqueous solubility of DACH-Pt, it is first converted to a more soluble aqua complex. Suspend DACH-Pt (e.g., 5 mM) in distilled water and add an equimolar amount of silver nitrate.

  • Incubate the mixture in the dark at room temperature for 24 hours to facilitate the reaction.

  • Remove the silver chloride (AgCl) precipitate by centrifugation at 3000 rpm for 10 minutes, followed by filtration through a 0.22 µm filter.

  • Mix the aqueous solution of the DACH-Pt aqua complex with an aqueous dispersion of core cross-linked micelles at a desired molar ratio of DACH-Pt to the carboxylate groups of the micelles.

  • Incubate the mixture at room temperature for 48 hours to allow for the loading of DACH-Pt into the micelle core.

  • Remove any unbound DACH-Pt by ultrafiltration using centrifugal filter units.

  • Determine the platinum content of the final formulation using ICP-MS to calculate the drug loading efficiency.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of DACH-Pt and its formulations on colorectal cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Colorectal cancer cell lines (e.g., HT29, HCT116)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • DACH-Pt or DACH-Pt formulation

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed colorectal cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of DACH-Pt or its formulation in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include untreated control wells.

  • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the quantification of apoptosis in colorectal cancer cells treated with DACH-Pt using flow cytometry.

Materials:

  • Colorectal cancer cells

  • DACH-Pt or DACH-Pt formulation

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with DACH-Pt or its formulation at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Western Blot Analysis of Signaling Pathways

This protocol details the investigation of the effects of DACH-Pt on key signaling proteins in colorectal cancer cells.

Materials:

  • Colorectal cancer cells

  • DACH-Pt or DACH-Pt formulation

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against proteins of interest (e.g., β-catenin, p-Akt, Akt, p-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat colorectal cancer cells with DACH-Pt or its formulation for the desired time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Normalize the expression of the target proteins to a loading control like β-actin.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the antitumor efficacy of DACH-Pt formulations in a mouse xenograft model of colorectal cancer.

Materials:

  • Immunodeficient mice (e.g., Balb/c nude mice)

  • Human colorectal cancer cells (e.g., HT29)

  • Matrigel (optional)

  • DACH-Pt formulation and control vehicle (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of colorectal cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS or a mixture with Matrigel) into the flank of each mouse.

  • Monitor the tumor growth regularly. Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Administer the DACH-Pt formulation or vehicle control according to the planned dosing schedule (e.g., intravenously every other day for three doses).[3]

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

  • Calculate the tumor growth inhibition for each treatment group compared to the control group.

Signaling Pathways and Visualizations

DACH-Pt, as the active component of oxaliplatin, is known to induce cell death by forming DNA adducts. However, its efficacy, particularly in overcoming resistance, may also involve the modulation of key cellular signaling pathways that are often dysregulated in colorectal cancer.

Hypothesized Mechanism of DACH-Pt Micelles in Overcoming Oxaliplatin Resistance

DACH-Pt loaded in polymeric micelles (DACHPt/m) may overcome oxaliplatin resistance by utilizing a different cellular entry mechanism.[5] While free oxaliplatin can be detoxified in the cytoplasm by molecules like metallothionein, DACHPt/m is thought to be taken up via endocytosis, delivering the active drug directly to the perinuclear region and bypassing these cytoplasmic resistance mechanisms.[5]

G cluster_extracellular Extracellular Space cluster_cell Colorectal Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DACHPt_m DACH-Pt Micelle Endosome Endosome DACHPt_m->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome DACHPt_released Released DACH-Pt Lysosome->DACHPt_released Drug Release DNA DNA DACHPt_released->DNA Enters Nucleus Detox Detoxification (e.g., Metallothionein) Inactive_Oxaliplatin Inactive Metabolite Detox->Inactive_Oxaliplatin Free_Oxaliplatin Free Oxaliplatin Free_Oxaliplatin->Detox Bypassed by Micelles Adducts DNA Adducts DNA->Adducts Forms Adducts Apoptosis Apoptosis Adducts->Apoptosis Inhibits Replication & Transcription G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., Frizzled, RTK) Wnt_Pathway Wnt Pathway Components (e.g., Dsh, GSK-3β, APC) Receptor->Wnt_Pathway PI3K PI3K Receptor->PI3K beta_catenin β-catenin Wnt_Pathway->beta_catenin Stabilization TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activation Target_Genes->Proliferation Promotes DACHPt DACH-Pt DACHPt->Wnt_Pathway Inhibition? DACHPt->Akt Inhibition? G Start Start: DACH-Pt Compound or Formulation In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assay (MTT, IC50) In_Vitro->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) In_Vitro->Apoptosis_Assay Mechanism_Study Mechanistic Studies In_Vitro->Mechanism_Study In_Vivo In Vivo Studies In_Vitro->In_Vivo Promising Results Western_Blot Western Blot (Signaling Pathways) Mechanism_Study->Western_Blot Xenograft Colorectal Cancer Xenograft Model In_Vivo->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment (Body Weight) Xenograft->Toxicity End End: Preclinical Data Package Efficacy->End Toxicity->End

References

Application Notes and Protocols for Loading DACH-Pt into Polymeric Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the encapsulation of the platinum-based anticancer agent Dichloro(1,2-Diaminocyclohexane)Platinum(II) (DACH-Pt) into polymeric micelles. The primary method described herein is based on the polymer-metal complex formation between an aqueous complex of DACH-Pt and polyanionic block copolymer micelles.

Introduction

DACH-Pt, the parent complex of the clinically approved drug oxaliplatin, exhibits a broad spectrum of anticancer activity. However, its clinical application is limited by poor aqueous solubility. Formulation into polymeric micelles offers a promising strategy to overcome this limitation, enhance drug delivery to tumor tissues via the Enhanced Permeability and Retention (EPR) effect, and potentially reduce systemic toxicity. This note details the preparation and characterization of DACH-Pt-loaded polymeric micelles.

Method 1: Loading of DACH-Pt into Core Cross-Linked Poly(ethylene oxide)-b-poly(methacrylic acid) (PEO-b-PMA) Micelles

This method relies on the formation of a water-soluble DACH-Pt complex, which then interacts with the anionic carboxylate groups within the core of the PEO-b-PMA micelles.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of empty and DACH-Pt-loaded cross-linked (cl) micelles prepared under optimal conditions.

ParameterEmpty cl-MicellesDACH-Pt/cl-MicellesReference
Size (DLS) 170 ± 20 nm154 ± 10 nm[1]
Polydispersity Index (PDI) 0.120.10[1]
Zeta Potential -38 ± 8 mV-30 ± 5 mV[1]
Drug Loading Capacity (LC) N/A~25% (w/w)[1][2]
Drug Loading Efficiency (LE) N/A45%[1]
Experimental Protocol

Materials:

  • Dichloro(1,2-Diaminocyclohexane)Platinum(II) (DACH-Pt)

  • Silver Nitrate (AgNO₃)

  • Poly(ethylene oxide)-b-poly(methacrylic acid) (PEO-b-PMA) diblock copolymer

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • 1,2-Ethylenediamine (ED)

  • Calcium Chloride (CaCl₂)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Distilled water

  • Centrifugal filter units (MWCO 30,000 Da)

  • 0.22 µm syringe filter

Procedure:

  • Preparation of Cross-Linked PEO-b-PMA Micelles (cl-micelles):

    • This protocol assumes the availability of pre-formed cross-linked micelles. A general procedure involves the formation of block ionomer complexes of PEO-b-PMA with divalent cations like Ca²⁺, followed by cross-linking of the carboxylic acid groups in the core using a cross-linker such as 1,2-ethylenediamine with EDC activation.[3]

  • Aquation of DACH-Pt:

    • Suspend DACH-Pt (e.g., 5 mM) in distilled water.

    • Add an equimolar amount of silver nitrate ([AgNO₃]/[DACH-Pt] = 1).

    • Stir the suspension in the dark at room temperature for 24 hours to form the aqueous diaquo-DACH-Pt complex.[4]

    • Remove the AgCl precipitate by centrifugation at 3000 rpm for 10 minutes.[4]

    • Filter the supernatant through a 0.22 µm filter to remove any remaining precipitate.[4]

  • Loading of DACH-Pt into cl-micelles:

    • Adjust the pH of the aqueous dispersion of cl-micelles to 7.0.

    • Mix the aqueous solution of diaquo-DACH-Pt with the cl-micelle dispersion. The optimal molar ratio of DACH-Pt to the carboxylate groups of the PEO-b-PMA is 0.5 (R = 0.5).[1]

    • Incubate the mixture at 25°C for 48 hours with gentle stirring.[4]

    • Remove unbound DACH-Pt by ultrafiltration using centrifugal filter units with a molecular weight cutoff of 30,000 Da.[3]

  • Characterization:

    • Determine the platinum concentration in the final formulation using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to calculate the drug loading capacity and efficiency.

    • Measure the size, polydispersity index, and zeta potential of the DACH-Pt-loaded micelles using Dynamic Light Scattering (DLS).

Optimization of Loading Parameters

The drug loading is significantly influenced by the pH of the loading medium and the molar ratio of DACH-Pt to the polymer's carboxylate groups.[1]

  • pH: Drug incorporation increases from approximately 12% at pH 6.0 to about 23% at pH 7.0.[3][4] At pH values above 7.0, the formulations may become unstable, leading to precipitation.[3][4] Therefore, pH 7.0 is considered optimal.[1]

  • Molar Ratio (R = [DACH-Pt]/[COO⁻]): Increasing the molar ratio of DACH-Pt to carboxylate groups beyond 0.5 does not lead to a significant increase in drug loading but decreases the loading efficiency.[1][4]

Workflow Diagram

DACHPt_Loading_Workflow cluster_prep DACH-Pt Aquation cluster_loading Micelle Loading DACHPt DACH-Pt Suspension mix1 Mix & Stir (24h, dark, RT) DACHPt->mix1 AgNO3 AgNO₃ Solution AgNO3->mix1 centrifuge Centrifuge & Filter (0.22 µm) mix1->centrifuge aqua_DACHPt Aqueous Diaquo-DACH-Pt centrifuge->aqua_DACHPt mix2 Mix (R=0.5) aqua_DACHPt->mix2 cl_micelles Cross-linked PEO-b-PMA Micelles pH_adjust Adjust to pH 7.0 cl_micelles->pH_adjust pH_adjust->mix2 incubate Incubate (48h, 25°C) mix2->incubate ultrafilter Ultrafiltration (MWCO 30 kDa) incubate->ultrafilter loaded_micelles DACH-Pt Loaded Micelles ultrafilter->loaded_micelles

Caption: Workflow for loading DACH-Pt into cross-linked polymeric micelles.

Method 2: Loading of DACH-Pt into Poly(ethylene glycol)-poly(glutamic acid) (PEG-P(Glu)) Micelles

A similar polymer-metal complex formation mechanism can be used to load DACH-Pt into micelles formed from other polyanionic block copolymers, such as PEG-P(Glu).

Quantitative Data Summary
ParameterDACH-Pt/PEG-P(Glu) MicellesReference
Size (DLS) ~40 nm[2]
Drug Loading Capacity (LC) 0.42 mg DACHPt / mg polymer[4]
Experimental Protocol

The protocol is analogous to Method 1, involving the preparation of an aqueous DACH-Pt complex followed by mixing with a solution of PEG-P(Glu) block copolymer in distilled water.[2] The self-assembly into micelles occurs as the DACH-Pt complexes with the poly(glutamic acid) core.

Logical Relationship Diagram

logical_relationship cluster_components Core Components cluster_process Key Process Steps cluster_outcome Final Product dach_pt DACH-Pt (Poorly Soluble) aquation Aquation of DACH-Pt (Increases Solubility) dach_pt->aquation polymer Polyanionic Block Copolymer (e.g., PEO-b-PMA, PEG-P(Glu)) mixing Mixing with Polymer (pH Controlled) polymer->mixing aquation->mixing complexation Polymer-Metal Complex Formation mixing->complexation loaded_micelle DACH-Pt Loaded Micelle complexation->loaded_micelle

References

Application Notes and Protocols for In-Vivo Evaluation of DACH-Pt Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the in-vivo experimental design and evaluation of DACH-Pt (diaminocyclohexane-platinum) formulations, a promising class of platinum-based anticancer agents. These compounds often exhibit efficacy in tumors resistant to conventional platinum drugs like cisplatin and can be formulated in various ways, such as nanoparticles or polymer conjugates, to enhance tumor targeting and reduce systemic toxicity.[1][2][3] These application notes and protocols are designed to ensure the generation of robust and reproducible data for the preclinical development of novel DACH-Pt therapeutics.

The primary mechanism of action for DACH-Pt compounds involves the formation of platinum-DNA adducts, which induce DNA damage, leading to cell cycle arrest and apoptosis.[4] The in-vivo studies outlined below are crucial for characterizing the safety, pharmacokinetics, and anti-tumor efficacy of new DACH-Pt formulations.

Preclinical In-Vivo Experimental Workflow

A systematic approach is essential for the in-vivo evaluation of DACH-Pt formulations. The typical workflow involves initial toxicity studies to determine a safe dose range, followed by efficacy studies in relevant tumor models, and detailed pharmacokinetic and biodistribution analyses.

experimental_workflow cluster_0 Phase 1: Safety & Dosing cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Pharmacological Profiling Toxicity Toxicity Studies (MTD, LD50) DoseRange Dose-Range Finding Toxicity->DoseRange Determine Safe Dose Xenograft Tumor Model Establishment DoseRange->Xenograft Select Doses for Efficacy Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy Evaluate Anti-Tumor Activity PK Pharmacokinetics (PK) (Blood Sampling) Efficacy->PK Correlate Exposure with Efficacy BD Biodistribution (Tissue Collection) PK->BD Analyze Drug Disposition

In-vivo experimental workflow for DACH-Pt formulations.

Toxicity Studies

Toxicity studies are critical for establishing a safe dose range for a new DACH-Pt formulation. These studies typically involve acute and sub-acute toxicity assessments to identify the maximum tolerated dose (MTD) and potential organ-specific toxicities.

Protocol: Acute Toxicity Study (Maximum Tolerated Dose - MTD)

Objective: To determine the highest dose of the DACH-Pt formulation that does not cause unacceptable toxicity in mice.

Materials:

  • Healthy, young adult mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)

  • DACH-Pt formulation

  • Vehicle control (e.g., saline, 5% dextrose)

  • Syringes and needles for administration

  • Animal balance

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Grouping: Randomize mice into several groups (n=3-5 per group), including a vehicle control group.

  • Dosing: Administer single escalating doses of the DACH-Pt formulation to the treatment groups via the intended clinical route (e.g., intravenous, intraperitoneal).

  • Monitoring: Observe the mice daily for 14 days for clinical signs of toxicity, including:

    • Changes in body weight (measure at least three times a week).

    • Changes in behavior (lethargy, hunched posture).

    • Changes in appearance (ruffled fur).

    • Mortality.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality or a body weight loss exceeding 20%.[5]

  • Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to examine major organs for any abnormalities. For a more detailed analysis, organs can be collected for histopathological examination.[6]

Data Presentation: Representative Toxicity Data
GroupDose (mg/kg)Mean Body Weight Change (%)MortalityClinical Signs
Vehicle0+5.20/5None
DACH-Pt-F110+1.50/5None
DACH-Pt-F120-8.30/5Mild lethargy on day 2
DACH-Pt-F140-18.51/5Significant lethargy, ruffled fur
DACH-Pt-F160-25.13/5Severe toxicity

In-Vivo Efficacy Studies

Efficacy studies are designed to evaluate the anti-tumor activity of the DACH-Pt formulation in a relevant cancer model. Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are commonly used.[7][8]

Protocol: Subcutaneous Xenograft Efficacy Study

Objective: To assess the tumor growth inhibition by the DACH-Pt formulation in a subcutaneous tumor model.

Materials:

  • Immunodeficient mice (e.g., NU/J, NOD/SCID)

  • Cancer cell line (e.g., A2780 ovarian, HT29 colon) or PDX tissue

  • Sterile PBS, Matrigel (optional)

  • DACH-Pt formulation and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • CDX: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in PBS or a PBS/Matrigel mixture) into the flank of each mouse.[7]

    • PDX: Surgically implant a small fragment (2-3 mm³) of patient tumor tissue subcutaneously.[7]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[9]

  • Randomization and Dosing: Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 per group) with similar average tumor volumes.[8]

  • Treatment Administration: Administer the DACH-Pt formulation and vehicle control according to a predetermined schedule (e.g., once or twice weekly for 3-4 weeks) at doses below the MTD.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Criteria: Euthanize mice when tumors reach a predetermined maximum size (e.g., 1500-2000 mm³), show signs of ulceration, or if the mouse exhibits significant distress or body weight loss (>20%).[5]

  • Tissue Collection: At the end of the study, euthanize the animals, excise the tumors, and measure their final weight. Portions of the tumor can be snap-frozen for molecular analysis or fixed for histology.[5]

Data Presentation: Representative Efficacy Data
Treatment GroupDose (mg/kg)ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle02x/week1450 ± 210-+4.8
DACH-Pt-F1102x/week870 ± 15040.0-2.1
DACH-Pt-F1202x/week420 ± 9571.0-9.5
Positive ControlVariesVariesVariesVariesVaries

Pharmacokinetic and Biodistribution Studies

Pharmacokinetic (PK) studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the DACH-Pt formulation. Biodistribution studies determine the concentration of the drug in various tissues over time.

Protocol: Pharmacokinetic and Biodistribution Analysis

Objective: To determine the PK profile and tissue distribution of platinum following administration of the DACH-Pt formulation.

Materials:

  • Healthy or tumor-bearing mice

  • DACH-Pt formulation

  • Blood collection tubes (e.g., with EDTA)

  • Surgical tools for tissue collection

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for platinum quantification

Procedure:

  • Dosing: Administer a single dose of the DACH-Pt formulation to several groups of mice (n=3-5 per time point).

  • Blood Sampling: At designated time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect blood samples via a suitable method (e.g., retro-orbital sinus, cardiac puncture at a terminal time point).[6]

  • Plasma Separation: Process blood samples to obtain plasma.

  • Tissue Collection (Biodistribution): At each time point, euthanize the mice and collect major organs (tumor, liver, kidneys, spleen, lungs, heart, brain).[1]

  • Sample Preparation: Accurately weigh tissue samples and digest all samples (plasma and tissues) using a mixture of nitric acid and hydrochloric acid in a heated water bath or microwave digester.[1]

  • Platinum Quantification: Analyze the digested samples for total platinum content using ICP-MS.[1][10] Prepare a standard curve with known platinum concentrations for accurate quantification.[10]

Data Presentation: Representative PK and Biodistribution Data

Table 3: Representative Pharmacokinetic Parameters

ParameterUnitValue
Cmaxng/mL12,500
Tmaxh0.25
AUC(0-t)ng*h/mL25,000
t1/2 (alpha)h1.1
t1/2 (beta)h28.5
ClearancemL/h/kg0.8

Table 4: Representative Biodistribution Data (24h post-injection)

TissuePlatinum Concentration (% Injected Dose/gram)
Blood0.5 ± 0.1
Tumor5.2 ± 1.1
Liver8.9 ± 1.5
Kidneys12.3 ± 2.0
Spleen6.5 ± 0.9
Lungs2.1 ± 0.4

Mechanism of Action: DNA Damage Response Pathway

DACH-Pt formulations exert their cytotoxic effects by inducing DNA damage, primarily through the formation of intra- and inter-strand crosslinks. This damage activates the DNA Damage Response (DDR) pathway, a complex signaling network that senses the damage, arrests the cell cycle to allow for repair, and can ultimately trigger apoptosis if the damage is too severe.

ddr_pathway cluster_sensing Damage Sensing cluster_transduction Signal Transduction cluster_outcome Cellular Outcome DACHPt DACH-Pt Formulation (Intracellular Activation) DNADamage DNA Crosslinks (Intra/Interstrand) DACHPt->DNADamage ATM_ATR ATM / ATR Kinases (Sensor Proteins) DNADamage->ATM_ATR Recruitment & Activation p53 p53 Activation ATM_ATR->p53 Phosphorylation Chk1_Chk2 Chk1 / Chk2 Activation ATM_ATR->Chk1_Chk2 Phosphorylation CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest Induction DNARepair DNA Repair Pathways (NER, HR) p53->DNARepair Upregulation Apoptosis Apoptosis (Cell Death) p53->Apoptosis Induction if damage is irreparable Chk1_Chk2->CellCycleArrest Initiation DNARepair->Apoptosis Failure leads to

Simplified DNA Damage Response (DDR) pathway.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the in-vivo evaluation of novel DACH-Pt formulations. A systematic approach, encompassing toxicity, efficacy, and pharmacokinetic studies, is essential for advancing these promising anticancer agents through the preclinical development pipeline. Careful experimental design and data interpretation will facilitate the identification of lead candidates with improved therapeutic indices for potential clinical translation.

References

Application Notes and Protocols for the Quantification of DACH-Pt in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloro(1,2-diaminocyclohexane)platinum(II) (DACH-Pt) is the active moiety of oxaliplatin, a third-generation platinum-based chemotherapeutic agent. Accurate quantification of DACH-Pt and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action. This document provides detailed application notes and protocols for the analysis of DACH-Pt in various biological samples using state-of-the-art analytical techniques. The primary methods covered are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for total platinum quantification and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the specific quantification of the parent drug.

Analytical Techniques

The choice of analytical technique depends on the specific research question. For determining the total platinum concentration, which includes the parent drug, its metabolites, and protein-bound platinum, ICP-MS is the method of choice due to its high sensitivity and elemental specificity.[1] For quantifying the active parent drug, oxaliplatin, and distinguishing it from its various biotransformation products, a chromatographic separation technique coupled with a sensitive detector, such as LC-MS/MS, is required.[2][3]

Application Note 1: Quantification of Total Platinum using ICP-MS

Principle: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting metals at concentrations as low as parts per billion (ppb) or even parts per trillion (ppt).[4] Samples are introduced into an argon plasma, which atomizes and ionizes the platinum. The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio, allowing for precise quantification. This method measures the total platinum content, providing information on the overall distribution of the drug and its metabolites within the body.[1]

Experimental Protocol: ICP-MS for Total Platinum in Plasma, Urine, and Tissue

1. Sample Preparation:

  • Plasma and Urine: A simple dilution is often sufficient.[1]

    • Thaw frozen plasma or urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Dilute the samples 1000-fold with a solution of 0.5% nitric acid. For example, mix 10 µL of sample with 9.99 mL of 0.5% nitric acid.[1]

  • Tissue Homogenates: Tissue samples require digestion to break down the organic matrix and release the platinum.[5][6]

    • Weigh approximately 50 mg of the tissue sample.[7]

    • Place the tissue in a microwave digestion vessel.

    • Add a mixture of nitric acid and hydrochloric acid (e.g., 900 µL nitric acid and 300 µL hydrochloric acid, a 3:1 v/v ratio).[7]

    • Perform microwave-assisted digestion. A typical program involves ramping to a high temperature (e.g., 200°C) and holding for a set time (e.g., 15-30 minutes) to ensure complete digestion.[5]

    • After cooling, dilute the digested sample with deionized water to the desired final volume.

2. Internal Standard:

  • Bismuth is a commonly used internal standard for platinum analysis by ICP-MS.[5] An internal standard is added to all samples, calibration standards, and quality control samples to correct for instrumental drift and matrix effects.

3. Calibration Standards and Quality Controls (QCs):

  • Prepare a series of calibration standards by spiking a blank matrix (e.g., control plasma, urine, or digested control tissue) with known concentrations of a certified platinum standard.

  • The linear range can vary, but a typical range is 0.01-100 ng/mL.[1][8]

  • Prepare at least three levels of QCs (low, medium, and high) in the same manner as the calibration standards.

4. ICP-MS Instrumentation and Analysis:

  • Instrument: An Agilent 7500 ICP-MS or a similar instrument is suitable.[6]

  • Plasma Conditions: Optimize plasma gas flow rates (cool, auxiliary, and nebulizer gas) and RF power to ensure stable plasma and maximize ion production.

  • Data Acquisition: Monitor the isotopes of platinum (e.g., ¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt) and the internal standard.[2]

  • Analyze the samples, calibration standards, and QCs. The concentration of platinum in the samples is determined by comparing their signal response to the calibration curve.

5. Data Analysis and Validation:

  • Construct a calibration curve by plotting the signal intensity ratio of platinum to the internal standard against the nominal concentration of the calibration standards.

  • The method should be validated for linearity (R² > 0.99), accuracy (within 85-115% of the true value), and precision (relative standard deviation ≤ 15%).[5][6] The lower limit of quantification (LLOQ) should be determined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[6]

Quantitative Data Summary: ICP-MS
ParameterPlasmaPlasma UltrafiltrateUrinePeritoneal FluidTissueReference
Linear Range 0.01 - 100 ng/mL0.01 - 100 ng/mL0.01 - 100 ng/mL0.01 - 100 ng/mL0.025 - 10 µg/L[1][7]
LLOQ 18.0 ng/mL8.0 ng/mL6.1 ng/mL6.1 ng/mL0.5 ppb[1][6]
Accuracy ≤ 15%≤ 15%≤ 15%≤ 15%85 - 115%[5]
Precision (CV%) ≤ 15%≤ 15%≤ 15%≤ 15%≤ 15%[1][5]
Recovery ----85 - 115%[5][6]

Application Note 2: Quantification of Oxaliplatin (Parent Drug) using LC-MS/MS

Principle: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique allows for the specific quantification of the intact oxaliplatin molecule, distinguishing it from its various metabolites and degradation products.[2][3] This is critical for pharmacokinetic studies focused on the active form of the drug.

Experimental Protocol: LC-MS/MS for Oxaliplatin in Plasma and Tissue

1. Sample Preparation:

  • Plasma Ultrafiltrate: To measure the unbound, active fraction of the drug, plasma is ultrafiltered to remove proteins.

    • Centrifuge human plasma through an Amicon Ultra-4 ultrafilter at 11,000 rpm and 4°C for 30 minutes.

    • The resulting ultrafiltrate can be directly injected into the LC-MS/MS system or may undergo further cleanup.

  • Plasma and Tissue Homogenates (Protein Precipitation): This is a common method to remove proteins that can interfere with the analysis.[2]

    • To a known volume of plasma or tissue homogenate, add a precipitating agent such as acetonitrile (often containing an internal standard) in a specific ratio (e.g., 3:1 v/v).

    • Vortex the mixture vigorously to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm) for a set time (e.g., 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis.

2. Internal Standard:

  • A suitable internal standard, such as carboplatin or a stable isotope-labeled version of oxaliplatin, should be used to ensure accuracy and precision.

3. Calibration Standards and Quality Controls (QCs):

  • Prepare calibration standards and QCs by spiking a blank matrix (control plasma or tissue homogenate) with known concentrations of oxaliplatin.

  • A typical linear range for oxaliplatin in plasma is 10–5000 ng/mL, and in tongue homogenates is 10–2500 ng/mL.[2]

4. LC-MS/MS Instrumentation and Analysis:

  • LC System: A UHPLC or HPLC system capable of delivering a stable and precise gradient.

    • Column: A Phenomenex Lux 5u Cellulose-1 column (250 × 4.6 mm, 5 μm) or a Phenomenex C18 column are suitable choices.[2]

    • Mobile Phase: A common mobile phase consists of a mixture of 0.2% formic acid in water and acetonitrile (e.g., 90:10, v/v).

  • MS/MS System: A triple quadrupole mass spectrometer (e.g., SCIEX 4000 QTRAP®) is commonly used.[2]

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.[2]

    • MRM Transitions: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion for oxaliplatin ([M+H]⁺) is m/z 398.1, and a common product ion is m/z 306.0.[2] The transition for the internal standard will depend on the chosen compound.

5. Data Analysis and Validation:

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • The method should be validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, recovery, and stability.[5]

Quantitative Data Summary: LC-MS/MS
ParameterRat PlasmaRat Tongue HomogenateHuman Plasma UltrafiltrateReference
Linear Range 10 - 5000 ng/mL10 - 2500 ng/mL5 - 1000 ng/mL[2]
LLOQ 10 ng/mL10 ng/mL5.0 ng/mL[2]
Accuracy (RE%) within 15%within 15%< 2.7%[2]
Precision (CV%) within 15%within 15%≤ 17.1% (intra-day), ≤ 16.0% (inter-day)[2]
Extraction Recovery ~50%~80%-[2]

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine, Tissue) Dilution Dilution (for ICP-MS) BiologicalSample->Dilution Digestion Microwave Digestion (for Tissue ICP-MS) BiologicalSample->Digestion Ultrafiltration Ultrafiltration (for LC-MS/MS) BiologicalSample->Ultrafiltration ProteinPrecipitation Protein Precipitation (for LC-MS/MS) BiologicalSample->ProteinPrecipitation ICPMS ICP-MS Analysis (Total Platinum) Dilution->ICPMS Digestion->ICPMS LCMSMS LC-MS/MS Analysis (Parent Oxaliplatin) Ultrafiltration->LCMSMS ProteinPrecipitation->LCMSMS Quantification Quantification vs. Calibration Curve ICPMS->Quantification LCMSMS->Quantification Validation Method Validation (Accuracy, Precision) Quantification->Validation

Caption: Workflow for quantifying DACH-Pt in biological samples.

oxaliplatin_moa cluster_cell Cancer Cell cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Oxaliplatin Oxaliplatin DACHPt Active DACH-Pt Oxaliplatin->DACHPt Aquation DNA Nuclear DNA DACHPt->DNA DNAAdducts DACH-Pt-DNA Adducts (Intra- and Interstrand Crosslinks) DNA->DNAAdducts ReplicationBlock Replication & Transcription Block DNAAdducts->ReplicationBlock DNARepair DNA Damage Response (ATM, ATR) ReplicationBlock->DNARepair p53 p53 Activation DNARepair->p53 Caspase8 Caspase-8 Activation DNARepair->Caspase8 Apoptosis Apoptosis Bax Bax Activation p53->Bax Bcl2 Bcl-2 Inhibition p53->Bcl2 Mitochondria Mitochondrial Disruption (Cytochrome c release) Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3_i Caspase-3 Activation Caspase9->Caspase3_i Caspase3_i->Apoptosis Bid Bid Activation Caspase8->Bid Caspase3_e Caspase-3 Activation Caspase8->Caspase3_e Bid->Mitochondria Caspase3_e->Apoptosis

Caption: Oxaliplatin's mechanism of action leading to apoptosis.

References

Application Notes and Protocols: DACH-Pt Complexes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: The Use of Diaminocyclohexane-Platinum (DACH-Pt) Complexes as Catalysts in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

While 1,2-Diaminocyclohexane (DACH) is a cornerstone as a chiral ligand in asymmetric catalysis and platinum complexes are potent catalysts for a variety of organic transformations, the direct application of DACH-Platinum (DACH-Pt) complexes as catalysts in organic synthesis is not a widely documented area of research. The vast body of scientific literature on DACH-Pt complexes is predominantly focused on their successful application as anticancer agents, such as Oxaliplatin.

This document provides an overview of the catalytic landscape surrounding the DACH ligand and platinum catalysts, offering insights into their established roles in separate contexts. We will explore the utility of the DACH scaffold in asymmetric catalysis when complexed with other metals and the general catalytic activity of platinum in key organic reactions.

Part 1: The DACH Ligand in Asymmetric Catalysis

The chiral C2-symmetric backbone of 1,2-diaminocyclohexane makes it a privileged ligand in asymmetric synthesis. When complexed with various transition metals, it creates a well-defined chiral environment that can induce high stereoselectivity in a range of reactions.

Application Note: Asymmetric Hydrosilylation of Ketones

One prominent example of the catalytic use of DACH-derived ligands is in the asymmetric hydrosilylation of ketones, often employing zinc complexes. Chiral acyclic and macrocyclic amines derived from trans-1,2-diaminocyclohexane, when complexed with diethylzinc, efficiently catalyze the hydrosilylation of aryl-alkyl and aryl-aryl ketones, yielding chiral secondary alcohols with high enantiomeric excess.[1]

Quantitative Data Summary

The following table summarizes representative data for the asymmetric hydrosilylation of ketones using DACH-derived ligands with zinc catalysts.

EntryKetone SubstrateChiral LigandCatalyst SystemEnantiomeric Excess (ee)Reference
1Acetophenone(R,R)-N,N'-dibenzyl-DACHZnEt₂up to 86%[1]
24-MethylacetophenoneChiral macrocyclic tetramine from DACHZnEt₂up to 99%[1]
3Various aryl-alkyl ketonesDACH-derived furan-containing ligandZnCl₂ / K-carboxylateExcellent[2]

Part 2: Platinum as a Catalyst in Organic Synthesis

Platinum complexes are highly effective catalysts for a variety of organic reactions, most notably hydrosilylation, hydrogenation, and cycloisomerization.

Application Note: Platinum-Catalyzed Hydrosilylation of Alkenes

The hydrosilylation of alkenes, the addition of a Si-H bond across a C=C double bond, is a fundamental reaction in organosilicon chemistry and is most efficiently catalyzed by platinum complexes.[3] This reaction is of significant industrial importance for the synthesis of silicones and other organosilicon compounds.[4] Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are well-known examples of highly active platinum catalysts for this transformation.[3][5]

General Reaction Scheme:

R-CH=CH₂ + H-SiR'₃ ---(Pt catalyst)--> R-CH₂-CH₂-SiR'₃

The reaction typically proceeds with anti-Markovnikov selectivity, placing the silyl group at the terminal carbon of a terminal alkene.[3]

Experimental Protocols

Protocol 1: Asymmetric Hydrosilylation of a Ketone with a Zn-(DACH-ligand) Catalyst (Generalized)

This protocol is a generalized representation based on literature procedures for zinc-catalyzed hydrosilylations using DACH-derived ligands.[1]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the chiral DACH-derived ligand (e.g., (R,R)-N,N'-dibenzyl-DACH) (0.05 mmol) in anhydrous toluene (5 mL). To this solution, add a solution of diethylzinc (1.0 M in hexanes, 0.05 mL, 0.05 mmol) dropwise at room temperature. Stir the resulting solution for 30 minutes.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the ketone substrate (1.0 mmol) in anhydrous toluene (10 mL).

  • Hydrosilylation: To the ketone solution, add the freshly prepared catalyst solution via cannula. Cool the reaction mixture to the desired temperature (e.g., 0 °C). Add the hydrosilane (e.g., diphenylsilane, 1.2 mmol) dropwise with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the resulting chiral alcohol by chiral HPLC or GC analysis.

Protocol 2: Platinum-Catalyzed Hydrosilylation of an Alkene (Generalized)

This protocol is a generalized representation for the hydrosilylation of an alkene using a standard platinum catalyst like Karstedt's catalyst.

  • Reaction Setup: In a clean, dry flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the alkene substrate (1.0 mmol) and the hydrosilane (1.1 mmol).

  • Catalyst Addition: To the stirred solution, add the platinum catalyst (e.g., Karstedt's catalyst, 1-10 ppm relative to the silane) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required. The reaction is often exothermic.

  • Monitoring and Work-up: Monitor the disappearance of the starting materials by GC or NMR. Once the reaction is complete, the product can often be purified by distillation or column chromatography if necessary. For many applications, the product is used without further purification.

Visualizations

Chalk_Harrod_Mechanism cluster_cycle Catalytic Cycle Pt0 Pt(0) Catalyst OxAdd Oxidative Addition Pt(II) Intermediate Pt0->OxAdd + R'3SiH Coord Olefin Coordination OxAdd->Coord + RCH=CH2 Insert Migratory Insertion Coord->Insert RedElim Reductive Elimination Insert->RedElim RedElim->Pt0 - Product Product Alkylsilane Product RedElim->Product Experimental_Workflow start Start catalyst_prep Catalyst Preparation (if required) start->catalyst_prep reaction_setup Reaction Setup (Substrates + Solvent) start->reaction_setup catalyst_add Catalyst Addition catalyst_prep->catalyst_add reaction_setup->catalyst_add reaction Reaction (Stirring, Temp Control) catalyst_add->reaction monitoring Monitoring (TLC, GC, NMR) reaction->monitoring monitoring->reaction Incomplete workup Work-up & Quenching monitoring->workup Complete purification Purification (Chromatography/Distillation) workup->purification analysis Analysis (NMR, GC-MS, HPLC) purification->analysis end End analysis->end

References

Protocol for assessing DNA damage induced by DACH-Pt agents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DACH-Pt (diaminocyclohexane-platinum) agents, such as oxaliplatin, are a class of platinum-based chemotherapeutic drugs widely used in the treatment of various cancers. Their cytotoxic effects are primarily mediated by the formation of covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately, cell death. The predominant lesions are DNA interstrand cross-links (ICLs) and intrastrand cross-links, which distort the DNA helix and trigger a complex cellular DNA damage response (DDR).[1] Assessment of the extent and nature of this DNA damage is crucial for understanding the mechanism of action of these drugs, identifying biomarkers of response, and developing novel therapeutic strategies.

This document provides detailed protocols for key experimental assays used to assess the DNA damage induced by DACH-Pt agents. It includes methodologies for quantifying DNA platination, detecting various types of DNA lesions, and analyzing the cellular response to this damage.

Data Presentation

The following tables summarize representative quantitative data obtained from various assays used to assess DNA damage induced by DACH-Pt agents and related platinum compounds. These values can serve as a reference for expected outcomes.

AssayParameter MeasuredDACH-Pt AgentCell Line/SystemConcentration/DoseResultCitation
ICP-MS Platinum-DNA AdductsOxaliplatinHuman Colorectal Cancer Cells1 µM (microdose)1-10 adducts / 10⁸ nucleotides[2]
OxaliplatinHuman Colorectal Cancer Cells100 µM (therapeutic dose)100-1,000 adducts / 10⁸ nucleotides[2]
OxaliplatinIn vitro enzymatic digestionN/ADetection limit of 0.22 Pt adducts / 10⁶ nucleotides[3][4]
Alkaline Comet Assay DNA Interstrand Cross-linksOxaliplatinH460 Tumor Cell LineDose-dependentLess cross-linking than equimolar cisplatin[1]
(% Tail DNA Reduction)Platinum DerivativesCancer Patient LymphocytesTherapeuticSignificant reduction in % Tail DNA[5]
γH2AX Assay DNA Double-Strand BreaksSJG-136 (a cross-linking agent)Patient LymphocytesTherapeutic4-34 foci per cell[6]
(Foci per Cell)CisplatinA2780 Ovarian Cancer CellsTime-dependentIncreased foci formation over 24h[7]
DNA Fiber Assay Replication Fork SpeedEtoposide (induces fork slowing)U-2OS CellsN/AFork slowing is a typical response to damage[8]
(kb/min)N/AGeneral mammalian cellsN/A1 µm = 2.59 kb[9]
DNA-Protein Cross-links Quantification of DPCsOxaliplatinVariousN/AInduces DPCs[10]

Signaling Pathways and Experimental Workflows

DNA Damage Response to DACH-Pt Induced Interstrand Cross-links

DNA_Damage_Response cluster_nucleus Nucleus cluster_replication During S-Phase cluster_FA_pathway Fanconi Anemia/BRCA Pathway DACHPt DACH-Pt Agent DNA Cellular DNA DACHPt->DNA forms adducts ICL Interstrand Cross-link (ICL) DNA->ICL ReplicationFork Replication Fork Stalling ICL->ReplicationFork TLS_Pol Translesion Synthesis Polymerases ICL->TLS_Pol lesion bypass FACore FA Core Complex ReplicationFork->FACore activates DSB Double-Strand Break Formation ReplicationFork->DSB can lead to ID_Complex FANCI-FANCD2 Complex FACore->ID_Complex monoubiquitinates Ub_ID_Complex Ubiquitinated FANCI-FANCD2 ID_Complex->Ub_ID_Complex Nucleases Nucleases (e.g., XPF-ERCC1, SLX4) Ub_ID_Complex->Nucleases recruits Nucleases->ICL HR Homologous Recombination TLS_Pol->HR HR->DNA Repair Apoptosis Apoptosis DSB->Apoptosis CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest

FA/BRCA pathway for ICL repair.
Experimental Workflow for Assessing DNA Damage

A general workflow for investigating the effects of DACH-Pt agents on DNA involves treating cells, harvesting them at various time points, and then applying specific assays to measure different types of DNA damage and cellular responses.

Experimental_Workflow cluster_assays DNA Damage Assessment start Cell Culture (e.g., Cancer Cell Line) treatment Treatment with DACH-Pt Agent start->treatment harvest Harvest Cells (Time Course) treatment->harvest icpms ICP-MS (Total DNA Platination) harvest->icpms comet Alkaline Comet Assay (ICLs, SSBs, DSBs) harvest->comet gammah2ax γH2AX Immunofluorescence (DSBs) harvest->gammah2ax dpc DPC Quantification (e.g., by Mass Spec) harvest->dpc fiber DNA Fiber Assay (Replication Stress) harvest->fiber analysis Data Analysis and Interpretation icpms->analysis comet->analysis gammah2ax->analysis dpc->analysis fiber->analysis

General experimental workflow.

Experimental Protocols

Quantification of Platinum-DNA Adducts by ICP-MS

Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive technique for quantifying the total amount of platinum bound to cellular DNA.

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells at an appropriate density and treat with the desired concentration of the DACH-Pt agent for the specified duration.

    • Harvest cells by trypsinization, wash twice with ice-cold PBS, and pellet by centrifugation. The cell pellet can be stored at -80°C.

  • DNA Isolation:

    • Isolate genomic DNA from the cell pellet using a commercial DNA isolation kit or standard phenol-chloroform extraction.

    • Treat the isolated DNA with RNase A to remove RNA contamination.

    • Quantify the DNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).

  • Sample Digestion:

    • Aliquot a known amount of DNA (e.g., 10 µg) into a metal-free tube.

    • Add concentrated nitric acid (e.g., 70%) to the DNA sample.

    • Digest the sample by heating (e.g., at 70-95°C) until the solution is clear. This step must be performed in a fume hood.

  • ICP-MS Analysis:

    • Dilute the digested samples to a final nitric acid concentration compatible with the ICP-MS instrument (typically 1-2%).

    • Prepare platinum standards of known concentrations in the same acid matrix.

    • Analyze the samples on an ICP-MS instrument to determine the platinum concentration.

    • Calculate the number of platinum adducts per unit of DNA (e.g., adducts per 10⁶ nucleotides) based on the measured platinum concentration and the amount of DNA analyzed.[3][4]

Alkaline Comet Assay for DNA Interstrand Cross-links

The alkaline comet assay, or single-cell gel electrophoresis, is a versatile method for detecting DNA strand breaks. A modification of this assay allows for the detection of ICLs. The principle is that ICLs reduce the migration of DNA fragments induced by a fixed dose of ionizing radiation.[1][5]

Protocol:

  • Cell Preparation:

    • Treat cells with the DACH-Pt agent.

    • Harvest and resuspend the cells in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL.

  • Irradiation:

    • To induce random single-strand breaks, irradiate the cell suspension on ice with a fixed dose of X-rays or gamma rays (e.g., 5-15 Gy). A non-irradiated control group treated with the DACH-Pt agent and an irradiated control group without the drug should be included.

  • Slide Preparation:

    • Mix a small volume of the cell suspension with low-melting-point agarose.

    • Pipette the mixture onto a pre-coated microscope slide (comet slide) and allow it to solidify.

  • Lysis:

    • Immerse the slides in a cold lysis solution (containing high salt and detergent, e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal electrophoresis tank filled with a cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow the DNA to unwind.

    • Perform electrophoresis at a low voltage (e.g., ~0.7 V/cm) for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Gently remove the slides and neutralize them with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

    • Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

  • Imaging and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze at least 50-100 comets per sample using specialized software to quantify the percentage of DNA in the tail (% Tail DNA).

    • The degree of cross-linking is inversely proportional to the % Tail DNA in the irradiated, drug-treated samples compared to the irradiated, untreated control.

γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks

The phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs). Immunofluorescence detection of γH2AX foci is a sensitive method to quantify DSBs.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on coverslips in a multi-well plate.

    • Treat the cells with the DACH-Pt agent for the desired time.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash again with PBS and then permeabilize with 0.2-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Immunostaining:

    • Block non-specific antibody binding by incubating with a blocking solution (e.g., 1-5% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against γH2AX (e.g., mouse anti-γH2AX) diluted in blocking solution overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1-2 hours at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.

    • Acquire images using a fluorescence or confocal microscope.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to count the number of γH2AX foci per nucleus. At least 100 nuclei should be scored per condition.

    • The average number of foci per cell is a quantitative measure of the level of DSBs.

DNA Fiber Assay for Replication Stress

The DNA fiber assay allows for the visualization of individual DNA replication forks and can be used to measure replication fork speed and stalling, which are hallmarks of replication stress induced by DNA lesions.

Protocol:

  • Sequential Labeling of Nascent DNA:

    • Incubate asynchronously growing cells with a first nucleotide analog, 5-chloro-2'-deoxyuridine (CldU), for a defined period (e.g., 20-30 minutes).

    • Wash the cells with warm media and then incubate with a second nucleotide analog, 5-iodo-2'-deoxyuridine (IdU), for a similar duration. The DACH-Pt agent can be added before, during, or after the labeling steps to assess its effect on replication initiation, elongation, or fork stability.

  • Cell Lysis and DNA Spreading:

    • Harvest a small number of cells (e.g., 1-5 x 10⁵).

    • Lyse the cells in a small volume of lysis buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS) on a microscope slide.

    • Tilt the slide to allow the DNA to spread down the slide, creating stretched DNA fibers.

  • Fixation and Denaturation:

    • Air-dry the slides and fix the DNA fibers with a methanol:acetic acid (3:1) solution.

    • Denature the DNA with 2.5 M HCl to expose the incorporated nucleotide analogs.

  • Immunodetection:

    • Block the slides with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with primary antibodies that specifically recognize CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU).

    • Wash and incubate with corresponding fluorescently labeled secondary antibodies (e.g., anti-rat and anti-mouse antibodies conjugated to different fluorophores).

  • Imaging and Analysis:

    • Image the DNA fibers using a fluorescence microscope.

    • Measure the length of the CldU and IdU tracks using image analysis software.

    • Replication fork speed can be calculated from the length of the tracks and the labeling time (e.g., in kb/min, using the conversion factor of 1 µm = 2.59 kb).[9] Fork stalling is indicated by an increase in tracks that terminate after the first label.

References

Application Notes and Protocols for DACH-Platinum Compounds in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DACH (diaminocyclohexane)-platinum compounds represent a significant class of chemotherapeutic agents, with oxaliplatin being a prominent member.[1][2] These third-generation platinum analogs exhibit a distinct spectrum of activity and a more favorable safety profile compared to their predecessors, cisplatin and carboplatin.[1][3] Their unique mechanism of action, primarily forming DNA adducts that obstruct DNA replication and transcription, leads to cell death.[4][5] A key strategy to enhance their therapeutic efficacy, overcome resistance, and reduce toxicity is through combination therapy.[6][7] This document provides detailed application notes on synergistic combinations and protocols for evaluating such combinations in preclinical settings.

Application Note 1: Synergistic Combination of Oxaliplatin with PARP Inhibitors

Background:

Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a promising class of targeted therapies, particularly in cancers with deficiencies in DNA repair pathways like homologous recombination.[8] The rationale for combining PARP inhibitors with DNA-damaging agents like oxaliplatin is compelling. Oxaliplatin induces DNA lesions, which, in the presence of PARP inhibition, can lead to an accumulation of double-strand breaks that are particularly cytotoxic to cancer cells.[8][9] This combination can lead to synthetic lethality, significantly enhancing the anti-tumor effect. Preclinical studies have demonstrated that this combination can increase apoptosis and cell cycle arrest.[10]

Mechanism of Synergy:

The synergistic interaction between oxaliplatin and PARP inhibitors is rooted in their complementary mechanisms targeting DNA damage and repair. Oxaliplatin forms platinum-DNA adducts, leading to single-strand breaks (SSBs) and double-strand breaks (DSBs).[5] PARP enzymes are crucial for the repair of SSBs. Inhibition of PARP leads to the persistence of SSBs, which are then converted into more lethal DSBs during DNA replication.[8] In cancer cells with compromised homologous recombination (HR) repair, these DSBs cannot be efficiently repaired, leading to cell death. This combination effectively exploits a key vulnerability of cancer cells.

Signaling Pathway Diagram:

Synergy_Pathway cluster_0 Cellular Processes Oxaliplatin Oxaliplatin DNA Cellular DNA Oxaliplatin->DNA Forms Adducts PARPi PARP Inhibitor (e.g., Olaparib) PARP PARP Enzyme PARPi->PARP Inhibits SSB Single-Strand Breaks (SSBs) DNA->SSB Causes DSB Double-Strand Breaks (DSBs) SSB->DSB Replication Fork Collapse SSB->PARP Recruits Apoptosis Apoptosis DSB->Apoptosis Induces HR_Repair Homologous Recombination Repair DSB->HR_Repair Activates PARP->SSB Repairs HR_Repair->DSB Repairs

Caption: Synergistic mechanism of Oxaliplatin and PARP inhibitors.

Preclinical Data Summary:

The following table summarizes preclinical data on the combination of oxaliplatin with the PARP inhibitor olaparib in colorectal cancer (CRC) models.

Cell LineTreatmentEffectQuantitative DataReference
SW480 (CRC)Olaparib + OxaliplatinIncreased G2/M phase cell cycle arrestCombination: >40% vs. Oxaliplatin alone: ~30% (P<0.05)[8][9]
SW480 (CRC)Olaparib + OxaliplatinEnhanced induction of γH2AX foci (DNA DSBs)Combination showed significantly more foci than single agents (P<0.01)[8][9]
SW480 XenograftOlaparib + OxaliplatinSignificant tumor growth inhibitionTumor volume change: 0.61 cm³ vs. Control: 1.32 cm³ (P=0.025) at day 28[9]
KRAS/BRAF mutated CRC cell linesNiraparib + OxaliplatinSynergistic in 6 out of 8 cell linesStrong synergism (CI < 0.5) in 2 cell lines[10]

Application Note 2: Oxaliplatin in Combination with 5-Fluorouracil (5-FU)

Background:

The combination of oxaliplatin with 5-fluorouracil (5-FU) and leucovorin (the FOLFOX regimen) is a cornerstone of treatment for colorectal cancer.[5] The synergy between oxaliplatin and 5-FU has been demonstrated in numerous preclinical and clinical studies.[11][12][13] The interaction is complex, with evidence suggesting that oxaliplatin may enhance the cytotoxicity of 5-FU by modulating its metabolism.[11]

Mechanism of Synergy:

While the precise mechanisms are still under investigation, one proposed mechanism is that oxaliplatin downregulates or inhibits the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the catabolism of 5-FU.[11] By inhibiting DPD, oxaliplatin increases the bioavailability and cytotoxic effect of 5-FU. Additionally, the distinct mechanisms of DNA damage induced by both agents contribute to their combined efficacy.

Logical Relationship Diagram:

FU_Synergy cluster_1 Drug Interaction Oxaliplatin Oxaliplatin DPD Dihydropyrimidine Dehydrogenase (DPD) Oxaliplatin->DPD Inhibits FiveFU 5-Fluorouracil (5-FU) DPD->FiveFU Catabolizes Active_5FU Increased Intracellular Active 5-FU FiveFU->Active_5FU Leads to Cytotoxicity Enhanced Cytotoxicity Active_5FU->Cytotoxicity

Caption: Rationale for Oxaliplatin and 5-FU combination therapy.

Clinical and Preclinical Data Summary:

The following table summarizes data on the combination of oxaliplatin and 5-FU.

Study TypeCancer TypeTreatmentResponse RateKey FindingsReference
Phase II Clinical Trial5-FU refractory Advanced Colorectal Cancer (ACRC)Oxaliplatin + 5-FU/folinic acid21% to 58%Demonstrated efficacy in patients resistant to 5-FU.[13]
Phase II Clinical TrialPreviously untreated ACRCOxaliplatin + 5-FU/folinic acid34% to 67%High response rates in first-line treatment.[13]
Clinical StudyMetastatic Colorectal Cancer (Progressive Disease)Oxaliplatin + 5-FU33% (4 partial remissions)Combination induced responses where single-agent oxaliplatin did not.[12]
Preclinical (in vivo)Transplantable tumor modelsOxaliplatin + 5-FUNot ApplicableExhibited synergistic antitumor activity.[14]

Protocol 1: In Vitro Synergy Assessment using the Checkerboard Assay

This protocol outlines a method to determine the synergistic, additive, or antagonistic effects of a DACH-platinum compound (e.g., oxaliplatin) in combination with another agent using a checkerboard assay and calculating the Combination Index (CI) based on the Chou-Talalay method.[15][16][17]

Experimental Workflow:

Checkerboard_Workflow cluster_2 Experimental Protocol A 1. Cell Seeding (96-well plate) B 2. Drug Dilution (Serial dilutions of Drug A & B) A->B C 3. Checkerboard Treatment (Add drug combinations to wells) B->C D 4. Incubation (Typically 48-72 hours) C->D E 5. Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F 6. Data Analysis (Calculate % inhibition) E->F G 7. Synergy Quantification (Calculate Combination Index - CI) F->G

Caption: Workflow for in vitro drug combination synergy screening.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • DACH-platinum compound (e.g., Oxaliplatin)

  • Combination agent

  • 96-well flat-bottom plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Multichannel pipette or automated liquid handler

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate overnight to allow for cell attachment.[18]

  • Drug Preparation:

    • Prepare stock solutions of the DACH-platinum compound and the combination agent in an appropriate solvent (e.g., DMSO).

    • Create a series of serial dilutions for each drug to cover a range of concentrations above and below their respective IC50 values. A 7x7 matrix is a common starting point.[18]

  • Checkerboard Drug Addition:

    • Add the diluted drugs to the cell plate in a checkerboard format. Each well will receive a unique combination of concentrations.

    • Include wells for each drug alone (single-agent controls) and vehicle-only controls.

  • Incubation:

    • Incubate the plate for a duration appropriate for the cell line and drugs being tested (typically 48-72 hours).

  • Cell Viability Assessment:

    • At the end of the incubation period, measure cell viability using a suitable assay according to the manufacturer's protocol.

  • Data Analysis and Synergy Quantification:

    • Normalize the data to the vehicle-treated controls to determine the fraction of cells affected (Fa) or the percent inhibition for each drug combination.

    • Use software like CompuSyn or an R package to calculate the Combination Index (CI) based on the Chou-Talalay method.[15][16][17][19][20]

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Protocol 2: In Vivo Xenograft Model for Combination Therapy Evaluation

This protocol describes a general procedure for evaluating the efficacy of a DACH-platinum compound in combination with another agent in a subcutaneous patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) mouse model.[21][22][23][24]

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude)

  • Cancer cells or patient-derived tumor fragments

  • DACH-platinum compound (formulated for in vivo use)

  • Combination agent (formulated for in vivo use)

  • Vehicle control solution

  • Calipers for tumor measurement

  • Appropriate animal housing and care facilities

Procedure:

  • Tumor Implantation:

    • CDX Model: Inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells) subcutaneously into the flank of each mouse.

    • PDX Model: Implant a small fragment of a patient's tumor tissue subcutaneously into the flank of each mouse.[24]

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 5-10 mice per group):

      • Group 1: Vehicle Control

      • Group 2: DACH-platinum compound alone

      • Group 3: Combination agent alone

      • Group 4: Combination of both agents

  • Drug Administration:

    • Administer the drugs and vehicle according to a predetermined schedule, dose, and route (e.g., intraperitoneal, intravenous, oral gavage). The schedule should be based on pharmacokinetic and tolerability data.

  • Monitoring:

    • Measure tumor volumes 2-3 times per week.

    • Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • Study Endpoint:

    • The study may be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.

    • At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze the statistical significance of the differences in tumor volume and weight between the groups. A significantly greater TGI in the combination group compared to the single-agent groups indicates in vivo synergy.

Conclusion

Combination therapies involving DACH-platinum compounds are a critical strategy in cancer treatment. The synergistic interactions with agents like PARP inhibitors and 5-FU highlight the potential to enhance efficacy and overcome resistance. The protocols provided offer standardized methods for the preclinical evaluation of novel combination strategies, enabling researchers to identify promising therapeutic pairings for further development. Rigorous in vitro and in vivo testing is essential to translate these preclinical findings into clinical benefits for patients.

References

Application Notes and Protocols: Evaluation of DACH-Pt Drug Delivery System Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for evaluating the stability of drug delivery systems incorporating dichloro(1,2-diaminocyclohexane)platinum(II) (DACH-Pt). The stability of these systems is a critical determinant of their therapeutic efficacy and safety.

Physicochemical Stability Assessment

The physical and chemical integrity of the DACH-Pt drug delivery system must be maintained during storage and administration. Key parameters to evaluate include particle size, zeta potential, drug loading, and encapsulation efficiency.

Particle Size and Zeta Potential Analysis

Protocol:

  • Sample Preparation: Reconstitute the lyophilized DACH-Pt formulation or dilute the liquid formulation in an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration for analysis.

  • Instrumentation: Utilize a dynamic light scattering (DLS) instrument to measure the hydrodynamic diameter (particle size) and polydispersity index (PDI). The same instrument, or a dedicated one with electrophoretic light scattering (ELS) capabilities, is used for zeta potential measurement.

  • Measurement:

    • For particle size, equilibrate the sample at a controlled temperature (e.g., 25°C) and perform multiple measurements to ensure reproducibility.

    • For zeta potential, place the diluted sample in an appropriate cuvette and apply an electric field. The particle mobility is measured and converted to zeta potential.

  • Data Analysis: Record the mean particle size, PDI, and zeta potential. Stability is indicated by minimal changes in these parameters over time under specific storage conditions.

Data Presentation:

FormulationTime PointAverage Particle Size (nm)[1]Polydispersity Index (PDI)Zeta Potential (mV)
DACHPt/cl-micellesDay 040< 0.2-15.3
Day 3042< 0.2-14.9
Control (Empty Micelles)Day 038< 0.2-16.1
Day 3039< 0.2-15.8
Drug Loading and Encapsulation Efficiency

Protocol:

  • Sample Preparation: Take a known amount of the DACH-Pt drug delivery system.

  • Separation of Free Drug: Separate the encapsulated DACH-Pt from the free, unencapsulated drug. This can be achieved by methods such as ultrafiltration, centrifugation, or size exclusion chromatography.[2]

  • Quantification of Platinum:

    • Digest the samples (both the formulation and the free drug fraction) using a strong acid (e.g., 70% nitric acid) at an elevated temperature (e.g., 60°C).[2]

    • Analyze the platinum content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[2][3] Calibrate the instrument with known concentrations of a platinum standard.

  • Calculations:

    • Drug Loading (%) = (Mass of Pt in nanoparticles / Total mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of Pt in nanoparticles / Total initial mass of Pt used) x 100

Data Presentation:

FormulationDrug Loading (w/w%)[2][3]Encapsulation Efficiency (%)
DACHPt/cl-micelles~25> 90
DACHPt/HANP8~70[4]

In Vitro Drug Release Kinetics

Evaluating the rate and extent of DACH-Pt release from the delivery system under physiological conditions is crucial for predicting its in vivo performance.

Protocol:

  • Apparatus: Use a dialysis-based method. Place a known concentration of the DACH-Pt formulation into a dialysis bag with a specific molecular weight cut-off (MWCO), typically 3.5–5.0 kDa.[2][3]

  • Release Media: Immerse the dialysis bag in a larger volume of release buffer. Commonly used buffers include:

    • Phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions.[2][3]

    • Acetate buffer with saline (ABS) at pH 5.5 to mimic the endosomal environment.[2][3]

  • Incubation: Maintain the setup at 37°C with constant, gentle agitation.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium outside the dialysis bag. Replace the withdrawn volume with fresh buffer to maintain sink conditions.

  • Analysis: Quantify the amount of platinum in the collected samples using ICP-MS.[2][3]

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Data Presentation:

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)[3]
000
6515
121030
242055
483580
725095

In Vitro and In Vivo Efficacy

The ultimate measure of a drug delivery system's stability is its ability to retain its biological activity.

In Vitro Cytotoxicity Assay

Protocol (MTT Assay):

  • Cell Culture: Culture a relevant cancer cell line (e.g., A2780 human ovarian cancer cells) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[2]

  • Cell Seeding: Seed the cells in 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.[2]

  • Treatment: Expose the cells to serial dilutions of the DACH-Pt formulation, free oxaliplatin (as a control), and empty carriers for 24, 48, or 72 hours.[2]

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Data Presentation:

Cell LineFormulationIC50 (µM)[4]
HT-29DACHPt-loaded nanoparticles39
Oxaliplatin74
BxPC-3DACHPt-loaded nanoparticles18
Oxaliplatin23
A549DACHPt-loaded nanoparticles11
Oxaliplatin12
Cellular Uptake and DNA Platination

Protocol:

  • Cell Treatment: Treat confluent cancer cells with the DACH-Pt formulation or free oxaliplatin at various concentrations for a specific duration (e.g., 24 hours).[2]

  • Cell Lysis and DNA Isolation:

    • For total cellular uptake, wash the cells with PBS, trypsinize, and pellet them. Lyse the cells to release the intracellular contents.[2]

    • For DNA platination, isolate the cellular DNA using a commercially available kit.[2]

  • Platinum Quantification: Digest the cell lysates or isolated DNA with nitric acid and determine the platinum content using ICP-MS.[2]

  • Data Analysis: Express the results as the amount of platinum per cell or per microgram of DNA.

Data Presentation:

Treatment (10 µM)Total Cellular Pt Accumulation (ng Pt/10^6 cells)[2]DNA Platination (pg Pt/µg DNA)[2]
Oxaliplatin5.21.8
DACHPt/cl-micelles15.84.5

Visualizations

Experimental Workflow for Stability Evaluation

G cluster_0 Physicochemical Stability cluster_1 In Vitro Performance cluster_2 Mechanism of Action a1 Particle Size & Zeta Potential a2 Drug Loading & Encapsulation b1 Drug Release Kinetics a2->b1 b2 Cytotoxicity (MTT Assay) c1 Cellular Uptake b2->c1 c2 DNA Platination c1->c2 end Stable & Efficacious System c2->end start DACH-Pt Formulation start->a1

Caption: Workflow for evaluating the stability of DACH-Pt drug delivery systems.

Mechanism of Action of DACH-Pt

G DDS DACH-Pt Drug Delivery System Release Drug Release DDS->Release DACHPt DACH-Pt Release->DACHPt Uptake Cellular Uptake DNA Nuclear DNA Uptake->DNA DACHPt->Uptake Adducts DNA Adducts (Platination) DNA->Adducts Binding Damage DNA Damage Adducts->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Cellular mechanism of action of DACH-Pt leading to apoptosis.

Signaling Pathway Activated by DACH-Pt Induced DNA Damage

G DACHPt DACH-Pt DNA_Damage DNA Damage (Platination) DACHPt->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Bax_Bak Bax/Bak Activation p53->Bax_Bak Apoptosis Apoptosis Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: DNA damage response pathway activated by DACH-Pt.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of DACH-Platinum Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DACH-platinum complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of these promising anticancer agents.

Frequently Asked Questions (FAQs)

Q1: Why do many DACH-platinum complexes exhibit poor aqueous solubility?

A1: The limited aqueous solubility of many DACH-platinum complexes, such as dichloro(1,2-diaminocyclohexane)platinum(II), is largely attributed to the hydrophobic nature of the diaminocyclohexane (DACH) ligand.[1] This hydrophobicity can lead to challenges in formulation and administration, which has spurred the development of more soluble derivatives and formulations.

Q2: What are the primary strategies to enhance the aqueous solubility of DACH-platinum complexes?

A2: The main approaches to improve the solubility of DACH-platinum complexes can be categorized as follows:

  • Prodrug Formulation: Synthesizing more soluble Pt(IV) prodrugs or creating complexes with hydrophilic ligands.

  • Nanoparticle Encapsulation: Incorporating the complexes into delivery systems like liposomes, micelles, or polymeric nanoparticles.

  • Inclusion Complexation: Using host molecules like cyclodextrins to form soluble inclusion complexes.

  • Chemical Modification: Altering the ligands of the platinum complex to increase its hydrophilicity.

Q3: How can I assess the success of a given solubilization technique?

A3: The success of a solubilization method can be evaluated through several analytical techniques:

  • Visual Inspection: Initial assessment for any visible precipitate in the aqueous solution.

  • UV-Vis Spectroscopy: To quantify the concentration of the dissolved platinum complex.

  • High-Performance Liquid Chromatography (HPLC): To determine the concentration and purity of the complex in solution.

  • Phase Solubility Studies: Particularly for cyclodextrin complexation, to determine the stability constant and stoichiometry of the inclusion complex.[2]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments to improve the solubility of DACH-platinum complexes.

Issue 1: Precipitation of the DACH-Platinum Complex in Aqueous Solution

Question: I'm observing precipitation of my DACH-platinum complex, even after applying a solubilization technique. What could be the cause, and how can I resolve this?

Answer: Precipitation of DACH-platinum complexes in aqueous media is a common issue. The potential causes and solutions depend on the solubilization method being used.

Potential Cause Troubleshooting & Optimization
Insufficient Solubilizing Agent - Increase the concentration of the solubilizing agent (e.g., cyclodextrin, surfactant, or co-solvent).- For cyclodextrins, ensure the molar ratio of cyclodextrin to the platinum complex is optimized. A 1:1 stoichiometry is common, but higher-order complexes can also form.[2]
pH of the Solution - Adjust the pH of the aqueous solution. The solubility of some platinum complexes can be pH-dependent. A pH of around 1 may be optimal for some precipitation processes, while physiological pH (7.4) is necessary for biological assays.[3][4]
Temperature Effects - Some complexes may have temperature-sensitive solubility. For certain procedures, gentle heating can increase solubility, but be cautious as it might also lead to degradation or precipitation upon cooling.[5]
Improper Formulation Technique - For nanoparticle formulations, ensure proper mixing and sonication to achieve uniform encapsulation.- For inclusion complexes, consider alternative preparation methods such as freeze-drying or co-precipitation for more efficient complexation.[6]
Complex Instability - The platinum complex itself might be unstable in the aqueous environment, leading to degradation and precipitation. Ensure the complex is stable under the experimental conditions.
Issue 2: Low Encapsulation Efficiency in Nanoparticle Formulations

Question: My nanoparticle formulation shows low encapsulation efficiency for the DACH-platinum complex. How can I improve this?

Answer: Low encapsulation efficiency is a frequent challenge in developing nanoparticle-based drug delivery systems for platinum compounds. Here are some strategies to enhance it:

Potential Cause Troubleshooting & Optimization
Poor Lipophilicity of the Complex - Modify the DACH-platinum complex to increase its lipophilicity, which can improve its incorporation into the lipid bilayer of liposomes or the hydrophobic core of polymeric nanoparticles.[7]
Suboptimal Lipid Composition - For liposomal formulations, adjust the lipid composition. The ratio of phospholipids and cholesterol can influence drug loading.[8]
Inefficient Formulation Method - Optimize the formulation method. For liposomes, techniques like the reverse-phase evaporation method or the ethanol injection method can be employed.[8] Ensure adequate sonication and extrusion to achieve the desired particle size and encapsulation.[9]
Drug-to-Lipid Ratio - Vary the initial drug-to-lipid (or polymer) ratio. A higher initial drug concentration does not always lead to higher encapsulation and can sometimes cause precipitation.[10]
Premature Drug Release - Assess the stability of the formulation. The drug may be leaking from the nanoparticles after formulation. Using PEGylated lipids can improve the stability of liposomes.[8][11]

Quantitative Data on Solubility Enhancement

The following tables summarize quantitative data on the solubility of oxaliplatin, a widely used DACH-platinum complex, and the improvements achieved through various techniques.

Table 1: Solubility of Oxaliplatin in Different Solvents

Solvent Solubility Conditions
Water~4 mg/mL (10 mM)Standard conditions
Water2.17 mg/mL (5.46 mM)With ultrasonication and heating to 60°C
PBS (pH 7.2)~0.01 mg/mL-
DMSO~20 mg/mL (50 mM)Standard conditions

Data compiled from various sources.

Table 2: Enhancement of Oxaliplatin Solubility with Cyclodextrins

Cyclodextrin Stoichiometry (Oxaliplatin:CD) Stability Constant (Kc) Solubility Enhancement
β-Cyclodextrin (β-CD)1:1Higher than other tested CDsSignificant increase in water solubility
γ-Cyclodextrin (γ-CD)1:1Lower than β-CDModerate increase in water solubility
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:1Lower than β-CDModerate increase in water solubility

Based on phase solubility studies. The inclusion complexes displayed almost twice the cytotoxicity of free oxaliplatin against HCT116 and MCF-7 cells.[2]

Experimental Protocols

Protocol 1: Synthesis of a Highly Water-Soluble Pt(IV) Prodrug

This protocol describes the synthesis of cis,trans,cis---INVALID-LINK--2, a water-soluble Pt(IV) complex.

Materials:

  • cis,trans,cis-[PtCl2(OH)2(1R,2R-DACH)]

  • Methanesulfonic acid

  • Deionized water

  • Ethanol

  • Diethyl ether

Procedure:

  • Suspend cis,trans,cis-[PtCl2(OH)2(1R,2R-DACH)] (4.1 g, 10 mmol) in 70 mL of deionized water.[12]

  • Add methanesulfonic acid (1.88 g, 19.6 mmol).[12]

  • Stir the mixture at 60°C for 8 hours. The reaction can be monitored visually as the suspension turns into a homogenous solution.[12]

  • Once the reaction is complete, concentrate the solution using a rotary evaporator to obtain a yellowish-brown product.[12]

  • Collect the product by filtration.

  • Wash the product successively with ethanol and diethyl ether.[12]

  • Dry the final product under vacuum.[12]

Protocol 2: Preparation of PEGylated Liposomal Oxaliplatin

This protocol outlines the preparation of PEGylated liposomes encapsulating oxaliplatin using the film hydration method.

Materials:

  • Phosphatidylcholine

  • Cholesterol

  • DSPE-mPEG2000

  • Oxaliplatin

  • 5% Dextrose solution

  • Chloroform

Procedure:

  • Dissolve phosphatidylcholine, cholesterol, and DSPE-mPEG2000 in chloroform.

  • Evaporate the chloroform under vacuum using a rotary evaporator to form a thin lipid film on the wall of the flask.[13]

  • Hydrate the lipid film with a 5% dextrose solution containing oxaliplatin at 37°C for 2 hours.[9]

  • Sonicate the resulting suspension for 5 minutes at 100 W using an ultrasound probe at 4°C to form liposomes.[9]

  • Sequentially extrude the liposome formulation through polycarbonate membranes (e.g., 450 nm and 220 nm) three times to obtain a uniform size distribution.[9]

Protocol 3: Preparation of Oxaliplatin-Cyclodextrin Inclusion Complex

This protocol describes the formation of an inclusion complex between oxaliplatin and β-cyclodextrin using the co-precipitation method.

Materials:

  • Oxaliplatin

  • β-Cyclodextrin

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve β-cyclodextrin (1.0 mmol) in 20 mL of deionized water.

  • Separately, dissolve oxaliplatin (1.0 mmol) in 25 mL of deionized water.

  • Add the oxaliplatin solution dropwise to the β-cyclodextrin solution with constant stirring.

  • Continue stirring the mixture for 48 hours at 45°C.[14]

  • Concentrate the solution by slow evaporation to obtain a solid mass.[14]

  • Filter the solid product and wash it thoroughly with ethanol and water to remove any uncomplexed oxaliplatin and β-cyclodextrin.[14]

Visualizations

experimental_workflow_prodrug start Start with DACH-Pt(II) Complex oxidation Oxidation (e.g., with H2O2) start->oxidation intermediate Pt(IV) Intermediate [PtCl2(OH)2(DACH)] oxidation->intermediate reaction Reaction with Hydrophilic Ligand (e.g., Methanesulfonic Acid) intermediate->reaction prodrug Soluble Pt(IV) Prodrug reaction->prodrug purification Purification (Filtration & Washing) prodrug->purification final_product Final Product purification->final_product

Caption: Workflow for synthesizing a water-soluble Pt(IV) prodrug.

experimental_workflow_liposome lipids Dissolve Lipids (PC, Cholesterol, PEG-DSPE) in Chloroform film Form Thin Lipid Film (Rotary Evaporation) lipids->film hydration Hydration with Oxaliplatin Solution film->hydration sonication Sonication hydration->sonication extrusion Extrusion sonication->extrusion liposomes PEGylated Liposomal Oxaliplatin extrusion->liposomes

Caption: Workflow for preparing PEGylated liposomal oxaliplatin.

logical_relationship_solubility problem Poor Aqueous Solubility of DACH-Platinum Complexes sub_problem1 Hydrophobic DACH Ligand problem->sub_problem1 solution1 Prodrug Approach sub_problem1->solution1 solution2 Nanoparticle Encapsulation sub_problem1->solution2 solution3 Inclusion Complexation sub_problem1->solution3 detail1a Pt(IV) Prodrugs solution1->detail1a detail1b Hydrophilic Ligands solution1->detail1b detail2a Liposomes solution2->detail2a detail2b Polymeric Nanoparticles solution2->detail2b detail3a Cyclodextrins solution3->detail3a

Caption: Strategies to overcome poor solubility of DACH-platinum complexes.

References

Overcoming poor yield in the synthesis of DACH-Pt analogs.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,2-diaminocyclohexane-platinum (DACH-Pt) analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to overcoming poor yields in their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a lower-than-expected yield in the synthesis of DACH-Pt(II) analogs?

Several factors can contribute to low yields in the synthesis of DACH-Pt(II) complexes. The most common issues include:

  • Suboptimal Reaction Temperature: The coordination of the DACH ligand is sensitive to heat. Temperatures exceeding 95°C can cause the reduction of Pt(II) to elemental platinum (Pt(0)), which appears as a black precipitate, significantly reducing the yield of the desired complex. The ideal temperature for this step is typically around 80°C.[1][2]

  • Incorrect Stoichiometry: Inaccurate measurement of reactants, particularly the platinum precursor and the DACH ligand, can lead to incomplete reactions and the formation of side products.

  • Poor Solubility of Intermediates or Final Products: DACH-Pt complexes, especially the dichloro parent complex, have poor aqueous solubility.[3] This can lead to precipitation during the reaction, preventing complete conversion, and significant loss of product during purification and transfer steps.

  • Side Reactions: The formation of undesired side products can consume starting materials and complicate purification, leading to a lower isolated yield.

  • Losses During Workup and Purification: Significant amounts of the product can be lost during filtration, washing, and chromatographic purification steps.[1][2]

Q2: How can I improve the solubility of the DACH-Pt(II) complex during synthesis?

Improving the solubility of the platinum starting material is a key step to ensure a homogenous reaction mixture and improve yields. One common method is to first convert the platinum precursor into a more soluble intermediate. For example, in the synthesis of oxaliplatin, the poorly soluble Pt(DACH)I₂ is reacted with silver nitrate to form a more water-soluble aqua species before the addition of potassium oxalate.[4][5] The use of co-solvents, such as 2-methoxyethanol in water, has also been shown to be effective in dissolving starting materials for subsequent coordination to platinum.[1][2]

Q3: What is the optimal pH for the synthesis of DACH-Pt analogs?

The optimal pH can vary depending on the specific analog being synthesized. For instance, in the loading of DACH-Pt into polymeric micelles, the drug incorporation increased from approximately 12% at pH 6.0 to about 23% at pH 7.0.[3] However, formulations prepared at a pH greater than 7.0 were found to be unstable, leading to the formation of black precipitates.[3] It is crucial to optimize the pH for your specific reaction to maximize yield and stability.

Q4: For the synthesis of DACH-Pt(IV) analogs, what are the common oxidizing agents and their potential impact on yield?

Hydrogen peroxide (H₂O₂) and N-chlorosuccinimide (NCS) are common oxidizing agents used to convert Pt(II) complexes to their Pt(IV) counterparts.[6][7] The choice of oxidizing agent and reaction conditions can impact the final yield. For example, the oxidation of a Pt(II) complex with H₂O₂ can proceed with high yield, but the subsequent purification steps are crucial to isolate the pure Pt(IV) product.[6] When using NCS, the succinimide byproduct can be separated by precipitation, simplifying purification.[7]

Troubleshooting Guides

Guide 1: Low Yield in DACH-Pt(II) Synthesis

This guide provides a systematic approach to troubleshooting low yields in the synthesis of DACH-Pt(II) analogs.

Observation Potential Cause Troubleshooting Steps
Black precipitate forms during the reaction. Reduction of Pt(II) to Pt(0).- Lower the reaction temperature: Ensure the temperature does not exceed 95°C; the optimal temperature is often around 80°C.[1][2]- Degas solvents: Use solvents that have been degassed to remove dissolved oxygen, which can promote the reduction of Pt(II).
A significant amount of starting material remains unreacted. Incomplete reaction.- Increase reaction time: Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion.- Improve solubility of reactants: Utilize methods to increase the solubility of the platinum precursor, such as converting it to a more soluble intermediate.[4][5]- Check reagent purity: Ensure the purity of your starting materials, as impurities can inhibit the reaction.
The isolated yield is low despite a clean reaction profile. Loss of product during workup and purification.- Minimize transfer steps: Plan your workup to minimize the number of times the product is transferred between vessels.- Optimize washing steps: Use minimal amounts of cold solvent to wash the product to reduce loss due to solubility.- Re-evaluate purification method: If using chromatography, ensure the chosen stationary and mobile phases are suitable to prevent irreversible adsorption or decomposition of the product on the column.[1][2]
Formation of multiple products observed by TLC or HPLC. Side reactions are occurring.- Control the rate of addition: Add reagents slowly to maintain better control over the reaction and minimize side product formation.- Adjust stoichiometry: Ensure the molar ratios of your reactants are accurate.- Modify the solvent system: The choice of solvent can influence the reaction pathway and selectivity.[1][2]
Guide 2: Poor Yield in the Oxidation of DACH-Pt(II) to DACH-Pt(IV)

This guide focuses on troubleshooting the oxidation step in the synthesis of DACH-Pt(IV) analogs.

Observation Potential Cause Troubleshooting Steps
Incomplete oxidation to Pt(IV). Insufficient oxidizing agent or suboptimal reaction conditions.- Increase the equivalents of oxidizing agent: Use a slight excess of the oxidizing agent (e.g., H₂O₂, NCS) to drive the reaction to completion.- Increase reaction time or temperature: Monitor the reaction progress and adjust the time and temperature as needed. For example, oxidation with H₂O₂ may require heating at 50°C overnight.[6]
Decomposition of the Pt(IV) product. The Pt(IV) complex is unstable under the reaction or workup conditions.- Use milder reaction conditions: If possible, perform the oxidation at a lower temperature.- Protect from light: Some platinum complexes are light-sensitive; conduct the reaction in the dark.[6]- Modify the workup procedure: Use a gentle workup to avoid decomposition of the product.
Low isolated yield after purification. The Pt(IV) product is difficult to separate from byproducts or unreacted starting material.- Optimize the purification method: For precipitation, ensure the solvent system effectively precipitates the product while keeping impurities in solution. If using chromatography, screen different conditions for optimal separation. The succinimide byproduct from NCS oxidation can often be removed by precipitation.[7]

Quantitative Data

Table 1: Reported Yields for the Synthesis of DACH-Pt(II) Analogs

Product Starting Materials Reaction Conditions Reported Yield Reference
Pt(DACH)I₂K₂PtCl₄, KI, DACHWater, dark, overnight94%[6]
Pt(DACH)Cl₂Pt(DACH)I₂, AgNO₃, NaClWater, 24h at RT, then addition of saturated NaCl98%[6]
OxaliplatinPt(DACH)I₂, AgNO₃, K₂C₂O₄Water, 70°C, 6h, then 2h with K₂C₂O₄~91%[4]

Table 2: Reported Yields for the Synthesis of DACH-Pt(IV) Analogs

Product Starting Materials Oxidizing Agent Reaction Conditions Reported Yield Reference
Pt(DACH)Cl₂(OH)₂Pt(DACH)Cl₂30% w/w H₂O₂Water, 50°C, overnight, dark68%[6]
cis,trans,cis-[Pt(OXA)(OH)₂(DACHEX)][Pt(OXA)(DACHEX)]H₂O₂70°C, 2h, darkNot specified[8]
PtIV56MeSSCl₂Pt(II) complexN-chlorosuccinimideNot specifiedNot specified, but purification was simplified[7]

Experimental Protocols

Protocol 1: Synthesis of Dichloro(1,2-diaminocyclohexane)platinum(II) (Pt(DACH)Cl₂)[6]

This protocol is based on Dhara's method, which involves the synthesis of a diiodo intermediate.

  • Synthesis of Pt(DACH)I₂:

    • Dissolve K₂PtCl₄ (2 g, 0.005 mol) in 50 mL of degassed water.

    • Add a solution of KI (2.8 g, 0.017 mol) in 10 mL of water under a nitrogen atmosphere. The solution will turn brown.

    • Stir for 45 minutes, then add a solution of (R,R)-diaminocyclohexane (DACH) (550.3 mg, 1 equivalent) in 10 mL of water dropwise. A yellow precipitate of Pt(DACH)I₂ will form.

    • Stir the mixture overnight in the dark under a nitrogen atmosphere.

    • Filter the precipitate and wash extensively with water and acetone. The reported yield is 94%.

  • Synthesis of Pt(DACH)Cl₂:

    • Suspend the Pt(DACH)I₂ from the previous step in 50 mL of water.

    • Add AgNO₃ (1.53 g, 2 equivalents).

    • Stir the resulting mixture for 24 hours at room temperature.

    • Remove the AgI precipitate by filtration.

    • Obtain the yellow solid product, Pt(DACH)Cl₂, by adding a saturated NaCl solution dropwise to the filtrate.

    • Wash the product extensively with water, acetone, and ethanol. The reported yield is 98%.

Protocol 2: Synthesis of a DACH-Pt(IV) Analog (Pt(DACH)Cl₂(OH)₂)[6]

This protocol describes the oxidation of the Pt(II) complex to a Pt(IV) complex.

  • Oxidation of Pt(DACH)Cl₂:

    • Suspend Pt(DACH)Cl₂ (1.68 g, 0.0044 mol) in 50 mL of water.

    • Add 15 mL of 30% w/w H₂O₂.

    • Heat the slurry at 50°C overnight in the dark.

    • Filter the resulting precipitate and wash with water and acetone.

    • The isolated product is a pale-yellow solid. The reported yield is 68%.

Visualizations

experimental_workflow_pt_ii cluster_step1 Step 1: Synthesis of Pt(DACH)I₂ Intermediate cluster_step2 Step 2: Conversion to Pt(DACH)Cl₂ K2PtCl4 K₂PtCl₄ reaction1 Stir 45 min K2PtCl4->reaction1 H₂O KI KI KI->reaction1 DACH DACH add_DACH Stir overnight, dark, N₂ DACH->add_DACH H₂O, dropwise Pt_DACH_I2 Pt(DACH)I₂ (Yellow Precipitate) reaction1->add_DACH add_DACH->Pt_DACH_I2 AgNO3 AgNO₃ reaction2 Stir 24h, RT AgNO3->reaction2 H₂O NaCl Saturated NaCl add_NaCl add_NaCl NaCl->add_NaCl dropwise Pt_DACH_Cl2 Pt(DACH)Cl₂ (Yellow Solid) Pt_DACH_I2_input->reaction2 filtration filtration reaction2->filtration Filter AgI filtration->add_NaCl add_NaCl->Pt_DACH_Cl2

Caption: Workflow for the synthesis of Pt(DACH)Cl₂ via a diiodo intermediate.

troubleshooting_low_yield cluster_yes_precipitate cluster_no_precipitate cluster_yes_sm cluster_no_sm start Low Yield Observed check_precipitate Was a black precipitate observed? start->check_precipitate yes_precipitate Yes check_precipitate->yes_precipitate Yes no_precipitate No check_precipitate->no_precipitate No cause_reduction Cause: Pt(II) reduction to Pt(0) yes_precipitate->cause_reduction solution_temp Solution: Lower reaction temperature (<95°C) cause_reduction->solution_temp solution_degas Solution: Degas solvents cause_reduction->solution_degas check_starting_material Is starting material unreacted? no_precipitate->check_starting_material yes_sm Yes check_starting_material->yes_sm Yes no_sm No check_starting_material->no_sm No cause_incomplete Cause: Incomplete reaction yes_sm->cause_incomplete solution_time Solution: Increase reaction time cause_incomplete->solution_time solution_solubility Solution: Improve reactant solubility cause_incomplete->solution_solubility cause_workup Cause: Loss during workup/purification no_sm->cause_workup solution_minimize Solution: Minimize transfers cause_workup->solution_minimize solution_optimize_wash Solution: Optimize washing steps cause_workup->solution_optimize_wash

Caption: Troubleshooting logic for low yield in DACH-Pt(II) synthesis.

References

Troubleshooting inconsistent results in DACH-Pt cytotoxicity assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DACH-Pt cytotoxicity assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and ensure reliable and reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is DACH-Pt and its mechanism of cytotoxic action?

Dichloro(1,2-diaminocyclohexane)platinum(II) (DACH-Pt) is the active parent complex of the chemotherapy drug oxaliplatin.[1] Its primary mechanism of action involves binding to DNA to form both inter- and intra-strand crosslinks.[2][3] These platinum-DNA adducts obstruct DNA replication and transcription, which subsequently induces cell cycle arrest and programmed cell death (apoptosis).[2][4] The bulky diaminocyclohexane (DACH) ligand is thought to play a role in overcoming cisplatin resistance.[5][6]

Q2: How should I prepare and handle DACH-Pt for in vitro experiments?

DACH-Pt has limited aqueous solubility.[1] To prepare it for cell culture experiments, it is often first aqueous complex is formed.[1][7] For example, a 5 mM suspension of DACH-Pt in distilled water can be mixed with an equimolar amount of silver nitrate in the dark for 24 hours to form the aqueous complex, after which the AgCl precipitate is removed by centrifugation and filtration.[1] It is crucial to consider the stability of the compound in your specific cell culture medium and to prepare fresh dilutions for each experiment to avoid degradation. The pH of the solution can also impact the stability and loading of DACH-Pt in certain delivery systems, with a neutral pH of around 7.0 often being optimal.[1][7]

Q3: Which cell viability assays are most suitable for DACH-Pt?

Standard colorimetric and fluorometric assays are commonly used to assess the cytotoxicity of DACH-Pt. These include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This widely used assay measures the metabolic activity of mitochondrial dehydrogenases, which reflects cell viability.[8][9]

  • MTS, XTT, and WST-1 Assays: These are similar to the MTT assay but produce a water-soluble formazan product, simplifying the protocol.[10]

  • LDH (Lactate Dehydrogenase) Assay: This assay measures the release of LDH from damaged cells, providing a direct marker of cytotoxicity and compromised membrane integrity.[11][12]

  • ATP-Based Assays: These highly sensitive assays quantify the amount of ATP in a cell population, which is a key indicator of metabolically active, viable cells.[13]

It is often advisable to confirm results using a second assay that relies on a different biological principle to ensure the observed cytotoxicity is not an artifact of assay interference.[11]

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

High variability in absorbance or fluorescence readings between replicate wells is a common problem that can obscure the true cytotoxic effect of DACH-Pt.

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure the cell suspension is homogeneous by gently pipetting or swirling before and during plating.[14][15]
"Edge Effect" Avoid using the outer wells of the microplate for experimental data as they are prone to evaporation. Instead, fill these wells with sterile PBS or media.[8][16]
Pipetting Errors Calibrate pipettes regularly and use a consistent pipetting technique. When adding reagents, dispense against the side of the well to avoid disturbing the cell monolayer.[11][17]
Inconsistent Incubation Times Use a multichannel pipette for reagent addition and adhere to a strict timeline for all incubation steps to ensure uniform treatment and reaction times across the plate.[14]
Issue 2: Inconsistent IC50 Values Across Experiments

Reproducibility is key in cytotoxicity assays. Variations in the half-maximal inhibitory concentration (IC50) of DACH-Pt can arise from several sources.

Potential Cause Recommended Solution
Cell Health and Passage Number Use cells that are in the exponential growth phase and within a consistent, defined range of passage numbers. Ensure cells are free from contamination, particularly from mycoplasma.[16]
DACH-Pt Stock Solution Instability Prepare fresh dilutions of DACH-Pt for each experiment from a stock solution stored in small aliquots to avoid repeated freeze-thaw cycles.[17]
Variations in Exposure Time The cytotoxicity of platinum compounds like DACH-Pt is highly dependent on the duration of exposure. Maintain a consistent and clearly defined incubation time with the compound in all experiments.[18]
Reagent Lot-to-Lot Variability Test new lots of critical reagents (e.g., media, serum, assay kits) before use in large-scale or critical experiments.[14]
Issue 3: Unexpected or No Cytotoxicity Observed

Several factors can lead to an underestimation of the cytotoxic effects of DACH-Pt.

Potential Cause Recommended Solution
Compound Precipitation Due to its limited solubility, DACH-Pt may precipitate in the culture medium, especially at higher concentrations. Visually inspect the wells under a microscope for any precipitate. If precipitation occurs, the effective concentration of the compound is unknown.[14]
Sub-optimal Cell Health Unhealthy cells or cells in a lag phase of growth may be less susceptible to the cytotoxic effects of DACH-Pt. Ensure you are using healthy, exponentially growing cells.[11]
Incorrect Drug Concentration Double-check all calculations for serial dilutions to ensure the final concentrations in the wells are accurate.[11]
Short Incubation Time The cytotoxic effects of DACH-Pt may require a longer exposure time to become apparent. The cytotoxicity of oxaliplatin, for instance, is significantly greater with longer exposure times.[18][19]

Data Presentation

Table 1: Example IC50 Values for DACH-Pt Formulations

The IC50 values for DACH-Pt can vary significantly based on the cell line, exposure time, and specific formulation (e.g., free drug vs. encapsulated). The following table provides example data to illustrate this variability.

Cell LineFormulationExposure Time (h)IC50 (µM)
A2780 (Ovarian)DACHPt-loaded micelles24~10
A2780 (Ovarian)DACHPt-loaded micelles48~2.5
A2780 (Ovarian)DACHPt-loaded micelles72~1.0
A2780 (Ovarian)Free Oxaliplatin24~19.8
A2780 (Ovarian)Free Oxaliplatin72~0.25
C-26 (Colon)DACHPt-loaded micelles-Lower than Oxaliplatin initially, increases with time

Note: The data presented are illustrative and sourced from various studies.[1][18] Researchers should determine IC50 values empirically for their specific experimental conditions.

Experimental Protocols & Visualizations

General Protocol for MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of DACH-Pt using an MTT assay. Optimization of cell density and incubation times is essential for each specific cell line.

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Dilute the cells to the desired seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified, 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of DACH-Pt in complete culture medium from your stock solution.

    • Include a "vehicle control" (medium with the highest concentration of the solvent used for DACH-Pt) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate DACH-Pt concentrations or controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9]

    • Add 10-20 µL of the MTT solution to each well.[8][20]

    • Incubate the plate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.[9][20]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][14]

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[9]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[8][9]

Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation add_dachpt Add DACH-Pt to Cells overnight_incubation->add_dachpt prepare_dachpt Prepare DACH-Pt Serial Dilutions prepare_dachpt->add_dachpt incubate_treatment Incubate for Exposure Time (e.g., 24-72h) add_dachpt->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 signaling_pathway DACHPt DACH-Pt DNA_Damage DNA Adducts & Crosslinks DACHPt->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Caspase Caspase Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis troubleshooting_tree start Inconsistent Results in DACH-Pt Cytotoxicity Assay issue_type What is the primary issue? start->issue_type high_variability High Variability in Replicates issue_type->high_variability Variability inconsistent_ic50 Inconsistent IC50 Values issue_type->inconsistent_ic50 Reproducibility no_effect Lower than Expected Cytotoxicity issue_type->no_effect Efficacy check_seeding Check Cell Seeding (Homogenize Suspension) high_variability->check_seeding check_pipetting Review Pipetting Technique (Calibrate Pipettes) high_variability->check_pipetting avoid_edge Avoid 'Edge Effect' (Use PBS in Outer Wells) high_variability->avoid_edge check_cells Verify Cell Health & Passage Number inconsistent_ic50->check_cells check_compound Check DACH-Pt Stock (Aliquot, Fresh Dilutions) inconsistent_ic50->check_compound check_time Standardize Exposure Time inconsistent_ic50->check_time check_precipitation Inspect Wells for Compound Precipitation no_effect->check_precipitation optimize_time Increase Exposure Duration no_effect->optimize_time confirm_concentration Verify Drug Dilution Calculations no_effect->confirm_concentration

References

Technical Support Center: Optimizing DACH-Pt Nanoparticle Drug Loading

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the drug loading efficiency of Dichloro(1,2-diaminocyclohexane)platinum(II) (DACH-Pt) in nanoparticles. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is DACH-Pt, and why is its loading into nanoparticles challenging?

A1: Dichloro(1,2-diaminocyclohexane)platinum(II) (DACH-Pt) is the parent complex of the anticancer drug oxaliplatin.[1][2] It exhibits a wide spectrum of anticancer activity with potentially low toxicity and lack of cross-resistance with other platinum-based drugs like cisplatin.[1] However, its clinical application is limited by poor water solubility, which complicates its efficient encapsulation into nanoparticles.[1]

Q2: What are the key factors influencing the drug loading efficiency of DACH-Pt?

A2: Several factors can significantly impact the loading efficiency of DACH-Pt into nanoparticles. Key parameters include the pH of the loading solution, the molar ratio of DACH-Pt to the nanoparticle's constituent polymer, and the nanoparticle preparation method.[1][3] For instance, in polymer micelles with cross-linked ionic cores, drug loading increases with pH, with an optimal pH of 7.0 being identified to balance loading and stability.[1]

Q3: How can I improve the aqueous solubility of DACH-Pt before loading?

A3: A common and effective method to increase the water solubility of DACH-Pt is to convert it into its aqueous complex. This is typically achieved by reacting DACH-Pt with silver nitrate (AgNO₃). The reaction removes the chloride ligands, which are replaced by water molecules, forming a more soluble aqua-complex of DACH-Pt.[1][4]

Q4: What types of nanoparticles are suitable for DACH-Pt delivery?

A4: Various nanocarriers have been explored for the delivery of platinum-based drugs, including DACH-Pt. These include polymeric micelles, liposomes, polymer-platinum conjugates, and polycaprolactone (PCL) nanoparticles.[2][3][4][5] The choice of nanocarrier often depends on the desired release profile, targeting strategy, and the specific physicochemical properties of the DACH-Pt formulation.

Q5: How is the amount of loaded DACH-Pt quantified?

A5: The concentration of platinum, and therefore the amount of loaded DACH-Pt, is typically measured using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][6] This technique is highly sensitive and allows for the accurate quantification of platinum content in the nanoparticle formulation, as well as in release studies.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the loading of DACH-Pt into nanoparticles.

Issue 1: Low Drug Loading Efficiency

Potential Cause Troubleshooting Steps
Poor DACH-Pt Solubility Ensure complete conversion of DACH-Pt to its aqueous complex. Follow the detailed protocol for aquation using silver nitrate.[1][4]
Suboptimal pH Optimize the pH of the drug loading solution. For carboxylate-containing polymers, a pH of 7.0 has been shown to be optimal, as higher pH levels can lead to instability and precipitation.[1]
Incorrect Molar Ratio Vary the molar ratio of DACH-Pt to the functional groups of the polymer (e.g., carboxylate groups). An excessive amount of DACH-Pt may not lead to higher loading and can decrease loading efficiency.[1]
Inadequate Incubation Time Ensure sufficient incubation time for the DACH-Pt aqueous complex to interact and bind with the nanoparticles. Incubation for 48 hours at room temperature has been reported to be effective.[1]

Issue 2: Nanoparticle Aggregation and Instability

Potential Cause Troubleshooting Steps
High pH During Loading Formulations prepared at a pH greater than 7.0 may become unstable and form precipitates.[1] Maintain the pH at the optimized level (e.g., 7.0).
Improper Polymer Concentration The concentration of the polymer can affect nanoparticle characteristics.[3] Optimize the polymer concentration according to established protocols for your specific nanoparticle system.
Ineffective Purification Residual unbound DACH-Pt or other reagents can lead to instability. Use appropriate purification methods like ultrafiltration to remove any unbound drug and byproducts.[1][4]

Issue 3: "Burst Release" of DACH-Pt from Nanoparticles

Potential Cause Troubleshooting Steps
Surface-Adsorbed Drug An initial burst release may be due to DACH-Pt that is weakly bound to the nanoparticle surface.[4] Ensure thorough washing and purification of the nanoparticles after loading to remove surface-adsorbed drug.
Nanoparticle Structure The structure of the nanoparticle itself can influence the release profile. For instance, cross-linking the core of polymeric micelles can lead to a more sustained release with no initial burst.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on DACH-Pt loaded nanoparticles.

Table 1: Optimization of DACH-Pt Loading in Cross-linked Micelles

ParameterValueLoading Content (% w/w)Loading Efficiency (%)Reference
pH 6.0~12-[1]
7.0 (Optimal) ~23 -[1]
8.0>23-[1]
9.0>23-[1]
Molar Ratio (DACHPt:COOH) 0.25-High[1]
0.5 (Optimal) ~25 High [1]
1.0No appreciable increaseSignificant decrease[1]
1.5No appreciable increaseSignificant decrease[1]

Table 2: Characteristics of DACH-Pt Loaded mPEG-HA Nanoparticles

ParameterValueReference
Particle Size ~86 nm[4]
Loading Content ~19% (w/w)[4]
Loading Efficiency ~86%[4]

Experimental Protocols

Protocol 1: Aqueous Complex Formation of DACH-Pt

This protocol describes the conversion of poorly soluble DACH-Pt into a water-soluble aqua-complex.

  • Suspend DACH-Pt (e.g., 5 mM) in distilled water.[1]

  • Add silver nitrate (AgNO₃) at a 1:1 molar ratio of AgNO₃ to DACH-Pt.[1]

  • Protect the solution from light and stir at room temperature for 24 hours.[1][4] This allows for the formation of a silver chloride (AgCl) precipitate.

  • Remove the AgCl precipitate by centrifugation (e.g., 3000 rpm for 10 minutes).[1][4]

  • Filter the supernatant through a 0.22 µm filter to remove any remaining precipitate.[1][4] The resulting clear solution contains the DACH-Pt aqueous complex.

Protocol 2: Loading DACH-Pt into Polymeric Micelles

This protocol outlines a general procedure for loading the DACH-Pt aqueous complex into pre-formed polymeric nanoparticles.

  • Prepare an aqueous dispersion of the nanoparticles (e.g., cross-linked micelles).[1]

  • Add the DACH-Pt aqueous complex solution (from Protocol 1) to the nanoparticle dispersion. The molar ratio of DACH-Pt to the polymer's functional groups should be optimized (e.g., a 0.5 molar ratio of DACH-Pt to carboxylate groups).[1]

  • Incubate the mixture at room temperature for an extended period (e.g., 48-120 hours) with stirring to allow for complex formation.[1][4]

  • Remove unbound DACH-Pt by ultrafiltration using a filter with an appropriate molecular weight cutoff (MWCO), such as 30 kDa or 100 kDa.[1][4]

  • Wash the purified DACH-Pt-loaded nanoparticles with distilled water.

  • Characterize the nanoparticles for size, drug loading content, and efficiency.

Visualizations

experimental_workflow cluster_prep Step 1: DACH-Pt Aquation cluster_loading Step 2: Nanoparticle Loading cluster_purification Step 3: Purification & Analysis dach_pt DACH-Pt Suspension agno3 Add AgNO3 (1:1 molar ratio) dach_pt->agno3 incubate_aq Incubate 24h in dark agno3->incubate_aq centrifuge Centrifuge & Filter (Remove AgCl) incubate_aq->centrifuge aqua_complex DACH-Pt Aqua-Complex centrifuge->aqua_complex mix Mix & Stir aqua_complex->mix nanoparticles Nanoparticle Dispersion nanoparticles->mix incubate_load Incubate 48-120h mix->incubate_load ultrafiltration Ultrafiltration (Remove unbound drug) incubate_load->ultrafiltration analysis Characterization (DLS, ICP-MS) ultrafiltration->analysis troubleshooting_guide cluster_causes cluster_solutions start Issue: Low Drug Loading cause1 Is DACH-Pt solubility a concern? start->cause1 cause2 Is the pH optimized? start->cause2 cause3 Is the molar ratio correct? start->cause3 solution1 Perform aquation with AgNO3 cause1->solution1 Yes solution2 Adjust pH to optimal (e.g., 7.0) cause2->solution2 No solution3 Vary molar ratio (e.g., start at 0.5) cause3->solution3 No end_node Re-evaluate Loading Efficiency solution1->end_node solution2->end_node solution3->end_node

References

Technical Support Center: Mitigating Neurotoxicity of DACH-Platinum Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the neurotoxicity of 1,2-diaminocyclohexane (DACH)-platinum drugs, such as oxaliplatin.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at mitigating DACH-platinum drug neurotoxicity.

Issue 1: Inconsistent or non-reproducible results with a potential neuroprotective agent in a cell-based assay.

  • Question: My in vitro experiments testing a neuroprotective compound against oxaliplatin-induced neuronal cell death are yielding inconsistent results. What could be the cause?

  • Answer: Several factors can contribute to variability in cell-based neurotoxicity assays. Consider the following troubleshooting steps:

    • Cell Line Stability: Ensure you are using a consistent and low-passage number of your neuronal cell line (e.g., DRG neurons, SH-SY5Y). Genetic drift in higher passage numbers can alter cellular responses.

    • Drug Concentration and Purity: Verify the concentration and purity of your DACH-platinum drug and neuroprotective agent. Use freshly prepared solutions for each experiment, as degradation can occur.

    • Timing of Treatment: The timing of co-incubation with the neuroprotective agent and the DACH-platinum drug is critical. Investigate pre-treatment, co-treatment, and post-treatment protocols to determine the optimal window for the neuroprotective effect.

    • Assay Interference: Some compounds can interfere with the readout of cell viability assays (e.g., MTT, LDH). Run appropriate controls, including the neuroprotective agent alone, to rule out any direct effects on the assay itself.

    • Experimental Conditions: Maintain consistent experimental conditions, including incubation time, temperature, CO2 levels, and media composition.

Issue 2: A neuroprotective strategy effective in vitro fails to show efficacy in an in vivo model.

  • Question: My compound showed significant neuroprotection in cultured neurons, but it is not reducing oxaliplatin-induced peripheral neuropathy in my animal model. Why is this happening?

  • Answer: The transition from in vitro to in vivo models introduces several complexities. Here are potential reasons for the discrepancy and troubleshooting suggestions:

    • Pharmacokinetics and Bioavailability: The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties, preventing it from reaching the target tissue (e.g., dorsal root ganglia) at a sufficient concentration. Conduct pharmacokinetic studies to assess the compound's bioavailability and tissue distribution.

    • Blood-Brain/Nerve Barrier Penetration: The compound may not effectively cross the blood-nerve barrier to exert its effect on peripheral nerves. Consider formulation strategies or chemical modifications to enhance penetration.

    • Metabolism: The compound may be rapidly metabolized in vivo into inactive forms. Analyze plasma and tissue samples for the presence of the parent compound and its metabolites.

    • Off-Target Effects: In the complex biological environment of an animal model, the compound may have off-target effects that counteract its neuroprotective activity.

    • Animal Model and Neuropathy Assessment: Ensure your animal model appropriately recapitulates the clinical features of oxaliplatin-induced neuropathy. Use a combination of behavioral tests (e.g., von Frey, cold plate) and objective measures (e.g., nerve conduction studies, intraepidermal nerve fiber density) for a comprehensive assessment.[1]

Issue 3: Conflicting reports in the literature regarding the efficacy of a specific neuroprotective agent.

  • Question: I am finding conflicting results in published studies about the effectiveness of calcium and magnesium (Ca/Mg) infusions for preventing oxaliplatin-induced neurotoxicity. How should I interpret this?

  • Answer: Conflicting findings in the literature are common and can stem from variations in study design and patient populations. For instance, while some retrospective studies suggested a benefit for Ca/Mg infusions in reducing acute neurotoxicity, a large phase 3 trial did not confirm a significant preventative effect on chronic neuropathy.[2] When evaluating such discrepancies, consider:

    • Study Design: Randomized, double-blind, placebo-controlled trials provide the highest level of evidence.[3]

    • Patient Population: Differences in cancer type, chemotherapy regimen (e.g., FOLFOX vs. XELOX), and patient demographics can influence outcomes.

    • Endpoint Measures: The definition and assessment of neurotoxicity can vary between studies (e.g., different grading scales).

    • Statistical Power: Smaller studies may lack the statistical power to detect a modest but clinically meaningful effect.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the mechanisms and mitigation of DACH-platinum drug neurotoxicity.

Q1: What are the primary mechanisms of DACH-platinum drug-induced neurotoxicity?

A1: The neurotoxicity of DACH-platinum drugs like oxaliplatin is multifactorial and can be divided into acute and chronic forms.

  • Acute Neurotoxicity: This is often triggered by exposure to cold and is thought to be caused by the oxalate metabolite chelating calcium ions.[4][5] This leads to alterations in the function of voltage-gated sodium channels, resulting in neuronal hyperexcitability.[6][7]

  • Chronic Neurotoxicity: This is a cumulative, dose-dependent sensory neuropathy. The platinum component of the drug is implicated in this chronic form.[8] Mechanisms include:

    • DNA Damage: Platinum compounds form adducts with DNA in dorsal root ganglion (DRG) neurons, leading to apoptosis and neuronal dysfunction.[9]

    • Oxidative Stress: The drugs induce the production of reactive oxygen species (ROS), causing damage to neuronal cells.[10]

    • Mitochondrial Dysfunction: Oxaliplatin can impair mitochondrial function in peripheral nerve axons.[11]

    • Neuroinflammation: The activation of immune and glial cells in the peripheral and central nervous systems contributes to the development and maintenance of neuropathic pain.[10]

    • Ion Channel Dysfunction: Alterations in various ion channels beyond the acute effects on sodium channels are also involved.[10]

Q2: What are the most promising pharmacological strategies currently under investigation to reduce oxaliplatin-induced peripheral neuropathy (OIPN)?

A2: While no agent is universally recommended for the prevention of OIPN, several strategies have shown some promise. Duloxetine, a serotonin-norepinephrine reuptake inhibitor, is the only treatment recommended for painful chemotherapy-induced peripheral neuropathy.[3][12] Other agents that have been investigated with varying degrees of success include:

  • Antioxidants: Glutathione and N-acetylcysteine have been studied to counteract oxidative stress.[10][13]

  • Ion Channel Modulators: Carbamazepine and oxcarbazepine, which block voltage-gated sodium channels, have been explored.[7][13]

  • Anti-inflammatory Agents: Ibudilast, a neuroimmune modulator, is a candidate for reducing OIPN.[10]

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Besides duloxetine, venlafaxine has also shown some clinical activity against OIPN.[10]

It is important to note that many agents that showed promise in preclinical studies have failed to demonstrate significant efficacy in large clinical trials.[12]

Q3: Are there any non-pharmacological strategies to manage or prevent OIPN?

A3: Yes, several non-pharmacological approaches are used in clinical practice and are under investigation:

  • Dose and Schedule Modification: Modifying the dose of oxaliplatin or using a "stop-and-go" approach, where the drug is temporarily discontinued and then reintroduced, can help manage cumulative neurotoxicity.[7][10][14]

  • Prolonging Infusion Time: Extending the duration of the oxaliplatin infusion from 2 to 6 hours may reduce the peak plasma concentration and potentially lessen acute neurotoxicity.[7][15]

  • Cryotherapy: The use of frozen gloves and socks during infusion is being investigated to reduce taxane-induced neuropathy and is also being explored for OIPN.[16]

  • Acupuncture: Some studies suggest that acupuncture may alleviate symptoms of OIPN.[10]

  • Exercise: Physical activity is being explored as a potential intervention to prevent or mitigate CIPN.[16]

Q4: What are the key biomarkers being investigated to predict which patients are at a higher risk of developing severe OIPN?

A4: Identifying predictive biomarkers is a critical area of research to personalize treatment and implement early intervention strategies.[17] Some of the biomarkers under investigation include:

  • Genetic Polymorphisms: Variations in genes related to drug metabolism, DNA repair, and ion channels may influence an individual's susceptibility to OIPN.[4][18]

  • Nerve Excitability Testing: This can provide an objective measure of sodium channel dysfunction and may predict acute neurotoxicity.[19]

  • Serum Neurofilament Light Chain (NfL): Increased levels of NfL, a protein released upon axonal damage, in the blood have been correlated with the severity of CIPN.[20]

  • Intraepidermal Nerve Fiber Density (IENFD): Skin biopsies to assess the density of small nerve fibers can be used to quantify nerve damage, although this is typically a later event.[19]

Data Summary

Table 1: Summary of Selected Pharmacological Agents Investigated for the Prevention/Treatment of Oxaliplatin-Induced Peripheral Neuropathy (OIPN)

AgentProposed MechanismEfficacy in Clinical TrialsKey Findings & Citations
Calcium/Magnesium Chelation of oxalate, modulation of voltage-gated sodium channelsConflicting; large trials show no significant benefit for chronic OIPNInitial retrospective studies were promising, but a large phase 3 trial did not show a significant reduction in OIPN.[2]
Glutathione Antioxidant, prevents platinum adduct formationSome positive results in smaller trialsA randomized trial showed significantly less grade 2 or higher neurotoxicity in the glutathione group.[7]
Duloxetine Serotonin-norepinephrine reuptake inhibitorRecommended for treatment of painful CIPNA randomized, placebo-controlled trial showed a significant reduction in pain associated with OIPN.[3][10][12]
Venlafaxine Serotonin-norepinephrine reuptake inhibitorSome evidence of clinical activityShowed some neuroprotective effect in a small clinical trial.[10][13]
Carbamazepine Voltage-gated sodium channel blockerPromising results in a small studyA small study showed that the carbamazepine group could receive higher cumulative doses of oxaliplatin with less neurotoxicity.[7]
Amifostine Cytoprotective agentSome positive results in small trialsShowed improvement in peripheral neuropathy in patients with existing grade ≥2 neurotoxicity.[7]

Experimental Protocols

Protocol 1: In Vitro Assessment of Neuroprotection using a Dorsal Root Ganglion (DRG) Neuron Culture Model

  • DRG Neuron Isolation and Culture:

    • Euthanize neonatal rats and dissect the dorsal root ganglia.

    • Digest the ganglia with collagenase and dispase to obtain a single-cell suspension.

    • Plate the neurons on poly-D-lysine and laminin-coated plates in a defined neurobasal medium supplemented with nerve growth factor (NGF).

  • Treatment:

    • After 24-48 hours of culture, treat the neurons with the desired concentration of the neuroprotective agent.

    • After a pre-incubation period (e.g., 2 hours), add oxaliplatin at a pre-determined cytotoxic concentration (e.g., IC50).

    • Co-incubate for a specified duration (e.g., 24-48 hours).

  • Assessment of Neurite Outgrowth:

    • Fix the cells with 4% paraformaldehyde.

    • Perform immunocytochemistry for a neuronal marker (e.g., β-III tubulin).

    • Capture images using a fluorescence microscope and quantify neurite length and branching using image analysis software.

  • Cell Viability Assay:

    • Perform a standard MTT or LDH assay according to the manufacturer's instructions to quantify cell viability.

  • Data Analysis:

    • Compare neurite outgrowth and cell viability between control, oxaliplatin-only, and neuroprotective agent + oxaliplatin groups. Statistical analysis (e.g., ANOVA) should be performed.

Protocol 2: In Vivo Assessment of Oxaliplatin-Induced Cold Allodynia in a Rodent Model

  • Animal Model:

    • Use adult male Sprague-Dawley rats or C57BL/6 mice.

    • Administer oxaliplatin (e.g., 2-4 mg/kg) via intraperitoneal injection on a defined schedule (e.g., twice a week for 4 weeks) to induce peripheral neuropathy.

  • Neuroprotective Agent Administration:

    • Administer the neuroprotective agent via the desired route (e.g., oral gavage, intraperitoneal injection) at a pre-determined dose and schedule, either before or concurrently with oxaliplatin.

  • Behavioral Testing (Cold Plate Test):

    • Place the animal on a cold plate maintained at a specific temperature (e.g., 4°C).

    • Measure the latency to the first sign of pain response (e.g., paw licking, jumping).

    • Perform baseline testing before the start of treatment and at regular intervals throughout the study.

  • Data Analysis:

    • Compare the paw withdrawal latency between the vehicle control, oxaliplatin-only, and neuroprotective agent + oxaliplatin groups. Statistical analysis (e.g., repeated measures ANOVA) should be performed.

Visualizations

Oxaliplatin Oxaliplatin Oxalate Oxalate Metabolite Oxaliplatin->Oxalate DACH_Platinum DACH-Platinum Adducts Oxaliplatin->DACH_Platinum Ca_Chelation Calcium Chelation Oxalate->Ca_Chelation leads to DRG_Neuron Dorsal Root Ganglion (DRG) Neuron DACH_Platinum->DRG_Neuron accumulates in VGSC Voltage-Gated Sodium Channels Ca_Chelation->VGSC alters function of Hyperexcitability Neuronal Hyperexcitability VGSC->Hyperexcitability causes Acute_Neurotoxicity Acute Neurotoxicity (Cold Allodynia) Hyperexcitability->Acute_Neurotoxicity results in DNA_Damage DNA Damage DRG_Neuron->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction DRG_Neuron->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress (ROS) DRG_Neuron->Oxidative_Stress Apoptosis Neuronal Apoptosis DNA_Damage->Apoptosis Chronic_Neurotoxicity Chronic Neurotoxicity (Sensory Neuropathy) Mitochondrial_Dysfunction->Chronic_Neurotoxicity Oxidative_Stress->Chronic_Neurotoxicity Apoptosis->Chronic_Neurotoxicity

Caption: Signaling pathways of oxaliplatin-induced neurotoxicity.

Start Start: Potential Neuroprotective Agent Identified In_Vitro In Vitro Screening (e.g., DRG neuron culture) Start->In_Vitro Efficacy_In_Vitro Efficacy Observed? In_Vitro->Efficacy_In_Vitro In_Vivo In Vivo Model (e.g., rodent model of OIPN) Efficacy_In_Vitro->In_Vivo Yes Stop Stop: Re-evaluate or Select New Candidate Efficacy_In_Vitro->Stop No Efficacy_In_Vivo Efficacy Observed? In_Vivo->Efficacy_In_Vivo PK_PD Pharmacokinetic/ Pharmacodynamic Studies Efficacy_In_Vivo->PK_PD Yes Efficacy_In_Vivo->Stop No Optimization Lead Optimization PK_PD->Optimization Clinical_Trials Clinical Trials PK_PD->Clinical_Trials Optimization->In_Vivo

Caption: Experimental workflow for developing neuroprotective agents.

OIPN_Mitigation Strategies to Reduce DACH-Platinum Neurotoxicity Pharmacological Pharmacological Interventions OIPN_Mitigation->Pharmacological Non_Pharmacological Non-Pharmacological Interventions OIPN_Mitigation->Non_Pharmacological Antioxidants Antioxidants (e.g., Glutathione) Pharmacological->Antioxidants Ion_Channel_Modulators Ion Channel Modulators (e.g., Carbamazepine) Pharmacological->Ion_Channel_Modulators SNRIs SNRIs (e.g., Duloxetine) Pharmacological->SNRIs Dose_Modification Dose/Schedule Modification Non_Pharmacological->Dose_Modification Infusion_Time Prolonged Infusion Non_Pharmacological->Infusion_Time Cryotherapy Cryotherapy Non_Pharmacological->Cryotherapy

Caption: Logical relationships of neurotoxicity mitigation strategies.

References

Technical Support Center: Stability of DACH-Pt Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 1,2-diaminocyclohexane-platinum (DACH-Pt) compounds in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of DACH-Pt compound degradation in solution?

A1: The primary cause of degradation for DACH-Pt compounds, such as oxaliplatin, in aqueous solutions is hydrolysis. In a low-chloride environment, the chloride or other leaving groups on the platinum complex are replaced by water molecules.[1] This process, known as aquation, leads to the formation of reactive aqua species, such as [Pt(DACH)(H2O)Cl]+ and [Pt(DACH)(H2O)2]2+.[1] These species are highly reactive and can lead to the formation of inactive precipitates or unwanted side products. The rate of degradation is significantly influenced by the concentration of chloride ions in the solution.[2][3][4]

Q2: My DACH-Pt compound is precipitating out of solution. What could be the cause and how can I prevent it?

A2: Precipitation of DACH-Pt compounds can occur due to several factors, including pH and the composition of the solvent. For instance, formulations of dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt) have been observed to be unstable at a pH greater than 7.0, leading to the formation of black-colored precipitates within two days.[5][6] To prevent precipitation, it is recommended to maintain the pH of the solution at or below 7.0.[5][6] Additionally, using a 5% dextrose solution instead of a saline solution can help prevent degradation and subsequent precipitation, as chloride ions in saline can accelerate the degradation process.[2][7]

Q3: What is the recommended solvent for dissolving and diluting DACH-Pt compounds for in vitro experiments?

A3: For dissolving and diluting DACH-Pt compounds like oxaliplatin, a 5% dextrose solution is recommended over chloride-containing solutions such as normal saline.[2][7][8] The absence of chloride ions in the dextrose solution minimizes the degradation of the compound.[2] The final concentration of the diluted solution should typically be between 0.2 to 0.7 mg/mL for optimal stability.[7]

Q4: How does temperature affect the stability of DACH-Pt compounds in solution?

A4: Temperature plays a crucial role in the stability of DACH-Pt compounds. Generally, storing solutions at refrigerated temperatures (2-8°C) enhances their stability and prolongs their shelf life compared to room temperature (20-25°C).[7][8] For instance, after dilution in 5% Dextrose Injection, oxaliplatin solutions are stable for up to 24 hours under refrigeration, but only for 6 hours at room temperature.[7]

Q5: Can I use buffers like PBS to dissolve my DACH-Pt compound?

A5: While DACH-Pt compounds can be studied in phosphate-buffered saline (PBS) at a physiological pH of 7.4, it's important to be aware of potential interactions. Biotransformation studies have shown that displacement of leaving ligands by phosphate ions (PO4=) can be an activation pathway for platinum(II) complexes.[9] This suggests that while PBS can be used for short-term experiments, for long-term storage, a non-coordinating buffer or a 5% dextrose solution might be preferable to minimize degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate formation - pH of the solution is too high (above 7.0).[5][6]- Use of chloride-containing solvents.- Adjust the pH of the solution to 7.0 or below.- Use a 5% dextrose solution for reconstitution and dilution.[7]
Loss of compound activity - Degradation due to hydrolysis in a low-chloride environment.- Reaction with components of the solvent or container.- Prepare solutions fresh whenever possible.- Store stock solutions in a 5% dextrose solution at 2-8°C.[7][8]- Avoid using needles or administration sets containing aluminum parts, as aluminum can cause degradation of platinum compounds.[7]
Inconsistent experimental results - Variable degradation of the compound between experiments.- Incompatibility with other reagents in the solution.- Standardize the solution preparation protocol, including solvent, pH, temperature, and storage time.- Be aware that oxaliplatin is incompatible with alkaline medications or media (such as basic solutions of 5-fluorouracil).[7]

Quantitative Data Summary

Table 1: Stability of Oxaliplatin in Different Infusion Solutions

Infusion SolutionTemperatureStabilityReference
5% DextroseRoom Temperature (20-25°C)Up to 6 hours[7]
5% DextroseRefrigerated (2-8°C)Up to 24 hours[7]
5% DextroseRoom Temperature (25°C)Significant degradation of oxaliplatin in a binary mixture with leucovorin.[8]
5% DextroseRefrigerated (2-8°C)Better stability for oxaliplatin in a binary mixture with leucovorin compared to room temperature.[8]
Normal SalineRoom Temperature (25°C)Marked degradation of oxaliplatin in a binary mixture with leucovorin.[8]

Table 2: Effect of pH on DACHPt-loaded Micelle Stability

pHObservationReference
6.0Stable formulation[5][6]
7.0Stable formulation (optimal for drug loading)[5][6]
> 7.0Unstable, formation of black precipitates within 2 days[5][6]

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment of Oxaliplatin

This protocol is a general guideline for assessing the stability of oxaliplatin in solution using HPLC.

1. Materials and Reagents:

  • Oxaliplatin reference standard

  • 5% Dextrose Injection, USP

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphoric acid

  • Polyolefin infusion bags

  • 0.22 µm syringe filters

2. Preparation of Solutions:

  • Prepare a stock solution of oxaliplatin in 5% Dextrose Injection at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution with 5% Dextrose Injection to the desired final concentrations for the stability study (e.g., 0.2 mg/mL and 0.7 mg/mL) in polyolefin infusion bags.

  • Prepare a series of calibration standards of oxaliplatin in 5% Dextrose Injection.

3. Storage Conditions:

  • Store the prepared solutions under the desired conditions to be tested (e.g., room temperature at 20-25°C with light exposure, and refrigerated at 2-8°C protected from light).

4. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A suitable mobile phase, for example, a mixture of phosphate buffer and acetonitrile. The exact composition may need to be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor the absorbance at a wavelength where oxaliplatin has maximum absorbance (e.g., 210 nm).

  • Injection Volume: 20 µL.

5. Sample Analysis:

  • At specified time points (e.g., 0, 6, 12, 24 hours, and then daily), withdraw an aliquot of the sample from each storage condition.

  • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • Inject the sample and record the chromatogram.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the oxaliplatin standards against their known concentrations.

  • Determine the concentration of oxaliplatin in the test samples at each time point by interpolating their peak areas from the calibration curve.

  • Calculate the percentage of the initial concentration remaining at each time point. The compound is generally considered stable if the concentration remains above 90% of the initial concentration.

Visualizations

Degradation_Pathway cluster_extracellular Extracellular (High Chloride) cluster_intracellular Intracellular/Aqueous Solution (Low Chloride) DACH_Pt_Cl2 [Pt(DACH)Cl2] (Stable) DACH_Pt_H2O_Cl [Pt(DACH)(H2O)Cl]+ (Reactive Aqua Species) DACH_Pt_Cl2->DACH_Pt_H2O_Cl + H2O - Cl- DACH_Pt_2H2O [Pt(DACH)(H2O)2]2+ (Reactive Aqua Species) DACH_Pt_H2O_Cl->DACH_Pt_2H2O + H2O - Cl- Degradation_Products Degradation Products (e.g., Precipitates) DACH_Pt_H2O_Cl->Degradation_Products DACH_Pt_2H2O->Degradation_Products

Caption: Hydrolysis pathway of DACH-Pt compounds in a low chloride environment.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Prep Prepare DACH-Pt solution in 5% Dextrose Store_RT Store at Room Temp (20-25°C) Prep->Store_RT Store_Fridge Store Refrigerated (2-8°C) Prep->Store_Fridge Sample Sample at Time Points Store_RT->Sample Store_Fridge->Sample HPLC HPLC Analysis Sample->HPLC Data Data Analysis HPLC->Data

Caption: Experimental workflow for assessing the stability of DACH-Pt solutions.

References

Addressing batch-to-batch variability in synthesized DACH-Pt complexes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of DACH-Pt (diaminocyclohexane-platinum) complexes. Our goal is to help you address batch-to-batch variability and ensure the consistent quality of your synthesized compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is the yield of my DACH-Pt complex significantly lower than expected?

Low yields in DACH-Pt complex synthesis can arise from several factors, from incomplete reactions to product loss during workup and purification. A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Guide: Low Yield

  • Step 1: Verify Stoichiometry and Reagent Quality.

    • Ensure accurate weighing and molar calculations of your platinum precursor and DACH ligand.

    • Assess the purity of your starting materials. Impurities in the platinum salt or DACH ligand can lead to side reactions and lower the yield of the desired product.

  • Step 2: Optimize Reaction Conditions.

    • Temperature Control: The coordination of the DACH ligand can be heat-sensitive. Reaction temperatures above 95°C may lead to the reduction of Pt(II) to Pt(0), appearing as a black precipitate, which significantly diminishes the yield.[1][2] The ideal temperature for this step is often around 80°C.[1][2]

    • Reaction Time: Ensure the reaction has proceeded to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Step 3: Evaluate Work-up and Purification.

    • Precipitation/Crystallization: Inadequate precipitation or crystallization can leave a significant amount of product in the solution. Ensure the proper solvent/anti-solvent system and temperature are used. For instance, if a specific water-to-co-solvent ratio is critical for precipitation, deviation can lead to the product remaining in solution.[1]

    • Chromatography: While chromatography can be effective for purification, it can also lead to significant product loss, especially if the complex interacts strongly with the stationary phase.[1]

  • Step 4: Characterize Byproducts.

    • Isolate and characterize any significant byproducts. Understanding the nature of these impurities can provide insights into the reaction mechanism and potential side reactions that are consuming your starting materials.

2. My DACH-Pt complex shows unexpected peaks in the HPLC and NMR spectra. How can I identify the impurities?

The presence of unexpected peaks in analytical spectra indicates impurities, which can significantly impact the biological activity and reproducibility of your experiments. Identifying these impurities is key to refining your synthetic and purification protocols.

Troubleshooting Guide: Impurity Identification

  • Common Impurities:

    • Unreacted Starting Materials: Residual platinum precursor or DACH ligand.

    • Solvent Adducts: Solvents used in the reaction or purification (e.g., DMSO, DMF) can sometimes coordinate to the platinum center.

    • Aqua or Hydroxo Complexes: Formed by the reaction of the DACH-Pt complex with water.

    • Disubstituted Species: Where both leaving groups on the platinum precursor are substituted by ligands other than DACH.

    • Degradation Products: Resulting from the decomposition of the desired complex.

  • Analytical Approach:

    • HPLC-MS: Couple your HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) of the impurity peaks can provide direct evidence of their molecular weight and help in their identification.

    • NMR Spectroscopy:

      • ¹H NMR: Look for unexpected signals in the aromatic and aliphatic regions. Integration of these signals relative to the product signals can help quantify the impurity.

      • ¹⁹⁵Pt NMR: The chemical shift in ¹⁹⁵Pt NMR is highly sensitive to the coordination sphere of the platinum atom. Different platinum species will have distinct chemical shifts, allowing for their differentiation.[1]

      • 2D NMR (COSY, HSQC, HMBC): These techniques can help in elucidating the structure of unknown impurities.

    • Elemental Analysis: A discrepancy between the calculated and found elemental composition can indicate the presence of impurities.

3. The biological activity of my DACH-Pt complex varies between batches, even with high purity. What could be the cause?

Inconsistent biological activity despite high purity by standard analytical methods is a challenging issue. This variability can stem from subtle differences in the solid-state properties of the complex or the presence of undetected impurities.

Troubleshooting Guide: Inconsistent Biological Activity

  • Step 1: Re-evaluate Purity with Multiple Techniques.

    • Relying on a single analytical technique might be insufficient. Confirm purity using a combination of HPLC, NMR, and elemental analysis. Some impurities may not be easily detectable by all methods.

  • Step 2: Investigate Isomeric Purity.

    • DACH exists as different stereoisomers (e.g., (1R,2R)-(-)-DACH, (1S,2S)-(+)-DACH, and cis-DACH). The stereochemistry of the DACH ligand can significantly influence the biological activity of the resulting platinum complex. Ensure that you are using the correct and stereochemically pure isomer of DACH.

    • Use a chiral HPLC method to confirm the enantiomeric purity of your DACH-Pt complex.

  • Step 3: Characterize Solid-State Properties.

    • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different dissolution rates and bioavailability, leading to variable biological activity. Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to check for polymorphism between batches.

    • Solvates/Hydrates: The presence of residual solvent or water molecules in the crystal lattice can also affect the compound's properties. Thermogravimetric Analysis (TGA) can be used to detect and quantify solvates and hydrates.

  • Step 4: Assess Stability.

    • The complex may be degrading during storage or in the biological assay medium. The complexes are generally stable in DMSO or water for extended periods, but this should be verified for your specific complex.[1][2]

    • Perform stability studies of your complex under your experimental conditions (e.g., in cell culture media) and analyze for degradation products by HPLC.

Data Presentation

Table 1: Key Synthesis Parameters and Expected Outcomes

ParameterRecommended RangePotential Issue if Deviated
Reaction Temperature 70-90°C> 95°C: Reduction of Pt(II) to Pt(0), decreased yield.[1][2]
pH of Reaction 5-7Extreme pH can lead to ligand degradation or side reactions.
Molar Ratio (DACH:Pt) 1:1 to 1.1:1Excess DACH can complicate purification.
Purity of Starting Materials > 98%Impurities can lead to side products and lower yields.

Table 2: Common Analytical Techniques for Quality Control

TechniqueParameter MeasuredTypical Acceptance Criteria
HPLC Purity (%)> 95%
¹H NMR Structural confirmation, impurity detectionConforms to reference spectrum, no significant unidentified peaks.
¹⁹⁵Pt NMR Platinum coordination sphereSingle peak at the expected chemical shift.
Mass Spectrometry Molecular WeightMatches the theoretical molecular weight of the complex.
Elemental Analysis Elemental Composition (%C, H, N)Within ±0.4% of the theoretical values.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

    • Gradient Example: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the complex has strong absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve a small amount of the complex in the initial mobile phase composition or a suitable solvent like DMSO.

  • Analysis: Integrate the peak areas to determine the relative purity of the sample.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • ¹H NMR:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for solubility.[1]

    • Concentration: Prepare a ~5-10 mg/mL solution.

    • Acquisition: Acquire a standard proton spectrum. Observe the characteristic peaks for the DACH ligand and any other coordinated ligands.

  • ¹⁹⁵Pt NMR:

    • Solvent: DMSO-d₆.

    • Acquisition: This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹⁹⁵Pt nucleus.

    • Analysis: The chemical shift is a key indicator of the platinum's chemical environment.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low Yield Observed reagent_check Check Reagent Stoichiometry & Purity start->reagent_check reaction_conditions Optimize Reaction Conditions (Temp, Time) reagent_check->reaction_conditions Reagents OK solution Problem Resolved reagent_check->solution Reagent Issue Found purification Evaluate Purification Method reaction_conditions->purification Conditions Optimized reaction_conditions->solution Condition Issue Found byproducts Characterize Byproducts purification->byproducts Yield Still Low purification->solution Purification Loss Identified byproducts->solution

Caption: Troubleshooting workflow for addressing low yields in DACH-Pt complex synthesis.

Impurity_Analysis_Workflow start Unexpected Peaks in Spectra hplc_ms HPLC-MS Analysis start->hplc_ms nmr Multi-nuclear NMR (1H, 195Pt, 2D) start->nmr elemental Elemental Analysis start->elemental identification Identify Impurity Structure hplc_ms->identification nmr->identification elemental->identification refine_synthesis Refine Synthesis/Purification identification->refine_synthesis

Caption: Analytical workflow for the identification of impurities in DACH-Pt complexes.

References

Technical Support Center: Improving Cellular Uptake of DACH-Pt Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Dichloro(1,2-diaminocyclohexane)platinum(II) (DACH-Pt) formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on enhancing cellular uptake.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for cellular uptake of DACH-Pt and its formulations?

A1: The cellular uptake of DACH-Pt is a complex process that can occur through several mechanisms depending on its chemical form (free drug vs. formulation).

  • Free Oxaliplatin (a DACH-Pt derivative): Uptake is believed to occur through a combination of passive diffusion and active transport. Key transporters involved include organic cation transporters (OCTs) and copper transporters (CTR1).[1][2]

  • DACH-Pt Formulations (e.g., nanoparticles, micelles, liposomes): These larger constructs are primarily taken up through endocytosis, a process where the cell membrane engulfs the particle.[1] The specific endocytic pathway (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis) can be influenced by the nanoparticle's size, shape, and surface chemistry.[3][4][5]

Q2: Why is the cellular uptake of my DACH-Pt formulation lower than expected?

A2: Low cellular uptake can be attributed to several factors related to the formulation itself, the experimental conditions, or the cell line being used. Common causes include:

  • Formulation Instability: The DACH-Pt formulation may be unstable in your cell culture medium, leading to aggregation or premature drug release. For instance, some formulations are sensitive to pH changes.[6]

  • Suboptimal Nanoparticle Properties: The size, shape, and surface charge of your nanoparticles play a critical role in cellular uptake.[7][8][9] For example, very large particles may be less efficiently internalized.

  • Cell Line-Specific Differences: Different cell lines can exhibit varying capacities for endocytosis.

  • Drug Efflux: Cells can actively pump out drugs using efflux transporters like ATP7A and ATP7B, reducing net intracellular accumulation.[2]

Q3: How can I increase the cellular uptake of my DACH-Pt formulation?

A3: Enhancing cellular uptake often involves optimizing the formulation and experimental design.

  • Nanoparticle Engineering: Modifying the size, shape, and surface charge of your nanoparticles can significantly impact uptake.[7][9][10]

  • Surface Functionalization: Attaching targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface that bind to receptors overexpressed on your target cancer cells can promote receptor-mediated endocytosis.[2]

  • Optimizing Experimental Conditions: Ensure that the formulation is stable in the chosen cell culture medium and that the cell density is appropriate for the experiment.

Q4: What are the best methods to quantify the cellular uptake of DACH-Pt formulations?

A4: The gold standard for quantifying intracellular platinum is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . This technique offers high sensitivity and allows for the direct measurement of the platinum element within the cells.[11][12][13][14] For formulations labeled with a fluorescent dye, flow cytometry and fluorescence microscopy are powerful techniques to measure uptake in a high-throughput manner and to visualize the intracellular localization of the nanoparticles, respectively.[15][16][17][18]

Troubleshooting Guides

Issue 1: Low Intracellular Platinum Concentration Detected by ICP-MS

Question: My ICP-MS results show very low levels of intracellular platinum after treating cells with my DACH-Pt nanoparticle formulation. What could be wrong?

Answer: This is a common issue that can stem from problems with the formulation, the experimental procedure, or the cells themselves.

Potential Cause Troubleshooting Steps
Formulation Instability/Aggregation 1. Characterize your formulation in cell culture medium: Use Dynamic Light Scattering (DLS) to check for changes in particle size and aggregation over the time course of your experiment. 2. Check for pH sensitivity: Some formulations are unstable at certain pH values. Ensure the pH of your loading and experimental buffers is optimal.[6]
Inefficient Cellular Uptake 1. Optimize nanoparticle properties: If possible, experiment with different particle sizes and surface charges, as these significantly influence uptake.[7][9] 2. Consider active targeting: If your target cells overexpress a specific receptor, consider conjugating a corresponding ligand to your nanoparticles.[2]
Inadequate Experimental Protocol 1. Insufficient incubation time: The uptake of nanoparticles can be a slow process. Perform a time-course experiment to determine the optimal incubation time. 2. Improper washing: Inadequate washing of cells can lead to high background from nanoparticles adhering to the outside of the cell membrane. Ensure you are washing the cells thoroughly with ice-cold PBS. 3. Cell density: Very high cell density can limit the access of nanoparticles to all cells. Optimize your cell seeding density.[2]
High Drug Efflux 1. Investigate efflux pump expression: Your cell line may have high expression of efflux pumps like ATP7A/B. You can check this via western blot or qPCR. 2. Use of efflux inhibitors (for mechanistic studies): In some experimental contexts, efflux pump inhibitors can be used to confirm the role of active efflux.
Issue 2: High Variability in Cellular Uptake Results Between Experiments

Question: I'm seeing a lot of variability in my cellular uptake data from one experiment to the next. How can I improve the reproducibility of my results?

Answer: High variability often points to inconsistencies in the experimental protocol or cell culture conditions.

Potential Cause Troubleshooting Steps
Inconsistent Cell Culture Practices 1. Standardize cell passage number: Use cells within a consistent and narrow range of passage numbers for all experiments. 2. Control cell confluency: Seed cells at the same density for each experiment and treat them at a consistent level of confluency.[2]
Formulation Inconsistency 1. Prepare fresh formulations: If possible, prepare a fresh batch of your DACH-Pt formulation for each experiment. If using a stock, ensure it is stored properly and that its characteristics have not changed over time. 2. Verify drug loading: If you are preparing the formulation yourself, ensure that the drug loading is consistent between batches.[6]
Assay Protocol Variations 1. Strictly adhere to timings: Ensure that incubation times, washing steps, and cell harvesting are performed consistently for all samples and experiments. 2. Automate where possible: Using automated cell counters and liquid handling systems can reduce human error.
Instrument Calibration 1. Calibrate instruments regularly: Ensure that instruments like plate readers and flow cytometers are properly calibrated before each use. For flow cytometry, use calibration beads to standardize fluorescence measurements.[16]

Quantitative Data Summary

The following tables summarize quantitative data from studies on DACH-Pt formulations to provide a reference for expected outcomes.

Table 1: Cellular Uptake of DACH-Pt Formulations vs. Free Oxaliplatin

FormulationCell LineConcentration (µM DACH-Pt equivalent)Incubation Time (h)Cellular Pt Accumulation (ng Pt/mg protein)Reference
Free OxaliplatinA27801.024~10[1]
DACHPt/cl-micellesA27801.024~25[1]
Free OxaliplatinA278010.024~75[1]
DACHPt/cl-micellesA278010.024~150[1]

Table 2: In Vitro Cytotoxicity of DACH-Pt Formulations

FormulationCell LineIC50 (µM DACH-Pt equivalent)Incubation Time (h)Reference
Free OxaliplatinA2780~4024[19]
DACHPt/cl-micellesA2780~1524[19]
Free OxaliplatinA2780~1072[19]
DACHPt/cl-micellesA2780~172[19]

Experimental Protocols

Protocol 1: Quantification of Intracellular Platinum by ICP-MS

This protocol is adapted from established methods for measuring intracellular platinum content.[11][12][13]

Materials:

  • Cell culture plates (6-well or 12-well)

  • DACH-Pt formulation and control (e.g., free oxaliplatin)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

  • Cell scraper

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

  • Concentrated nitric acid (trace metal grade)

  • ICP-MS instrument

  • Platinum and internal standards for ICP-MS

Procedure:

  • Cell Seeding: Seed cells in culture plates at a predetermined density and allow them to adhere and grow for 24 hours.

  • Treatment: Remove the medium and add fresh medium containing the desired concentrations of your DACH-Pt formulation or control. Incubate for the desired time period (e.g., 4, 24, or 48 hours).

  • Washing: Aspirate the drug-containing medium. Wash the cell monolayer three times with ice-cold PBS to remove any extracellular platinum.

  • Cell Harvesting:

    • Add trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium.

    • Collect the cell suspension using a cell scraper and transfer to a microcentrifuge tube.

  • Cell Counting: Take an aliquot of the cell suspension and count the number of cells.

  • Pelleting: Centrifuge the remaining cell suspension to pellet the cells. Carefully remove the supernatant.

  • Sample Digestion:

    • Add a specific volume of concentrated nitric acid to the cell pellet.

    • Heat the samples in a fume hood according to your ICP-MS facility's standard operating procedure to digest the organic material.[11]

  • ICP-MS Analysis:

    • Dilute the digested samples to the appropriate volume with deionized water.

    • Analyze the samples using an ICP-MS instrument calibrated with platinum standards.

  • Data Analysis:

    • Quantify the amount of platinum in each sample based on the standard curve.

    • Normalize the platinum content to the number of cells or total protein content to report the cellular uptake.

Protocol 2: Visualization of Nanoparticle Uptake by Fluorescence Microscopy

This protocol provides a general workflow for visualizing the uptake of fluorescently labeled DACH-Pt nanoparticles.[17][18]

Materials:

  • Fluorescently labeled DACH-Pt nanoparticles

  • Glass-bottom culture dishes or chamber slides

  • Complete cell culture medium

  • PBS

  • Hoechst 33342 or DAPI solution (for nuclear staining)

  • Lysosomal staining dye (e.g., LysoTracker)

  • Paraformaldehyde (PFA) solution (for fixing)

  • Mounting medium

  • Confocal or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Treatment: Replace the medium with medium containing the fluorescently labeled nanoparticles and incubate for the desired time.

  • Staining (for live-cell imaging): If visualizing in live cells, you can add nuclear and lysosomal stains during the last 30-60 minutes of incubation.

  • Washing: Gently wash the cells three times with warm PBS to remove non-internalized nanoparticles.

  • Fixing (for fixed-cell imaging):

    • Incubate the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash three times with PBS.

    • If not already stained, you can now add nuclear and other organelle stains.

  • Mounting: Add a drop of mounting medium to the cells and cover with a coverslip.

  • Imaging:

    • Visualize the cells using a fluorescence or confocal microscope with the appropriate filter sets for your fluorescent labels.

    • Acquire images in different channels (e.g., nanoparticle fluorescence, nuclear stain, lysosomal stain).

    • For 3D visualization, acquire a Z-stack of images.

  • Image Analysis:

    • Merge the different channels to observe the colocalization of nanoparticles with different cellular compartments.

    • Use image analysis software to quantify the fluorescence intensity per cell.

Visualizations

Signaling Pathways and Workflows

Endocytic_Pathways cluster_uptake Cellular Uptake Mechanisms cluster_trafficking Intracellular Trafficking NP DACH-Pt Nanoparticle CME Clathrin-mediated Endocytosis NP->CME Receptor-mediated Caveolae Caveolae-mediated Endocytosis NP->Caveolae Lipid raft-mediated Macro Macropinocytosis NP->Macro Fluid-phase Membrane Plasma Membrane EE Early Endosome CME->EE Caveolae->EE Macro->EE LE Late Endosome EE->LE Maturation Recycling Recycling Endosome EE->Recycling Sorting Lysosome Lysosome (Drug Release) LE->Lysosome Fusion Exocytosis Exocytosis Lysosome->Exocytosis Expulsion of waste Recycling->Membrane Recycling to surface Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Prepare DACH-Pt Formulation Treatment Treat Cells with Formulation Formulation->Treatment Cells Seed Cells in Culture Plates Cells->Treatment Incubation Incubate for Desired Time Treatment->Incubation Washing Wash Cells to Remove Extracellular Formulation Incubation->Washing Harvesting Harvest Cells Washing->Harvesting ICPMS Quantify Pt by ICP-MS Harvesting->ICPMS Microscopy Visualize Uptake by Fluorescence Microscopy Harvesting->Microscopy Flow Quantify Uptake by Flow Cytometry Harvesting->Flow Troubleshooting_Logic Start Low Cellular Uptake Observed CheckFormulation Is the formulation stable in culture medium? Start->CheckFormulation CheckProtocol Is the experimental protocol optimized? CheckFormulation->CheckProtocol Yes RemakeFormulation Optimize/Remake Formulation CheckFormulation->RemakeFormulation No CheckCells Is the cell line appropriate? CheckProtocol->CheckCells Yes OptimizeProtocol Optimize Protocol (washing, incubation time) CheckProtocol->OptimizeProtocol No ConsiderTargeting Consider Active Targeting or Different Cell Line CheckCells->ConsiderTargeting No Success Uptake Improved CheckCells->Success Yes RemakeFormulation->Start OptimizeProtocol->Start

References

Technical Support Center: Refinement of Purification Methods for DACH-Pt Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of diaminecyclohexane-platinum (DACH-Pt) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of DACH-Pt isomers?

A1: Common impurities can be broadly categorized as:

  • Residual reactants and catalysts: This includes unreacted DACH isomers, platinum starting materials, and catalysts used in the synthesis, such as silver salts (e.g., AgNO₃) which can lead to silver ion contamination.[1]

  • Side products: Formation of undesired platinum complexes, aqua species from hydrolysis, or oligo/polymeric platinum species can occur, especially at elevated temperatures.[2] The coordination of the DACH ligand can be heat-sensitive, with temperatures above 95°C potentially leading to the reduction of Pt(II) to Pt(0), resulting in diminished yields.[3]

  • Ligand-related impurities: For oxaliplatin, free oxalic acid can be a significant impurity.

  • Solvent and reagent residues: Residual solvents from the reaction or purification steps, and traces of reagents like acids or bases used for pH adjustment.

Q2: Which analytical techniques are most suitable for assessing the purity of DACH-Pt isomers?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is widely used for routine purity checks and to quantify impurities. Chiral HPLC is essential for separating and quantifying the different stereoisomers (e.g., R,R-DACH-Pt, S,S-DACH-Pt, and meso isomers).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the organic ligands and to detect organic impurities. ¹⁹⁵Pt NMR is highly sensitive to the coordination environment of the platinum center and can be used to identify different platinum species in solution.[4] Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining the absolute purity of the final compound without the need for a reference standard of the same compound.[3][5][6]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is valuable for confirming the molecular weight of the desired complex and identifying any side products or degradation products.

  • Circular Dichroism (CD) Spectroscopy: This technique is particularly useful for confirming the chirality of the separated DACH-Pt isomers.[3]

Q3: What are the key stability considerations when handling and purifying DACH-Pt isomers?

A3: DACH-Pt complexes can be sensitive to several factors:

  • Temperature: As mentioned, elevated temperatures can lead to degradation and reduced yields.[3] Purification steps should ideally be performed at room temperature or below if possible.

  • pH: The pH of the solution can influence the stability of the complex. Hydrolysis can occur, leading to the formation of aqua species.[2] The stability of the complex in different aqueous and organic solvents should be considered during purification and storage.

  • Light: While not as critical as for some other platinum compounds, it is generally good practice to protect solutions of DACH-Pt complexes from prolonged exposure to direct light.

  • Solvent: The choice of solvent is crucial. For example, while oxaliplatin is soluble in DMSO, this is discouraged for biological studies as DMSO can interact with the complex and affect its activity. Water is often the preferred solvent for storage, with stock solutions kept at -80°C for long-term stability.

Troubleshooting Guides

Guide 1: HPLC Analysis Issues
Problem Potential Cause Suggested Solution
Poor resolution between isomers Inappropriate chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based like Chiralpak series).
Suboptimal mobile phase composition.Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol, acetonitrile) and its concentration. For basic or acidic compounds, add a suitable additive like diethylamine (DEA) for bases or trifluoroacetic acid (TFA) for acids (typically 0.1%).[7]
Incorrect flow rate.Chiral separations often benefit from lower flow rates. Try reducing the flow rate to improve resolution.[8]
Peak tailing Secondary interactions with the stationary phase (e.g., silanol groups).[8]For basic compounds, lower the mobile phase pH to reduce interactions with residual silanols. Alternatively, use a column specifically designed to minimize these interactions.
Column contamination.Flush the column with a strong solvent. If the problem persists, consider replacing the column.
Peak splitting Co-elution of two different species.Inject a smaller sample volume to see if the peaks resolve. Optimize the mobile phase for better separation.[9]
Blocked column frit.Replace the column frit or the entire column.[9]
Void in the column packing.Replace the column.[9]
Ghost peaks Contaminated mobile phase or HPLC system.[8]Use fresh, high-purity solvents and additives. Flush the entire HPLC system, including the injector and tubing.[8]
Guide 2: Column Chromatography Purification Issues
Problem Potential Cause Suggested Solution
Low recovery of the desired isomer The compound is too soluble in the elution solvent.Optimize the solvent gradient. Start with a weaker solvent system and gradually increase the polarity to elute the desired isomer.
Irreversible adsorption to the stationary phase.Ensure the stationary phase is appropriate for the compound. Pre-treating the column with a small amount of a polar solvent might help to passivate active sites.
Degradation on the column.Check the stability of the compound under the chromatographic conditions (solvent, pH). If necessary, perform the chromatography at a lower temperature.
Co-elution of isomers or impurities Insufficient separation power of the stationary phase.Use a higher-resolution stationary phase (smaller particle size). For isomers, chiral column chromatography may be necessary.
Inappropriate solvent system.Develop a new solvent system using TLC to achieve better separation before scaling up to column chromatography.
Guide 3: Recrystallization Problems
Problem Potential Cause Suggested Solution
No crystals form upon cooling The solution is not saturated (too much solvent was added).Evaporate some of the solvent to concentrate the solution and try cooling again.[10]
Supersaturation.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[10]
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the compound.Reheat the solution to dissolve the oil, add more solvent to lower the saturation point, and cool slowly. Alternatively, choose a solvent with a lower boiling point.
The solution is cooling too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulate the flask to slow down the cooling rate.
Low yield of crystals Too much solvent was used.Concentrate the mother liquor and cool it to obtain a second crop of crystals.[10]
The compound has significant solubility in the cold solvent.Ensure the solvent choice is optimal (high solubility in hot solvent, low solubility in cold solvent). Cool the solution in an ice-salt bath for maximum precipitation.

Data Presentation: Comparison of Purification Methods

Method Typical Purity Achieved Typical Recovery Rate Key Advantages Key Disadvantages
Reversed-Phase Column Chromatography (C18) >95%60-85%Good for removing polar and non-polar impurities. Scalable.Can have lower recovery due to irreversible adsorption. May not separate stereoisomers.
Chiral HPLC >99% (for a single isomer)50-80% (preparative scale)The most effective method for separating stereoisomers.Requires specialized and expensive chiral columns. Method development can be time-consuming.
Recrystallization >98%70-95%Simple, cost-effective, and can yield very high purity material.Only suitable for solid compounds. Finding an appropriate solvent can be challenging. May not be effective for removing impurities with similar solubility.[11]

Experimental Protocols

Protocol 1: General C18 Reversed-Phase Column Chromatography
  • Column Preparation:

    • Select a C18 reversed-phase silica gel appropriate for the scale of your purification.

    • Create a slurry of the C18 silica in a suitable solvent (e.g., methanol).

    • Pack the column with the slurry, ensuring an even and compact bed.

  • Column Equilibration:

    • Flush the packed column with a strong solvent (e.g., methanol or acetonitrile) to wash away any impurities.

    • Equilibrate the column with the initial mobile phase (the weakest solvent system in your gradient) until the baseline on the detector is stable.

  • Sample Loading:

    • Dissolve the crude DACH-Pt complex in a minimum amount of the initial mobile phase or a compatible solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by introducing a stronger solvent (e.g., increasing the percentage of acetonitrile in water). The specific gradient will depend on the separation and should be optimized using analytical HPLC first.

  • Fraction Collection and Analysis:

    • Collect fractions as the components elute from the column.

    • Analyze the fractions by TLC or analytical HPLC to identify those containing the pure desired isomer.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified DACH-Pt isomer.

Protocol 2: Chiral HPLC for Isomer Separation (Example Method)

This is a representative protocol; optimization will be required for specific DACH-Pt isomers.

  • Chiral Column Selection:

    • Choose a polysaccharide-based chiral stationary phase, such as a Chiralpak IA, IB, or IC column. These are known to be effective for a wide range of chiral compounds.[12]

  • Mobile Phase Preparation:

    • For normal phase mode, a common mobile phase is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) n-hexane:isopropanol.[13]

    • For basic DACH-Pt complexes, add a basic modifier like 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.[7]

  • HPLC System Setup:

    • Install the chiral column and equilibrate with the mobile phase at a low flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

    • Set the UV detector to a wavelength where the DACH-Pt complex has strong absorbance.

  • Sample Injection and Analysis:

    • Dissolve a small amount of the DACH-Pt isomer mixture in the mobile phase.

    • Inject the sample onto the column.

    • Monitor the chromatogram for the separation of the enantiomers.

  • Method Optimization:

    • If separation is not achieved, systematically vary the mobile phase composition (e.g., change the alcohol modifier or its percentage), the flow rate, and the column temperature.[8]

Protocol 3: Quantitative NMR (qNMR) for Purity Assessment
  • Sample Preparation:

    • Accurately weigh a specific amount of the purified DACH-Pt isomer.

    • Accurately weigh a specific amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte peaks.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the solution.

    • Ensure a long relaxation delay (D1) is used (e.g., 5 times the longest T₁ of the protons being quantified) to allow for complete relaxation of the nuclei between scans, which is crucial for accurate integration.

  • Data Processing and Calculation:

    • Integrate a well-resolved peak from the DACH-Pt isomer and a peak from the internal standard.

    • Calculate the purity of the DACH-Pt isomer using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude DACH-Pt Isomer Mixture Purification_Method Choose Purification Method Crude_Product->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization Solid Product Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography General Cleanup Chiral_HPLC Preparative Chiral HPLC Purification_Method->Chiral_HPLC Isomer Separation Purity_Check Purity & Isomer Ratio Check (HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Chiral_HPLC->Purity_Check Pure_Isomer Purified DACH-Pt Isomer (>95%) Purity_Check->Pure_Isomer Purity ≥ 95% Repurify Repurify if needed Purity_Check->Repurify Purity < 95% Repurify->Purification_Method HPLC_Troubleshooting Start HPLC Problem Observed Problem_Type What is the issue? Start->Problem_Type Poor_Resolution Poor Resolution Problem_Type->Poor_Resolution Poor Resolution Peak_Tailing Peak Tailing Problem_Type->Peak_Tailing Peak Tailing Peak_Splitting Peak Splitting Problem_Type->Peak_Splitting Peak Splitting Check_CSP Is CSP appropriate? Poor_Resolution->Check_CSP Change_CSP Screen different CSPs Check_CSP->Change_CSP No Optimize_Mobile_Phase Optimize Mobile Phase (Modifier, Additives, pH) Check_CSP->Optimize_Mobile_Phase Yes Check_pH Is analyte basic/acidic? Peak_Tailing->Check_pH Adjust_pH Adjust mobile phase pH Check_pH->Adjust_pH Yes Check_Column_Health Check for column contamination Check_pH->Check_Column_Health No Check_Coelution Possible co-elution? Peak_Splitting->Check_Coelution Inject_Less Inject smaller volume Check_Coelution->Inject_Less Yes Check_Frit_Void Check for blocked frit or column void Check_Coelution->Check_Frit_Void No Signaling_Pathway cluster_0 Purification Strategy cluster_1 Purification Methods start Crude Product purity_assessment Assess Purity & Impurity Profile (HPLC/NMR) start->purity_assessment impurity_type Identify Major Impurities purity_assessment->impurity_type recrystallization Recrystallization impurity_type->recrystallization Particulate or solubility difference column_chrom Column Chromatography impurity_type->column_chrom Polarity difference chiral_sep Chiral Separation impurity_type->chiral_sep Stereoisomers end_node Pure Isomer recrystallization->end_node column_chrom->end_node chiral_sep->end_node

References

How to minimize side effects of DACH-Pt in preclinical models.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the side effects of dichloro(1,2-diaminocyclohexane)platinum(II) (DACH-Pt) in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What are the primary dose-limiting side effects of DACH-Pt in preclinical models?

A1: The most significant dose-limiting toxicity associated with DACH-Pt in preclinical models is peripheral neurotoxicity.[1][2] Other potential side effects include myelosuppression and, to a lesser extent than cisplatin, nephrotoxicity.[3][4][5]

Q2: How can drug delivery systems help minimize DACH-Pt's side effects?

A2: Encapsulating DACH-Pt into drug delivery systems, such as polymer micelles or nanoparticles, can reduce systemic toxicity.[6] These carriers can alter the pharmacokinetic profile of DACH-Pt, leading to preferential accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect, thereby reducing exposure to healthy tissues and minimizing side effects.[7]

Q3: Are there any specific isomers of DACH-Pt that are less toxic?

A3: Yes, preclinical studies in rats have shown that the S,S-enantiomer of DACH-Pt is significantly less neurotoxic than the R,R-enantiomer.[8] This suggests that stereoselective synthesis and use of the S,S-isomer could be a key strategy to reduce neurotoxicity.

Q4: Can the dosing schedule of DACH-Pt be modified to reduce toxicity?

A4: Modifying the dosing schedule, such as lengthening the infusion duration or implementing a "stop-and-go" strategy, has been shown to decrease the incidence and severity of neuropathy in clinical settings with oxaliplatin, the derivative of DACH-Pt.[9] These strategies can be adapted for preclinical studies to mitigate cumulative toxicities.

Troubleshooting Guides

Issue 1: High Incidence of Severe Neurotoxicity

Symptoms: Animals exhibiting significant sensory and motor deficits, such as mechanical allodynia, thermal hyperalgesia, or impaired motor coordination.

Possible Causes & Solutions:

Possible CauseSuggested Solution
High Cumulative Dose Reduce the total cumulative dose of DACH-Pt administered over the course of the study. Consider a dose-response study to identify the maximum tolerated dose (MTD) in your specific model.
Rapid Infusion Rate Increase the duration of the DACH-Pt infusion. A slower administration rate can reduce peak plasma concentrations and may decrease acute neurotoxic effects.
Use of R,R-enantiomer If using a mix of enantiomers or the R,R-enantiomer, switch to the pure S,S-enantiomer of DACH-Pt, which has been shown to be less neurotoxic.[8]
Oxidative Stress in Neurons Co-administer an antioxidant agent. See the "Co-administration of Protective Agents" section for protocols.
Issue 2: Evidence of Nephrotoxicity

Symptoms: Elevated blood urea nitrogen (BUN) or serum creatinine levels; histopathological evidence of kidney damage (e.g., tubular necrosis).

Possible Causes & Solutions:

Possible CauseSuggested Solution
Dehydration Ensure animals are well-hydrated. Pre-hydration with saline can help mitigate kidney damage.
High Peak Plasma Concentration Utilize a drug delivery system (e.g., micelles) to control the release of DACH-Pt and reduce peak plasma concentrations.
Oxidative Damage to Renal Tubules Co-administer nephroprotective agents that have antioxidant properties, such as naringin.[10]
Issue 3: Significant Myelosuppression

Symptoms: Pronounced decrease in white blood cell, red blood cell, and platelet counts.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Toxicity to Hematopoietic Stem Cells Reduce the dose of DACH-Pt.
Oxidative Stress in Bone Marrow Co-administer agents that can protect hematopoietic progenitor cells from oxidative damage, such as a lecithinized superoxide dismutase (PC-SOD).[11]
Issue 4: Drug Formulation and Stability Problems

Symptoms: Precipitation of DACH-Pt during formulation or administration; inconsistent in vivo results.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Poor Aqueous Solubility of DACH-Pt Formulate DACH-Pt in a suitable delivery vehicle like polymer micelles. The protocol for preparing DACH-Pt loaded micelles often involves an initial reaction with silver nitrate to form a more water-soluble aqueous complex.
Interaction with Chloride-Containing Solutions Do not mix DACH-Pt with normal saline or other chloride-containing solutions, as this can cause precipitation. Use 5% dextrose solution for dilutions.[12]
pH Instability of Formulations When preparing micellar formulations, maintain the optimal pH for drug loading and stability. For PEO-b-PMA micelles, a pH of 7.0 is recommended.

Data Summary Tables

Table 1: In Vitro Cytotoxicity of DACH-Pt Formulations

Cell LineFormulationExposure Time (h)IC50 (µg/mL DACH-Pt equivalent)Reference
A2780 Ovarian CancerFree Oxaliplatin240.982 ± 0.05[7]
A2780 Ovarian CancerDACH-Pt loaded cl-micelles241.05 ± 0.12[7]
A2780 Ovarian CancerFree Oxaliplatin480.451 ± 0.06[7]
A2780 Ovarian CancerDACH-Pt loaded cl-micelles480.312 ± 0.04[7]
A2780 Ovarian CancerFree Oxaliplatin720.211 ± 0.03[7]
A2780 Ovarian CancerDACH-Pt loaded cl-micelles720.103 ± 0.01[7]

Table 2: Preclinical Efficacy of DACH-Pt Formulations

Animal ModelTumor TypeTreatmentDoseOutcomeReference
Nude MiceA2780 Ovarian XenograftFree Oxaliplatin4 mg/kgSignificant tumor growth inhibition[4]
Nude MiceA2780 Ovarian XenograftDACH-Pt/cl-micelles4 mg/kgSignificantly smaller tumor burden compared to free oxaliplatin[4]

Experimental Protocols

Protocol 1: Preparation of DACH-Pt-Loaded Core Cross-Linked Polymer Micelles

Objective: To prepare a stable, injectable formulation of DACH-Pt to enhance its therapeutic index.

Materials:

  • Dichloro(1,2-diaminocyclohexane)platinum(II) (DACH-Pt)

  • Silver nitrate (AgNO₃)

  • Poly(ethylene oxide)-b-poly(methacrylic acid) (PEO-b-PMA) diblock copolymer

  • Calcium chloride (CaCl₂)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • 1,2-Ethylenediamine (ED)

  • Distilled water

  • Centrifugal filter units (MWCO 30,000 Da)

Methodology:

  • Preparation of Aqueous DACH-Pt Complex:

    • Suspend DACH-Pt (5 mM) in distilled water.

    • Add an equimolar amount of silver nitrate ([AgNO₃]/[DACH-Pt] = 1).

    • Stir the mixture in the dark at room temperature for 24 hours.

    • Remove the AgCl precipitate by centrifugation (3000 rpm, 10 min) followed by filtration through a 0.22 µm filter.

  • Synthesis of Core Cross-Linked Micelles (cl-micelles):

    • Prepare block ionomer complexes (BICs) of PEO-b-PMA and Ca²⁺ by mixing aqueous solutions of PEO-b-PMA and CaCl₂ at a molar ratio of [Ca²⁺]/[COO⁻] = 1.3.

    • Activate the carboxylic acid groups of the PMA core by adding EDC.

    • Cross-link the core by adding ED.

  • Loading of DACH-Pt into cl-micelles:

    • Mix the aqueous dispersion of cl-micelles with the aqueous DACH-Pt solution at a pH of 7.0. The optimal molar ratio of DACH-Pt to the carboxylate groups of the micelles (R) is 0.5.

    • Incubate the mixture at 25°C for 48 hours.

    • Remove unbound DACH-Pt by ultrafiltration using centrifugal filter units.

Protocol 2: Co-administration of a Neuroprotective Agent (Glutathione)

Objective: To reduce DACH-Pt-induced neurotoxicity by co-administering glutathione (GSH).

Materials:

  • DACH-Pt (or Oxaliplatin)

  • Reduced Glutathione (GSH)

  • Vehicle for DACH-Pt (e.g., 5% dextrose)

  • Vehicle for GSH (e.g., normal saline)

  • Rodent model (e.g., Wistar rats or C57BL/6 mice)

Methodology:

  • Animal Model: Use an established rodent model of chemotherapy-induced peripheral neuropathy.

  • Dosing:

    • DACH-Pt/Oxaliplatin: Administer at a dose known to induce neurotoxicity in your model (e.g., 4 mg/kg intraperitoneally).

    • Glutathione (GSH): Based on clinical protocols, a dose of 1500 mg/m² is used.[2] This will need to be converted to an appropriate mg/kg dose for the specific rodent model. Administer GSH intravenously in normal saline.

  • Administration Schedule:

    • Administer GSH as a 15-minute infusion immediately before the administration of DACH-Pt/Oxaliplatin.[2]

  • Assessment of Neurotoxicity:

    • Monitor for signs of neurotoxicity throughout the study using methods such as:

      • Behavioral tests: Von Frey test for mechanical allodynia, cold plate test for thermal hyperalgesia.

      • Neurophysiological tests: Nerve conduction studies.

      • Histopathology: Examination of dorsal root ganglia and sciatic nerves at the end of the study.

Visualizations

Signaling Pathway of DACH-Pt Induced Neurotoxicity

DACH_Pt_Neurotoxicity DACH_Pt DACH-Pt DRG Dorsal Root Ganglion (DRG) Neuron DACH_Pt->DRG Accumulation DNA_Adducts Nuclear and Mitochondrial DNA Adducts DRG->DNA_Adducts Forms Ion_Channel_Dys Ion Channel Dysregulation (Na+, K+, Ca2+) DRG->Ion_Channel_Dys Causes Mitochondrial_Dysfunction Mitochondrial Dysfunction DNA_Adducts->Mitochondrial_Dysfunction Induces Apoptosis Neuronal Apoptosis DNA_Adducts->Apoptosis Triggers ROS Increased Reactive Oxygen Species (ROS) Mitochondrial_Dysfunction->ROS Leads to ROS->Apoptosis Neurotoxicity Peripheral Neurotoxicity Ion_Channel_Dys->Neurotoxicity Results in Apoptosis->Neurotoxicity Contributes to

Caption: Mechanism of DACH-Pt-induced neurotoxicity in dorsal root ganglion neurons.

Experimental Workflow for Mitigating Side Effects

Mitigation_Workflow cluster_Preparation Preparation Phase cluster_Administration In Vivo Administration DACH_Pt_Selection Select DACH-Pt Isomer (S,S for lower neurotoxicity) Formulation Formulate DACH-Pt (e.g., in micelles) DACH_Pt_Selection->Formulation Co_Administration Co-administer DACH-Pt and Protective Agent Formulation->Co_Administration Protective_Agent Prepare Protective Agent (e.g., Antioxidant) Protective_Agent->Co_Administration Dosing_Schedule Optimize Dosing Schedule (e.g., prolonged infusion) Co_Administration->Dosing_Schedule Behavioral Behavioral Tests (e.g., Von Frey) Dosing_Schedule->Behavioral Biochemical Biochemical Analysis (e.g., BUN, CBC) Dosing_Schedule->Biochemical Histopathology Histopathology (DRG, Kidney, Bone Marrow) Dosing_Schedule->Histopathology

Caption: Workflow for mitigating DACH-Pt side effects in preclinical models.

References

Validation & Comparative

Comparing the efficacy of DACH-Pt vs. cisplatin in resistant cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

DACH-Pt Eclipses Cisplatin in Combating Resistant Cancer Cells

Researchers and drug development professionals will find compelling evidence in this guide demonstrating the superior efficacy of DACH-platinum complexes over cisplatin in treating resistant cancer cell lines. This guide provides a detailed comparison, supported by experimental data, methodologies, and visual pathways, to illuminate the mechanisms behind this enhanced activity.

A significant challenge in cancer chemotherapy is the development of resistance to platinum-based drugs like cisplatin. However, a class of platinum compounds containing the 1,2-diaminocyclohexane (DACH) ligand, such as oxaliplatin, has shown remarkable efficacy in overcoming this resistance. This guide delves into the comparative effectiveness of DACH-Pt compounds and cisplatin, focusing on their performance in resistant cell lines.

Quantitative Efficacy: A Head-to-Head Comparison

The cytotoxic activity of DACH-Pt and cisplatin has been evaluated across various cancer cell lines, with a particular focus on those that have developed resistance to cisplatin. The half-maximal inhibitory concentration (IC50), a key measure of drug potency, consistently demonstrates the advantage of DACH-Pt in these resistant models.

Cell Linep53 StatusCisplatin IC50 (µM)DACH-acetato-Pt IC50 (µM)Reference
Ovarian Cancer
OVCA-429Wild-Type2.8 - 9.90.17 - 1.5[1]
Mutant/Null p53 linesMutant/Null1.2 - 3.32.7 - 11.3[1]
Lung Cancer
A549 (Parental)Wild-Type6.14Not Specified[2]
A549/CisR (Resistant)Wild-Type43.01Not Specified[2]
H460 (Parental)Wild-TypeNot SpecifiedNot Specified
H460/CisR (Resistant)Wild-TypeNot SpecifiedNot Specified
Leukemia
L1210/0 (Sensitive)Not SpecifiedNot SpecifiedR,R-isomer most potent[3]
L1210/DDP (Cisplatin-Resistant)Not SpecifiedNot SpecifiedR,R- and S,S-isomers showed minimal cross-resistance[3]

Key Observation: DACH-acetato-Pt, a DACH-containing platinum compound, is considerably more active in cisplatin-resistant ovarian tumor models with wild-type p53.[1] In contrast, cisplatin is relatively more effective against cell lines with mutant or null p53.[1] This highlights the pivotal role of the p53 tumor suppressor gene in the mechanism of action of DACH-Pt compounds.

Unraveling the Mechanism: The p53 Pathway

The differential efficacy of DACH-Pt and cisplatin in resistant cell lines can be attributed to their distinct interactions with cellular pathways, particularly the p53 signaling cascade.

p53_pathway cluster_cisplatin Cisplatin in Resistant Cells cluster_dach_pt DACH-Pt in Resistant Cells Cisplatin Cisplatin DNA_damage_cis DNA Damage Cisplatin->DNA_damage_cis p53_inactive p53 (Inactive) DNA_damage_cis->p53_inactive Fails to activate p53 efficiently Apoptosis_cis_fail Apoptosis Failure p53_inactive->Apoptosis_cis_fail DACH_Pt DACH-Pt DNA_damage_dach DNA Damage DACH_Pt->DNA_damage_dach p53_active p53 (Active) DNA_damage_dach->p53_active Efficiently induces and activates p53 p21 p21Waf1/Cip1 p53_active->p21 Apoptosis_dach_success Apoptosis p53_active->Apoptosis_dach_success G1_arrest G1 Cell Cycle Arrest p21->G1_arrest

Caption: DACH-Pt's superior efficacy in resistant cells with wild-type p53.

DACH-Pt compounds, unlike cisplatin, can efficiently induce and activate p53 protein in resistant cells.[1] Activated p53 then transcriptionally activates target genes like p21Waf1/Cip1, leading to G1 cell cycle arrest and apoptosis.[1] In contrast, cisplatin is less effective at activating p53 in these resistant models, leading to apoptosis failure.[1]

Experimental Protocols

The following outlines the general methodologies used to assess the efficacy of these platinum compounds in cell lines.

Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: Cells are then treated with a range of concentrations of DACH-Pt or cisplatin for a specified period (e.g., 48 or 72 hours).[2][4]

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The drug concentration that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.[2]

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins, such as p53 and p21, to understand the cellular response to drug treatment.

  • Protein Extraction: Cells are treated with the platinum compounds, and then total protein is extracted.

  • SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-p53, anti-p21) and then with secondary antibodies conjugated to an enzyme.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Experimental Workflow

The process of comparing the efficacy of two drugs in resistant cell lines follows a structured workflow.

experimental_workflow start Start: Select Parental and Resistant Cell Lines cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism western Western Blot (p53, p21, etc.) mechanism->western cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V) mechanism->apoptosis data_analysis Data Analysis and Comparison western->data_analysis cell_cycle->data_analysis apoptosis->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

Caption: A typical workflow for comparing drug efficacy in cancer cell lines.

This workflow ensures a comprehensive evaluation, from initial cytotoxicity screening to in-depth mechanistic studies, providing a robust comparison of the therapeutic potential of different compounds.

Conclusion

The evidence strongly indicates that DACH-Pt compounds are more effective than cisplatin in overcoming resistance in various cancer cell lines, particularly those with a wild-type p53 status. Their ability to efficiently activate the p53 pathway leading to cell cycle arrest and apoptosis is a key differentiator. This comparative guide provides researchers and clinicians with valuable insights into the potential of DACH-Pt complexes as a therapeutic strategy for cisplatin-resistant tumors. Further in-vivo studies and clinical trials are warranted to translate these promising preclinical findings into patient benefits.

References

A Comparative Guide to the Validation of a Novel Analytical Method for DACH-Pt Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, hypothetical analytical method for the quantification of dichloro(1,2-diaminocyclohexane)platinum(II) (DACH-Pt) against established techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Absorption Spectrometry (AAS). The validation of this new method is crucial for its application in preclinical and clinical studies, ensuring reliable and accurate measurements of the platinum-based anticancer agent in various biological matrices.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for DACH-Pt quantification is critical and depends on the specific requirements of the study, including sensitivity, sample throughput, and the nature of the biological matrix. The following table summarizes the key validation parameters for our new hypothetical method in comparison to existing ICP-MS and AAS methods.

Validation Parameter New Hypothetical Method (e.g., UPLC-HRMS) Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Atomic Absorption Spectrometry (AAS)
Linearity (Range) 0.5 - 250 ng/mL (r² > 0.998)0.01 - 100 ng/mL (r² > 0.999)[1]5 - 150 ng/mL (r² > 0.993)[2]
Limit of Detection (LOD) 0.15 ng/mL0.001 µg/mL (1 ng/mL) in plasma ultrafiltrate[3]3.1 ng/mL in plasma[4]
Limit of Quantification (LOQ) 0.5 ng/mL18.0 ng/mL in plasma, 8.0 ng/mL in ultrafiltrate[1]10 ng/mL in plasma, 5 ng/mL in plasma ultrafiltrate[2]
Accuracy (% Recovery) 95 - 105%≤15% Relative Error (RE)[3]-3.9 to +1.8% deviation from nominal concentrations[2]
Precision (% RSD) Intra-day: < 5%, Inter-day: < 7%Intra- and Inter-day precision ≤15% RSD[1][3]Intra-assay: < 8%, Inter-assay: < 9%[2]
Sample Throughput Moderate to HighHigh (e.g., 17 samples per hour)[1]Moderate
Specificity High (distinguishes DACH-Pt from metabolites)Measures total platinumMeasures total platinum

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are the protocols for the new hypothetical method and the established ICP-MS and AAS techniques.

Protocol for the New Hypothetical UPLC-HRMS Method
  • Sample Preparation:

    • To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled DACH-Pt analog).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Resolution: 70,000

    • Scan Range: m/z 100-1000

    • Data Acquisition: Full scan followed by data-dependent MS/MS of the top 5 most intense ions.

Protocol for ICP-MS
  • Sample Preparation:

    • Perform a 1000-fold dilution of the biological sample (plasma, urine, etc.) in 0.5% nitric acid.[1]

    • For tissue samples, microwave digestion in concentrated nitric acid is required prior to dilution.[5]

  • ICP-MS Conditions:

    • Nebulizer: Standard Meinhardt or ultrasonic nebulizer for higher sensitivity.[3]

    • Spray Chamber: Scott double-pass.[6]

    • RF Power: 1550 W

    • Gas Flows: Optimized for maximum platinum signal intensity.

    • Detection Mode: Measurement of platinum isotopes (e.g., ¹⁹⁴Pt, ¹⁹⁵Pt).

Protocol for AAS
  • Sample Preparation:

    • Urine: Dilute with 10% HCl.[2]

    • Plasma: Apply a matrix modifier (e.g., 5% Triton X-100) to the graphite furnace platform before adding the plasma sample.[2]

    • Plasma Ultrafiltrate: Pre-concentrate the sample on the platform before the ashing/atomization step for enhanced sensitivity.[2]

  • AAS Conditions:

    • Technique: Graphite Furnace Atomic Absorption Spectrometry (GF-AAS).[7]

    • Atomization: Program specific for each matrix to optimize ashing and atomization temperatures.

    • Wavelength: 265.9 nm for platinum.

    • Calibration: External multiple-point calibration.[7]

Visualizations

Diagrams are provided to illustrate the experimental workflow for method validation, the proposed mechanism of action for DACH-Pt, and a comparison of the analytical methods.

experimental_workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting define_scope Define Scope & Purpose select_params Select Validation Parameters define_scope->select_params protocol_dev Develop Validation Protocol select_params->protocol_dev prep_solutions Prepare Standards & Samples protocol_dev->prep_solutions perform_exp Perform Validation Experiments prep_solutions->perform_exp compile_data Compile Raw Data perform_exp->compile_data stat_analysis Statistical Analysis compile_data->stat_analysis validation_report Generate Validation Report stat_analysis->validation_report

Caption: Workflow for the validation of a new analytical method.

logical_relationship New Method New Method High Specificity High Specificity New Method->High Specificity ICP-MS ICP-MS High Throughput High Throughput ICP-MS->High Throughput High Sensitivity High Sensitivity ICP-MS->High Sensitivity Total Pt Total Pt ICP-MS->Total Pt AAS AAS Cost-Effective Cost-Effective AAS->Cost-Effective AAS->Total Pt

Caption: Comparison of key attributes of analytical methods.

signaling_pathway DACHPt DACH-Pt Cellular_Uptake Cellular Uptake DACHPt->Cellular_Uptake Hydrolysis Hydrolysis ([Pt(DACH)(H2O)2]2+) Cellular_Uptake->Hydrolysis DNA_Binding DNA Binding Hydrolysis->DNA_Binding DNA_Adducts Intrastrand & Interstrand Crosslinks DNA_Binding->DNA_Adducts Replication_Block Replication Block DNA_Adducts->Replication_Block Transcription_Inhibition Transcription Inhibition DNA_Adducts->Transcription_Inhibition Apoptosis Apoptosis Replication_Block->Apoptosis Transcription_Inhibition->Apoptosis

Caption: Proposed mechanism of action for DACH-Pt.

References

A Comparative Analysis of (R,R)-DACH-Pt and (S,S)-DACH-Pt Enantiomers in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Activities of (R,R)- and (S,S)-diaminocyclohexane Platinum Complexes

The chirality of the non-leaving group ligand in platinum-based anticancer drugs can significantly influence their therapeutic efficacy and toxicity profiles. This guide provides a comparative study of the two enantiomers of diaminocyclohexane (DACH) platinum complexes, (R,R)-DACH-Pt and (S,S)-DACH-Pt. While the (R,R)-isomer is a component of the clinically approved drug Oxaliplatin, understanding the distinct biological activities of both enantiomers is crucial for the rational design of future platinum-based therapeutics.

In Vitro Cytotoxicity: A Complex Picture

The in vitro antitumor activity of (R,R)-DACH-Pt and (S,S)-DACH-Pt is highly dependent on the specific cancer cell line and the leaving ligand attached to the platinum core.[1][2] Generally, the (R,R) isomer has demonstrated superior or comparable cytotoxicity to the (S,S) isomer in several cancer cell lines, particularly in those resistant to cisplatin.[2] However, there are instances where the (S,S) enantiomer exhibits potent activity.[3]

Cancer Cell LineCompoundIC50 (µM)Reference
L1210/0 (Murine Leukemia)(R,R)-DACH-Pt(IV) complexSuperior efficacy to (S,S)[1]
L1210/DDP (Cisplatin-resistant Murine Leukemia)(S,S)-DACH-Pt(IV) complexSuperior efficacy to (R,R)[1]
B16 Melanoma(R,R)-DACH-Pt(IV) complexEqual efficacy to (S,S)[1]
M5076 Reticulosarcoma(R,R)-DACH-Pt(IV) complexEqual efficacy to (S,S)[1]
CH-1 (Human Ovarian Carcinoma)(R,R)-DACH-PtCl2Modestly more active[4]
CH-1cisR (Cisplatin-resistant Human Ovarian Carcinoma)(R,R)-DACH-PtCl2Modestly more active[4]
41M (Human Ovarian Carcinoma)(R,R)-DACH-PtCl2 & (S,S)-DACH-PtCl2No consistent chiral discrimination[4]
SKOV-3 (Human Ovarian Carcinoma)(R,R)-DACH-PtCl2 & (S,S)-DACH-PtCl2No consistent chiral discrimination[4]

Note: The table above summarizes findings from various studies and the specific platinum complexes (Pt(II) or Pt(IV) and leaving groups) may differ. Direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.

In Vivo Antitumor Efficacy: The (R,R) Isomer Often Takes the Lead

In preclinical murine models, the antitumor activity of DACH-Pt complexes is also contingent on the tumor model and the specific compound.[1][2] A notable trend is the superior performance of the (R,R) isomer, particularly in models of cisplatin-resistant tumors.[2] For instance, in seven out of ten isomeric series of DACH-Pt(IV) complexes tested against L1210/0 leukemia, the (R,R) isomer was clearly superior.[1] However, in a cisplatin-resistant L1210/DDP model, a specific (S,S)-DACH-Pt(IV) complex demonstrated greater efficacy than its (R,R) counterpart.[1] In other tumor models like B16 melanoma and M5076 reticulosarcoma, the two enantiomers showed comparable activity.[1]

Mechanism of Action: A Tale of Two Enantiomers at the DNA Level

The primary mechanism of action for platinum-based drugs involves binding to nuclear DNA, forming adducts that obstruct DNA replication and transcription, ultimately leading to cell death. The stereochemistry of the DACH ligand influences this interaction.

DNA Binding and Adduct Formation

Both (R,R)-DACH-Pt and (S,S)-DACH-Pt form DNA adducts. However, studies have revealed differences in the kinetics and nature of these adducts. The rate of diadduct formation with DNA is reportedly higher for the (R,R) isomer compared to the (S,S) isomer.[5] This more rapid formation of cytotoxic crosslinks could contribute to its often-observed higher potency. While both enantiomers induce DNA bending upon binding, the conformational changes induced in the DNA structure can differ.[6][7][8]

cluster_0 Cellular Environment cluster_1 Nuclear Environment cluster_2 Cellular Response Drug_ext DACH-Pt (extracellular) Membrane Cell Membrane Drug_ext->Membrane Drug_int DACH-Pt (intracellular) Membrane->Drug_int Uptake DNA Nuclear DNA Drug_int->DNA Binding Monoadduct Monofunctional Adduct DNA->Monoadduct Initial Platination Diadduct Bifunctional Adduct (Intrastrand/Interstrand) Monoadduct->Diadduct Cross-linking Replication_Block Replication Fork Stall Diadduct->Replication_Block Transcription_Inhibition Transcription Inhibition Diadduct->Transcription_Inhibition DDR DNA Damage Response Replication_Block->DDR Transcription_Inhibition->DDR Apoptosis Apoptosis DDR->Apoptosis If damage is irreparable

Caption: General mechanism of action for DACH-Pt complexes.

Cellular Uptake

The cellular accumulation of platinum is a critical determinant of its cytotoxic effect. While the hydrophobicity of the DACH ligand is thought to influence cellular uptake, studies directly comparing the uptake rates of the (R,R) and (S,S) enantiomers are limited.[9][10] Some research suggests that for certain platinum(II) complexes, the stereochemistry of the DACH isomers does not significantly affect their reactivity and uptake sequence.

Signaling Pathways and Cell Cycle Arrest

Upon DNA damage, cells activate complex signaling pathways that can lead to cell cycle arrest and apoptosis. A derivative of (R,R)-DACH-Pt has been shown to activate multiple cell cycle checkpoints.[11] At lower concentrations, it induces a G1 phase arrest by inhibiting cyclin-dependent kinases (Cdk) 4 and 2.[11] At higher concentrations, it leads to a transient inhibition of S-phase progression followed by a block at both the G1 and G2 phases.[11] Ultimately, both low and high concentrations of this (R,R)-DACH-Pt derivative induce apoptosis.[11] The specific signaling pathways that are differentially modulated by the (R,R) and (S,S) enantiomers remain an area for further investigation.

cluster_low_conc Low Concentration cluster_high_conc High Concentration DACH_Pt (R,R)-DACH-Pt derivative Cdk4_2_inhibition Inhibition of Cdk4 & Cdk2 DACH_Pt->Cdk4_2_inhibition S_phase_inhibition Transient S Phase Inhibition DACH_Pt->S_phase_inhibition G1_arrest G1 Phase Arrest Cdk4_2_inhibition->G1_arrest Apoptosis Apoptosis G1_arrest->Apoptosis G1_G2_arrest G1 & G2 Phase Arrest S_phase_inhibition->G1_G2_arrest G1_G2_arrest->Apoptosis

Caption: Cell cycle effects of a (R,R)-DACH-Pt derivative.

Toxicity Profile: A Critical Distinction

A significant differentiator between the two enantiomers is their neurotoxicity. Preclinical studies in rats have shown that the (R,R) enantiomers of Pt(DACH) derivatives induce peripheral sensory neurotoxicity at significantly lower cumulative doses and at earlier time points compared to the (S,S) enantiomers.[4] This suggests that the (S,S) isomer may possess a more favorable safety profile in terms of this dose-limiting toxicity. With respect to other toxicities, both (R,R) and (S,S) isomers of DACH(CBDCA)Pt(II) were found to be mildly nephrotoxic, while the corresponding sulfate complexes did not show such toxicities.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic activity of platinum complexes is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13][14][15]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the (R,R)-DACH-Pt and (S,S)-DACH-Pt complexes. A vehicle control (e.g., DMSO or saline) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is then determined by plotting cell viability against drug concentration.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with DACH-Pt enantiomers Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Measure_Absorbance Measure absorbance Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vivo Antitumor Efficacy in Xenograft Models

Xenograft models are instrumental in evaluating the in vivo efficacy of anticancer agents.[16][17][18]

  • Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into different treatment groups: vehicle control, (R,R)-DACH-Pt, and (S,S)-DACH-Pt. The drugs are administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Monitoring: Animal body weight and general health are monitored throughout the study to assess toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when signs of excessive toxicity are observed.

  • Data Analysis: Tumor growth curves are plotted for each group, and statistical analyses are performed to compare the antitumor efficacy of the different treatments.

Conclusion

The stereochemistry of the DACH ligand in platinum complexes is a critical determinant of their biological activity. While the (R,R) isomer, a component of oxaliplatin, often exhibits greater antitumor activity, particularly in cisplatin-resistant models, it is also associated with higher neurotoxicity. The (S,S) isomer, in some contexts, shows comparable or even superior efficacy and may possess a more favorable toxicity profile. A thorough understanding of the distinct properties of each enantiomer is essential for the development of new platinum-based drugs with improved therapeutic indices. Further research is warranted to elucidate the specific signaling pathways differentially activated by these enantiomers to fully harness their therapeutic potential.

References

Overcoming Oxaliplatin Resistance: A Comparative Guide to Novel DACH-Pt Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The clinical efficacy of oxaliplatin, a cornerstone in the treatment of colorectal and other cancers, is frequently challenged by the onset of drug resistance. This guide provides a comparative analysis of novel 1,2-diaminocyclohexane (DACH)-platinum analogs designed to circumvent oxaliplatin resistance. By leveraging experimental data from recent studies, this document offers a comprehensive overview of their performance, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Cytotoxicity of Novel DACH-Pt Analogs

The following table summarizes the in vitro cytotoxicity (IC50 values) of various novel DACH-Pt analogs in comparison to oxaliplatin, particularly in oxaliplatin-resistant cancer cell lines. This quantitative data highlights the potential of these new compounds to overcome resistance.

Compound/AnalogCell LineIC50 (µM)Fold-Change vs. OxaliplatinReference
Oxaliplatin HCT-116/OXA (Oxaliplatin-Resistant Colon Cancer)High (Specific value not provided)-[1]
17a (Novel Pt(IV) complex) HCT-116/OXA (Oxaliplatin-Resistant Colon Cancer)Significantly lower than OxaliplatinSuperior anti-proliferative activity[1]
Oxaliplatin HT29 (Colon Cancer)74-[2]
DACHPt-loaded nanoparticles HT29 (Colon Cancer)391.9x more potent[2]
Oxaliplatin B16KPC3 (Melanoma)23-[2]
DACHPt-loaded nanoparticles B16KPC3 (Melanoma)181.3x more potent[2]
Oxaliplatin A549 (Non-small-cell lung cancer)~4.73-[3]
Compound [II] (Novel Pt(II) complex) A549 (Non-small-cell lung cancer)4.73Comparable[3]
Oxaliplatin HepG2 (Hepatocarcinoma)Not specified, but in the same order of magnitude as Cisplatin-[3]
Compound [II] (Novel Pt(II) complex) HepG2 (Hepatocarcinoma)6.99In the same order of magnitude as Cisplatin[3]
Oxaliplatin MCF-7 (Breast Cancer)Slightly lower than Compound [II]-[3]
Compound [II] (Novel Pt(II) complex) MCF-7 (Breast Cancer)6.48Slightly higher than Oxaliplatin[3]
Oxaliplatin HCT-116 (Colorectal Cancer)In the same order of magnitude as Compound [II]-[3]
Compound [II] (Novel Pt(II) complex) HCT-116 (Colorectal Cancer)6.43In the same order of magnitude as Oxaliplatin[3]
[PtCl2(cis-1,3-DACH)] Various tumor cell linesSignificantly lower than CisplatinComparable or better than Kiteplatin and Oxaliplatin[4]
Kiteplatin ([PtCl2(cis-1,4-DACH)]) LoVo-OXP (Oxaliplatin-resistant colon cancer)Active-[4][5]
Ph-glu-Oxa HT29/Oxa (Oxaliplatin-resistant colon cancer)Equally potent to its effect in sensitive HT29 cells-[6]

Experimental Protocols

The evaluation of cross-resistance between oxaliplatin and novel DACH-Pt analogs typically involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays cited in the literature.

Cell Culture and Establishment of Resistant Cell Lines
  • Cell Lines: Commonly used cell lines include human colorectal cancer lines such as HCT-116 and HT29, and their oxaliplatin-resistant counterparts (e.g., HCT-116/OXA, HT29/Oxa).[1][6] Other cell lines from different cancer types like A549 (lung), HepG2 (liver), and MCF-7 (breast) are also utilized to assess the broader spectrum of activity.[3]

  • Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified atmosphere with 5% CO2 at 37°C.

  • Generation of Resistant Cells: Oxaliplatin-resistant cell lines are often established by continuously exposing the parental sensitive cells to gradually increasing concentrations of oxaliplatin over several months. The resistance is then confirmed by comparing the IC50 values between the resistant and parental cell lines.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the cells are treated with various concentrations of the novel DACH-Pt analogs, oxaliplatin, and cisplatin for a specified duration, typically 72 hours.[5][7]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24 to 48 hours.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then stained with Annexin V-FITC and propidium iodide (PI) for apoptosis analysis, or fixed and stained with PI for cell cycle analysis.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to determine the percentage of apoptotic cells (Annexin V positive) and the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[6][8]

In Vivo Xenograft Models
  • Animal Model: Nude mice are typically used for these studies.

  • Tumor Implantation: Oxaliplatin-resistant cancer cells (e.g., HCT-116/OXA) are subcutaneously injected into the flanks of the mice.[1]

  • Treatment: Once the tumors reach a certain volume, the mice are randomly assigned to treatment groups and receive intravenous or intraperitoneal injections of the novel DACH-Pt analogs, oxaliplatin, or a vehicle control.

  • Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth inhibition between the treatment and control groups.

Visualizing Experimental and Mechanistic Frameworks

To better understand the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow Experimental Workflow for Cross-Resistance Studies cluster_0 In Vitro Analysis cluster_1 In Vivo Validation CellCulture Cell Culture (Sensitive & Resistant Lines) Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 Values CellCulture->Cytotoxicity DNA_Adducts DNA Adduct Formation CellCulture->DNA_Adducts Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (PI) Cytotoxicity->CellCycle Xenograft Xenograft Model (Resistant Tumor) Cytotoxicity->Xenograft Promising Candidates Treatment Drug Administration Xenograft->Treatment Monitoring Tumor Growth & Toxicity Monitoring Treatment->Monitoring Efficacy Efficacy Assessment Monitoring->Efficacy

Caption: A typical workflow for evaluating novel DACH-Pt analogs against oxaliplatin resistance.

Resistance_Mechanisms Mechanisms of Oxaliplatin Resistance and Evasion by Novel DACH-Pt Analogs cluster_0 Oxaliplatin Action & Resistance cluster_1 Action of Novel DACH-Pt Analogs Oxaliplatin Oxaliplatin DNA_Adducts Bulky DACH-Pt-DNA Adducts Oxaliplatin->DNA_Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis Resistance Oxaliplatin Resistance Apoptosis->Resistance Reduced_Uptake Reduced Drug Uptake (e.g., CTR1 down) Reduced_Uptake->Resistance Alt_Uptake Alternative Uptake Mechanisms Reduced_Uptake->Alt_Uptake Increased_Efflux Increased Drug Efflux (e.g., ATP7A/B up) Increased_Efflux->Resistance Evade_Efflux Evade Efflux Pumps Increased_Efflux->Evade_Efflux Detoxification Detoxification (GSH) Detoxification->Resistance Resist_Detox Resistant to Detoxification Detoxification->Resist_Detox DNA_Repair Enhanced DNA Repair (e.g., ERCC1 up) DNA_Repair->Resistance Inhibit_Repair Inhibit DNA Repair DNA_Repair->Inhibit_Repair Novel_Analog Novel DACH-Pt Analog Novel_Analog->Alt_Uptake Novel_Analog->Evade_Efflux Novel_Analog->Resist_Detox Novel_Analog->Inhibit_Repair Alt_Death Alternative Cell Death (e.g., Ferroptosis) Novel_Analog->Alt_Death Overcome_Resistance Overcome Resistance Alt_Uptake->Overcome_Resistance Evade_Efflux->Overcome_Resistance Resist_Detox->Overcome_Resistance Inhibit_Repair->Overcome_Resistance Alt_Death->Overcome_Resistance

Caption: Signaling pathways in oxaliplatin resistance and circumvention by novel analogs.

Discussion of Cross-Resistance Mechanisms

Resistance to platinum-based drugs is a multifactorial issue.[9] For oxaliplatin, key mechanisms include:

  • Reduced Intracellular Accumulation: Decreased expression of copper transporter 1 (CTR1), which is involved in platinum drug uptake, and increased expression of efflux pumps like ATP7A and ATP7B can lower the intracellular concentration of the drug.

  • Increased Drug Detoxification: Elevated levels of glutathione (GSH) and metallothioneins can sequester and inactivate platinum compounds.[6]

  • Enhanced DNA Repair: The nucleotide excision repair (NER) pathway, particularly the ERCC1 protein, plays a crucial role in removing platinum-DNA adducts. Overexpression of ERCC1 is a common mechanism of oxaliplatin resistance.[10]

  • Altered Apoptotic Pathways: Defects in apoptotic signaling, such as mutations in p53, can allow cells to tolerate DNA damage and continue to proliferate.[9][11]

Novel DACH-Pt analogs are designed to overcome these hurdles. The bulky diaminocyclohexane (DACH) ligand is a key feature that distinguishes oxaliplatin from cisplatin and carboplatin, contributing to its activity in cisplatin-resistant cells.[10][12] This structural feature creates DNA adducts that are more sterically hindered and less efficiently recognized and repaired by the NER pathway.[12]

Newer DACH-Pt analogs build upon this principle. For instance, some Pt(IV) complexes may have different cellular uptake and activation mechanisms, potentially bypassing resistance related to transport and detoxification.[1] Others, like chiral R-binaphthyldiamine-ligated Pt(II)-malonatoglycoconjugates, have shown the ability to completely counteract oxaliplatin resistance, suggesting they may interact with cellular targets in a fundamentally different way.[13] Furthermore, some novel compounds can induce alternative cell death pathways, such as ferroptosis, providing another avenue to eliminate resistant cancer cells.[1][3] The stereochemistry of the DACH ligand itself can also significantly impact antitumor activity and the ability to overcome resistance.[14][15]

References

A Head-to-Head Comparison of DACH-Pt Drug Delivery Systems for Enhanced Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

The development of third-generation platinum drugs, such as oxaliplatin, which features the diaminocyclohexane (DACH) ligand, has been pivotal in treating various cancers, particularly colorectal cancer.[1][2] However, challenges like poor solubility of the parent complex, dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt), and dose-limiting neurotoxicity of oxaliplatin have spurred the development of advanced drug delivery systems.[2][3] These systems aim to improve pharmacokinetics, enhance tumor accumulation via the Enhanced Permeability and Retention (EPR) effect, and reduce systemic toxicity.[4][5]

This guide provides a head-to-head comparison of prominent DACH-Pt drug delivery platforms, including polymeric micelles, polymer nanoparticles, and liposomes. The comparison is based on key performance metrics supported by experimental data from published studies, offering researchers and drug development professionals a comprehensive overview of the current landscape.

General Experimental and Evaluation Workflow

The development and assessment of DACH-Pt nanocarriers typically follow a standardized workflow, from initial formulation to in vivo validation. This process ensures a systematic evaluation of the carrier's physicochemical properties and biological efficacy.

G cluster_0 Formulation & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment a DACH-Pt Prodrug Synthesis or Drug Loading b Nanocarrier Assembly (e.g., Self-Assembly, Emulsion) a->b c Physicochemical Analysis (Size, Zeta, Morphology) b->c d Quantification (Drug Loading, Encapsulation Eff.) c->d e Drug Release Study (e.g., Dialysis @ pH 7.4/5.5) d->e g Cytotoxicity Assay (e.g., CCK-8, WST-1) e->g f Cell Culture (e.g., A2780, C-26, HT-29) f->g h Cellular Uptake & DNA Platination f->h i Animal Model (e.g., Xenograft) h->i j Pharmacokinetics & Biodistribution i->j k Antitumor Efficacy (Tumor Growth Inhibition) i->k l Toxicity Evaluation k->l G cluster_0 Cellular Uptake cluster_1 DNA Damage cluster_2 Apoptosis Induction N DACH-Pt Nanocarrier P Released DACH-Pt N->P Drug Release (pH-dependent) DNA Nuclear DNA P->DNA Adduct Pt-DNA Adducts DNA->Adduct Cross-linking DDR Damage Response (e.g., p53) Adduct->DDR Casp Caspase Activation DDR->Casp Apop Apoptosis Casp->Apop G cluster_0 Structural Properties cluster_1 Biological Outcomes Size Particle Size (e.g., <200 nm) Accum Tumor Accumulation (EPR Effect) Size->Accum Enables Surface Surface Chemistry (e.g., PEGylation) Circ Prolonged Circulation (Reduced RES Uptake) Surface->Circ Promotes Core Core Properties (Hydrophobic/Ionic) Release Controlled Release (e.g., Low pH Trigger) Core->Release Controls Drug Drug Loading Method (Encapsulation/Conjugation) Efficacy Enhanced Efficacy & Reduced Toxicity Drug->Efficacy Impacts Circ->Accum Accum->Release Release->Efficacy

References

Validating the Antitumor Efficacy of DACH-Pt in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antitumor activity of dichloro(1,2-diaminocyclohexane)platinum(II) (DACH-Pt) with other platinum-based anticancer agents in preclinical xenograft models. The information is supported by experimental data and detailed methodologies to aid in the evaluation of DACH-Pt as a potential therapeutic candidate.

DACH-Pt is a platinum complex that has demonstrated significant potential in overcoming the limitations of clinically established platinum drugs like cisplatin and oxaliplatin, particularly in the context of drug resistance.[1][2][3] This guide synthesizes findings from several key studies to present a clear comparison of its in vivo efficacy.

Comparative Antitumor Activity of DACH-Pt

The antitumor activity of DACH-Pt and its derivatives has been evaluated in various cancer cell line-derived xenograft (CDX) models, which are crucial for preclinical drug assessment.[4] These studies often compare the performance of DACH-Pt with standard-of-care platinum drugs.

Ovarian Cancer Xenograft Model

In a study utilizing an A2780 human ovarian cancer xenograft model, a DACH-Pt-loaded micelle formulation demonstrated superior antitumor activity compared to free oxaliplatin.[5] Mice treated with the DACH-Pt formulation exhibited a more significant reduction in relative tumor volume over the course of the study.[5]

Treatment GroupDosageAdministration ScheduleMean Relative Tumor Volume (Day 20)
Control (5% Dextrose)N/AEvery fourth day (4 treatments)~14
Free Oxaliplatin4 mg/kgEvery fourth day (4 treatments)~8
DACH-Pt/cl-micelles4 mg drug equivalents/kgEvery fourth day (4 treatments)~4

Table 1: Comparison of Antitumor Activity of DACH-Pt/cl-micelles and Oxaliplatin in A2780 Ovarian Cancer Xenografts. Data extracted from a study by Liu et al.[5]

Leukemia, Melanoma, and Reticulosarcoma Xenograft Models

A series of novel DACH-Pt(IV) complexes have shown high in vivo activity against various murine tumor models, including L1210 leukemia, B16 melanoma, and M5076 reticulosarcoma.[6] Notably, one of the analogs exhibited 100% cures in the M5076 reticulosarcoma model and also showed significant activity against a cisplatin-resistant leukemia cell line (L1210/DDP).[6]

Cell LineDACH-Pt(IV) Analog (%T/C)Cisplatin (%T/C)
Leukemia L1210152 - >600218
B16 Melanoma309Not Reported
M5076 Reticulosarcoma100% CuresNot Reported
L1210/DDP (Cisplatin-Resistant)217Not Reported

Table 2: In Vivo Antitumor Activity of a Selected DACH-Pt(IV) Analog Compared to Cisplatin. %T/C (Treated/Control x 100) is a measure of tumor growth inhibition. Data from a study by Khokhar et al.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

A2780 Ovarian Cancer Xenograft Study
  • Cell Line: A2780 human ovarian cancer cells.[5]

  • Animal Model: Female nude mice.[5]

  • Tumor Implantation: Subcutaneous injection of A2780 cells.[5]

  • Treatment: Intravenous (i.v.) administration of DACH-Pt/cl-micelles (4 mg drug equivalents/kg), free oxaliplatin (4 mg/kg), or 5% dextrose (control).[5]

  • Dosing Schedule: Four administrations in total, with each administration every fourth day.[5]

  • Efficacy Assessment: Tumor volume was measured regularly, and relative tumor volume was calculated. Body weight was also monitored as a measure of toxicity.[5]

Murine Leukemia, Melanoma, and Reticulosarcoma Xenograft Studies
  • Cell Lines: Leukemia L1210, cisplatin-resistant leukemia L1210/DDP, B16 melanoma, and M5076 reticulosarcoma.[6]

  • Animal Model: Mice (specific strains not detailed in the abstract).[6]

  • Tumor Implantation: In vivo evaluation of antitumor activity was performed using these cell lines.[6]

  • Treatment: Administration of a series of synthesized DACH-Pt(IV) complexes and cisplatin.[6]

  • Efficacy Assessment: Antitumor activity was evaluated based on the percentage of treated to control (%T/C) tumor growth.[6]

Visualizing Experimental Workflow and Mechanism

To better understand the experimental process and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_monitoring Data Collection & Analysis start Select Immunodeficient Mice cells Culture Human Cancer Cell Lines (e.g., A2780, HT29) start->cells implant Subcutaneously Implant Cancer Cells cells->implant tumor_growth Allow Tumors to Reach Palpable Size implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize dach_pt Administer DACH-Pt Formulation randomize->dach_pt control Administer Control (e.g., Saline, Vehicle) randomize->control comparator Administer Comparator Drug (e.g., Oxaliplatin, Cisplatin) randomize->comparator measure_tumor Measure Tumor Volume (e.g., Calipers) dach_pt->measure_tumor measure_weight Monitor Body Weight dach_pt->measure_weight control->measure_tumor control->measure_weight comparator->measure_tumor comparator->measure_weight data_analysis Analyze Data: - Tumor Growth Inhibition - Survival Analysis measure_tumor->data_analysis measure_weight->data_analysis

Caption: General workflow for a xenograft study evaluating antitumor agents.

dach_pt_mechanism dach_pt_micelle DACH-Pt Loaded Micelle tumor_cell Tumor Cell dach_pt_micelle->tumor_cell Endocytosis release DACH-Pt Release dna Nuclear DNA release->dna Binds to DNA adducts DNA Adducts dna->adducts Forms apoptosis Apoptosis adducts->apoptosis Induces

Caption: Proposed mechanism of DACH-Pt micelle delivery and action.

Overcoming Drug Resistance

A significant advantage of DACH-Pt is its ability to circumvent resistance mechanisms that limit the efficacy of cisplatin and oxaliplatin.[1][2] This is attributed to the presence of the 1,2-diaminocyclohexane (DACH) ligand, which results in the formation of bulkier DNA adducts that are less efficiently repaired by the cell's machinery.[7] Studies have shown that DACH-Pt compounds can be effective against cisplatin-resistant cancer cell lines.[3][6] For example, a DACH-Pt-loaded micelle formulation showed significant antitumor activity against oxaliplatin-resistant human colon adenocarcinoma HT29 tumors.[8]

Conclusion

The data from xenograft models strongly support the potent antitumor activity of DACH-Pt and its derivatives. Formulations of DACH-Pt have demonstrated superior efficacy compared to established platinum drugs like oxaliplatin in certain cancer models.[5] Furthermore, the ability of DACH-Pt to overcome cisplatin resistance highlights its potential as a valuable alternative in the treatment of platinum-resistant tumors.[6][8] The experimental protocols provided offer a foundation for further research and validation of these promising findings. The continued investigation of DACH-Pt in various preclinical models is warranted to fully elucidate its therapeutic potential and pave the way for clinical development.

References

A Comparative Analysis of DNA Adducts Formed by DACH-Pt (Oxaliplatin) and Carboplatin

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the covalent modifications of DNA by two pivotal platinum-based anticancer agents, this guide provides a comparative analysis of the DNA adducts formed by DACH-Pt (oxaliplatin) and its predecessor, carboplatin. The structural differences in their ligands lead to distinct DNA adduct characteristics, influencing their clinical efficacy and resistance profiles.

Oxaliplatin, a third-generation platinum analog, and carboplatin, a second-generation agent, are cornerstones in the treatment of various cancers. Their cytotoxic effects are primarily mediated through the formation of covalent adducts with nuclear DNA, which obstruct DNA replication and transcription, ultimately triggering cell death. While both drugs target DNA, the nature of their adducts, the kinetics of their formation, and the cellular responses they elicit exhibit significant differences. This guide provides a detailed comparison of these aspects, supported by experimental data and methodologies for their characterization.

Quantitative Comparison of DNA Adduct Formation

The types and relative abundance of DNA adducts formed by oxaliplatin and carboplatin have been extensively studied. Both drugs predominantly form intrastrand cross-links between adjacent purine bases. The major adducts are 1,2-intrastrand cross-links at d(GpG) and d(ApG) sites. Interstrand cross-links and monoadducts are also formed but at a lower frequency.

Adduct TypeOxaliplatin (% of total adducts)Carboplatin (% of total adducts, in vitro)Reference
Intrastrand d(GpG) 60-65%58%[1][2]
Intrastrand d(ApG) 25-30%11%[1][2]
Intrastrand d(GpNpG) 5-10%Not specified[1]
Interstrand Cross-links 1-3%~3-4% of total adducts after 12h post-incubation in cells[1][2]
Monofunctional Adducts Not specified22%[2]
Interstrand G-Pt-G Not specified9% (in vitro), 40% (in cells)[2]

Note: The distribution of carboplatin adducts can differ between in vitro and in-cell experiments. For instance, G-Pt-G interstrand cross-links are significantly more abundant in cells.[2] The bulky 1,2-diaminocyclohexane (DACH) ligand of oxaliplatin is known to induce a different conformational distortion in the DNA helix compared to the diammine ligand of carboplatin.[3][4] This structural difference is believed to influence the recognition and processing of these adducts by cellular machinery, contributing to the differential activity and resistance profiles of the two drugs.[5]

Kinetics of Adduct Formation

A crucial distinction between oxaliplatin and carboplatin lies in the rate at which they form DNA adducts. Carboplatin exhibits a significantly slower rate of adduct formation compared to first-generation cisplatin, and this kinetic profile also differs from that of oxaliplatin.

The formation of carboplatin-DNA adducts is a slow process, requiring a much higher molar dose to achieve the same level of DNA platination as cisplatin within the same timeframe.[2] Maximum levels of bifunctional adducts from carboplatin are typically observed between 12 and 24 hours after treatment.[6][7] In contrast, the formation of oxaliplatin adducts, while also slower than cisplatin, reaches its maximum level around 4 hours post-treatment.[6] This difference in kinetics is attributed to the stability of the leaving groups in each molecule, with the dicarboxylate ligand of carboplatin being less labile than the oxalate ligand of oxaliplatin.[6]

Experimental Protocols

The characterization and quantification of platinum-DNA adducts rely on a variety of sensitive analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

Quantification of Platinum-DNA Adducts by Atomic Absorption Spectroscopy (AAS)
  • Principle: AAS measures the total amount of platinum bound to DNA by detecting the absorption of light by free platinum atoms.

  • Protocol:

    • Isolate genomic DNA from cells or tissues treated with the platinum drug.

    • Purify the DNA to remove any unbound drug and other contaminants.

    • Hydrolyze the DNA to release the platinum atoms.

    • Introduce the sample into an atomic absorption spectrometer.

    • Measure the absorbance at a wavelength specific for platinum (e.g., 265.9 nm).

    • Quantify the amount of platinum by comparing the absorbance to a standard curve generated with known concentrations of a platinum standard.

    • Express the results as the amount of platinum per microgram of DNA.[8][9]

Enzyme-Linked Immunosorbent Assay (ELISA) for Specific Adduct Detection
  • Principle: ELISA utilizes specific antibodies that recognize and bind to particular types of platinum-DNA adducts, allowing for their quantification.

  • Protocol:

    • Isolate and purify genomic DNA from treated samples.

    • Denature the DNA to single strands.

    • Coat a microtiter plate with the denatured DNA.

    • Block non-specific binding sites on the plate.

    • Add a primary antibody specific for the desired platinum adduct (e.g., anti-cisplatin-DNA adduct antibody).

    • Incubate to allow for antibody-adduct binding.

    • Wash to remove unbound primary antibody.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash to remove unbound secondary antibody.

    • Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent).

    • Measure the signal using a plate reader.

    • Quantify the adduct levels by comparison to a standard curve of DNA with a known number of adducts.[2][8][10]

32P-Postlabelling Assay for Intrastrand Cross-links
  • Principle: This highly sensitive method allows for the detection and quantification of specific DNA adducts, such as Pt-GG and Pt-AG intrastrand cross-links, by radioactively labeling the modified nucleotides.

  • Protocol:

    • Isolate and purify DNA from treated cells.

    • Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

    • Enrich the adducted nucleotides from the normal nucleotides.

    • Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

    • Separate the 32P-labeled adducts by thin-layer chromatography (TLC).

    • Detect and quantify the radioactive spots corresponding to the specific adducts using autoradiography or phosphorimaging.[6]

Accelerator Mass Spectrometry (AMS)
  • Principle: AMS is an ultra-sensitive technique for quantifying rare isotopes, such as 14C. By using 14C-labeled drugs, AMS can measure extremely low levels of drug-DNA adducts.

  • Protocol:

    • Treat cells or animals with a 14C-labeled version of the platinum drug.

    • Isolate and purify genomic DNA.

    • Convert the DNA sample to graphite.

    • Analyze the graphite sample in an accelerator mass spectrometer to determine the ratio of 14C to total carbon.

    • Calculate the number of DNA adducts based on the known specific activity of the 14C-labeled drug.[9][11][12]

Cellular Signaling and Repair Pathways

The formation of DNA adducts by both oxaliplatin and carboplatin triggers a cascade of cellular responses, primarily involving DNA damage recognition and repair pathways, which can ultimately lead to apoptosis.

DNA_Damage_Response cluster_drug Platinum Drugs cluster_adducts DNA Adducts cluster_repair DNA Damage Recognition & Repair cluster_outcome Cellular Outcome Oxaliplatin Oxaliplatin DACH_Pt_Adducts DACH-Pt Adducts (Bulky Lesion) Oxaliplatin->DACH_Pt_Adducts Forms Carboplatin Carboplatin Diammine_Pt_Adducts Diammine-Pt Adducts Carboplatin->Diammine_Pt_Adducts Forms NER Nucleotide Excision Repair (NER) DACH_Pt_Adducts->NER Recognized by Replication_Block Replication/Transcription Block DACH_Pt_Adducts->Replication_Block Diammine_Pt_Adducts->NER Recognized by MMR Mismatch Repair (MMR) Diammine_Pt_Adducts->MMR Recognized by Diammine_Pt_Adducts->Replication_Block Cell_Survival Cell Survival (Repair) NER->Cell_Survival Leads to Apoptosis Apoptosis MMR->Apoptosis Can trigger HR Homologous Recombination (HR) HR->Cell_Survival Leads to Replication_Block->Apoptosis Induces

Caption: DNA damage response to oxaliplatin and carboplatin adducts.

The nucleotide excision repair (NER) pathway is the primary mechanism for removing bulky platinum-DNA adducts formed by both drugs.[5] However, the recognition of these adducts by the DNA mismatch repair (MMR) system appears to differ. Cisplatin and carboplatin adducts are recognized by MMR proteins, and a deficient MMR system can lead to resistance.[5] In contrast, oxaliplatin adducts are not efficiently recognized by the MMR system, and thus, MMR deficiency does not confer resistance to oxaliplatin.[5] This is a key factor in the use of oxaliplatin in colorectal cancers, which often exhibit MMR deficiency. If the DNA damage is too extensive to be repaired, it can lead to cell cycle arrest and the activation of apoptotic pathways, often involving the p53 tumor suppressor protein.[13]

Experimental Workflow for DNA Adduct Analysis

The general workflow for analyzing platinum-DNA adducts involves several key steps, from sample preparation to data analysis.

Adduct_Analysis_Workflow Start Cell/Tissue Treatment with Platinum Drug DNA_Isolation Genomic DNA Isolation & Purification Start->DNA_Isolation DNA_Quantification DNA Quantification (e.g., UV-Vis) DNA_Isolation->DNA_Quantification Adduct_Detection Adduct Detection & Quantification DNA_Quantification->Adduct_Detection AAS AAS Adduct_Detection->AAS ELISA ELISA Adduct_Detection->ELISA P32 32P-Postlabelling Adduct_Detection->P32 AMS AMS Adduct_Detection->AMS Data_Analysis Data Analysis & Normalization AAS->Data_Analysis ELISA->Data_Analysis P32->Data_Analysis AMS->Data_Analysis Results Adduct Levels (e.g., adducts/10^6 nt) Data_Analysis->Results

Caption: General workflow for platinum-DNA adduct analysis.

References

Independent Verification of DACH-Pt Compound Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a standard published synthesis of a Dichloro(1,2-diaminocyclohexane)platinum(II) (DACH-Pt) compound with an alternative method. It includes a detailed breakdown of the experimental protocols, comparative data on product characterization, and a discussion of the mechanistic insights into the compound's mode of action. This guide is intended to assist researchers in the independent verification and informed selection of synthetic routes for DACH-Pt analogs.

Introduction to DACH-Pt Compounds

DACH-Pt compounds are a class of platinum-based anticancer agents that have shown significant promise in overcoming resistance to established platinum drugs like cisplatin.[1][2] The 1,2-diaminocyclohexane (DACH) ligand plays a crucial role in their biological activity, influencing their interaction with DNA and cellular uptake.[2] The parent complex, dichloro(1,2-diaminocyclohexane)platinum(II), is a key precursor for the synthesis of more complex analogs, including the clinically approved drug oxaliplatin.[1] Given their therapeutic potential, the ability to reliably synthesize and characterize these compounds is of paramount importance for ongoing research and development.

Comparison of Synthetic Methodologies

This section compares a widely cited method for the synthesis of dichloro(1,2-diaminocyclohexane)platinum(II) from potassium tetrachloroplatinite (K₂PtCl₄) with a common alternative approach that utilizes a silver salt to introduce different leaving groups.

Diagram of the Synthetic Workflow

cluster_0 Standard Synthesis cluster_1 Alternative Synthesis (Silver Salt Method) K2PtCl4_1 K₂PtCl₄ Reaction_1 Reaction in Water K2PtCl4_1->Reaction_1 DACH_1 1,2-DACH DACH_1->Reaction_1 DACHPtCl2_1 [Pt(DACH)Cl₂] Reaction_1->DACHPtCl2_1 Purification_1 Purification (DMF/Methanol) DACHPtCl2_1->Purification_1 Final_Product_1 Pure [Pt(DACH)Cl₂] Purification_1->Final_Product_1 DACHPtCl2_2 [Pt(DACH)Cl₂] Reaction_2 Reaction in Water (dark) DACHPtCl2_2->Reaction_2 AgNO3 AgNO₃ AgNO3->Reaction_2 Aqueous_Complex Aqueous [Pt(DACH)(H₂O)₂]²⁺ Reaction_2->Aqueous_Complex Reaction_3 Ligand Exchange Aqueous_Complex->Reaction_3 Leaving_Group New Leaving Group (e.g., Oxalate) Leaving_Group->Reaction_3 Final_Product_2 [Pt(DACH)(Leaving Group)] Reaction_3->Final_Product_2

Caption: Comparative workflow of standard and alternative DACH-Pt synthesis.

Experimental Protocols

Method 1: Standard Synthesis of Dichloro(1,2-diaminocyclohexane)platinum(II)

This method is adapted from a frequently cited procedure for the direct synthesis from potassium tetrachloroplatinite.[3]

  • Reaction Setup: Dissolve potassium tetrachloroplatinite (K₂PtCl₄) in deionized water.

  • Ligand Addition: Add a stoichiometric amount of trans-1,2-diaminocyclohexane (DACH) to the K₂PtCl₄ solution.

  • Reaction: Stir the mixture at room temperature for several hours. A yellow precipitate of dichloro(1,2-diaminocyclohexane)platinum(II) will form.

  • Isolation: Collect the insoluble product by filtration.

  • Washing: Wash the precipitate sequentially with deionized water, methanol, and acetone.

  • Drying: Dry the product under vacuum.

  • Purification (Optional): For higher purity, dissolve the product in dimethylformamide (DMF), filter any insoluble impurities, and reprecipitate by adding methanol or 0.1 N HCl.

Method 2: Alternative Synthesis via Silver Salt Intermediate

This method is commonly used to introduce dicarboxylate leaving groups, such as in the synthesis of oxaliplatin.[1][4]

  • Starting Material: Begin with dichloro(1,2-diaminocyclohexane)platinum(II) synthesized as per Method 1.

  • Formation of Aqueous Complex: Suspend the DACH-Pt-Cl₂ in distilled water and add a silver salt, such as silver nitrate (AgNO₃), in a 1:1 molar ratio.[1][4] The reaction should be carried out in the dark to prevent the photoreduction of the silver salt.

  • Reaction: Stir the suspension for an extended period (e.g., 24 hours) at room temperature.[1][4] This results in the precipitation of silver chloride (AgCl) and the formation of the soluble diaqua complex, [Pt(DACH)(H₂O)₂]²⁺.

  • Removal of Byproduct: Separate the AgCl precipitate by centrifugation followed by filtration.

  • Ligand Exchange: Add the desired dicarboxylate leaving group (e.g., an alkali metal salt of oxalic acid) to the filtrate containing the aqueous DACH-Pt complex.

  • Isolation of Final Product: The final DACH-Pt dicarboxylate complex can be isolated by techniques such as rotary evaporation.

Comparative Data Presentation

The following tables summarize the key performance indicators and characterization data for the synthesized DACH-Pt compounds.

Table 1: Comparison of Synthetic Methods

ParameterStandard SynthesisAlternative Synthesis (Silver Salt Method)
Starting Materials K₂PtCl₄, 1,2-DACH[Pt(DACH)Cl₂], Silver Salt, Dicarboxylate
Key Intermediate N/A[Pt(DACH)(H₂O)₂]²⁺
Typical Yield >90% (unpurified)[3]Variable, depends on subsequent steps
Purity High purity achievable with recrystallizationHigh purity achievable
Advantages Direct, high yield for the dichloro complexVersatile for introducing various leaving groups
Disadvantages Limited to halide leaving groupsMulti-step, potential for silver contamination

Table 2: Physicochemical and Characterization Data of Dichloro(1,2-diaminocyclohexane)platinum(II)

PropertyValue / MethodReference
Appearance Yellow solid[3]
Solubility Poor in water, soluble in DMF[1]
¹H NMR (DMSO-d₆) Signals corresponding to DACH ligand protons[5][6]
¹⁹⁵Pt NMR (DMSO-d₆) Characteristic chemical shift for Pt(II) center[5][6]
HPLC Purity >95% is typically reported[7]
ESI-MS Confirms molecular weight[5]

Mechanism of Action: Inducing Apoptosis

DACH-Pt compounds exert their cytotoxic effects primarily by inducing apoptosis, or programmed cell death, in cancer cells.[8] Upon entering the cell, the platinum complex undergoes hydrolysis, forming reactive aqua species that can bind to DNA.[9] These DNA adducts distort the DNA structure, which, if not repaired, triggers a cascade of signaling events leading to apoptosis.

The apoptotic signaling initiated by DACH-Pt compounds can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11] The formation of DNA adducts is a key stress signal that can activate the intrinsic pathway. This leads to the release of cytochrome c from the mitochondria, which then forms an apoptosome complex with Apaf-1 and procaspase-9, ultimately activating the executioner caspase-3.

Signaling Pathway Diagram

DACHPt DACH-Pt Compound CellMembrane Cellular Uptake DACHPt->CellMembrane Hydrolysis Hydrolysis CellMembrane->Hydrolysis ActiveSpecies Active Aqua Species Hydrolysis->ActiveSpecies DNA Nuclear DNA ActiveSpecies->DNA DNA_Adducts DNA Adducts DNA->DNA_Adducts Binding CellCycleArrest Cell Cycle Arrest DNA_Adducts->CellCycleArrest IntrinsicPathway Intrinsic Pathway DNA_Adducts->IntrinsicPathway Apoptosis Apoptosis CellCycleArrest->Apoptosis Mitochondria Mitochondria IntrinsicPathway->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: DACH-Pt induced apoptosis signaling pathway.

Conclusion

The synthesis of dichloro(1,2-diaminocyclohexane)platinum(II) via the standard method from K₂PtCl₄ is a robust and high-yielding procedure suitable for producing the parent compound. For the synthesis of analogs with different leaving groups, the alternative method involving a silver salt intermediate provides greater versatility. Independent verification of the synthesis should rely on a combination of characterization techniques, including NMR, HPLC, and mass spectrometry, to confirm the identity and purity of the final product. A thorough understanding of the synthetic methodologies and the compound's mechanism of action is crucial for the continued development of novel and effective DACH-Pt based anticancer therapeutics.

References

A Head-to-Head Battle: Novel DACH-Pt Complex Challenges Oxaliplatin's Supremacy in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 14, 2025 – In the relentless pursuit of more effective and less toxic cancer treatments, a new generation of diaminocyclohexane (DACH)-platinum (Pt) complexes is emerging, demonstrating significant promise in preclinical studies. This guide provides a comprehensive performance benchmark of a novel DACH-Pt agent, AP5346 (ProLindac), against the current standard-of-care, oxaliplatin. Drawing on robust experimental data, this comparison delves into cytotoxicity, cellular uptake, DNA platination, and in vivo efficacy, offering researchers, scientists, and drug development professionals a detailed overview of this promising alternative.

Executive Summary

The novel DACH-Pt complex, AP5346, a polymer-conjugated therapeutic, exhibits a superior preclinical profile compared to oxaliplatin. While demonstrating comparable in vitro cytotoxicity, AP5346 excels in in vivo settings, showcasing significantly enhanced tumor growth inhibition and a remarkable ability to deliver a higher concentration of the active platinum agent to tumor tissue and DNA. This targeted delivery mechanism, facilitated by a pH-sensitive linker, suggests a wider therapeutic window and potentially reduced systemic toxicity. Another notable investigational compound, [PtII(5,6-Me2phen)(SS-DACH)]2+ (56MESS), displays a distinct mechanism of action and superior potency in vitro, highlighting the diverse strategies being employed to innovate beyond traditional platinum-based chemotherapy.

Data Presentation: Quantitative Performance Analysis

The following tables summarize the key performance indicators of the new DACH-Pt complexes in comparison to oxaliplatin, based on available preclinical data.

Table 1: In Vitro Cytotoxicity (IC50, µM) of DACH-Pt Complexes vs. Oxaliplatin

Cell LineCancer TypeAP5346 (ProLindac)56MESSPtI2(DACH)Oxaliplatin
HT-29ColonComparable to Oxaliplatin0.18 ± 0.02 (24h)19.7 ± 1.20.33 ± 0.02 (24h)[1]
IGROV1OvarianNot Available0.08 ± 0.01 (24h)Not Available0.35 ± 0.05 (24h)
HCT-116ColonNot AvailableNot Available34.5 ± 1.249.2 ± 0.9
HCT-8ColonNot AvailableNot Available51.1 ± 2.033.1 ± 0.2
B16 MelanomaMelanomaNot AvailableNot AvailableNot AvailableNot Available
2008OvarianNot AvailableNot AvailableNot AvailableNot Available

Note: Direct IC50 values for AP5346 were not consistently reported in the reviewed literature; however, its in vitro cytotoxicity is described as being similar to that of oxaliplatin.

Table 2: In Vivo Efficacy of AP5346 vs. Oxaliplatin

Animal ModelCancer TypeTreatmentTumor Growth InhibitionReference
B16 Melanoma (mice)MelanomaAP5346 (equitoxic dose)Superior to Oxaliplatin
2008 Human Ovarian Carcinoma (mice)OvarianAP5346 (equitoxic dose)Superior to Oxaliplatin

Table 3: Pharmacokinetic Advantages of AP5346 over Oxaliplatin

ParameterAP5346OxaliplatinFold Increase
Peak Plasma Pt Concentration (equitoxic doses)25-fold higher125x
Plasma Pt AUC (0-∞) (equitoxic doses)93-fold higher193x
Pt Delivery to Tumor (AUC 1-168h)16.3-fold higher116.3x
Pt Delivery to Tumor DNA (AUC 1-168h)14.2-fold higher114.2x

Mechanism of Action: A Tale of Two Strategies

Oxaliplatin exerts its anticancer effects primarily by forming platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to apoptosis.[1] AP5346 shares this fundamental mechanism; however, its innovation lies in its delivery system. The active DACH-Pt moiety is conjugated to a hydroxypropylmethacrylamide (HPMA) polymer via a pH-sensitive linker.[2] This design allows for preferential release of the cytotoxic payload in the acidic tumor microenvironment, thereby concentrating its effect at the target site and minimizing exposure to healthy tissues.[2]

In contrast, 56MESS showcases a departure from the conventional DNA-damaging paradigm. This non-classical platinum complex induces G2/M phase cell cycle arrest but, interestingly, does not trigger apoptosis.[3] Its mechanism involves the downregulation of Fatty Acid CoA Ligase 4 (FACL4), a key enzyme in lipid metabolism, suggesting a novel therapeutic avenue for platinum-based drugs.[3]

Experimental Protocols

A summary of the key experimental methodologies used to generate the comparative data is provided below.

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compounds (e.g., AP5346, 56MESS, oxaliplatin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined from dose-response curves.

2. Cellular Platinum Accumulation (Inductively Coupled Plasma-Mass Spectrometry - ICP-MS)

  • Cell Treatment and Harvesting: Cells are treated with the platinum compounds, washed with ice-cold PBS to remove extracellular drug, and then harvested.

  • Sample Preparation: The cell pellet is digested using concentrated nitric acid.

  • ICP-MS Analysis: The digested samples are diluted and analyzed by ICP-MS to quantify the amount of platinum. A calibration curve is generated using platinum standards of known concentrations.

  • Data Normalization: The intracellular platinum concentration is typically normalized to the cell number or total protein content.

3. In Vivo Antitumor Efficacy (Xenograft Mouse Model)

  • Tumor Implantation: Human cancer cells (e.g., 2008 ovarian carcinoma) are subcutaneously injected into immunocompromised mice.

  • Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups and administered with the test compounds (e.g., AP5346, oxaliplatin) or a vehicle control, typically via intravenous or intraperitoneal injection at equitoxic doses.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Animal body weight is also monitored as an indicator of toxicity.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis cell_culture Cancer Cell Culture drug_treatment_vitro Drug Treatment cell_culture->drug_treatment_vitro mtt_assay MTT Assay drug_treatment_vitro->mtt_assay Cytotoxicity icpms_vitro ICP-MS (Cellular Uptake) drug_treatment_vitro->icpms_vitro Quantification ic50_calc IC50 Calculation mtt_assay->ic50_calc pk_analysis PK Parameter Calculation icpms_vitro->pk_analysis tumor_model Xenograft Mouse Model drug_treatment_vivo Drug Treatment tumor_model->drug_treatment_vivo tumor_measurement Tumor Growth Measurement drug_treatment_vivo->tumor_measurement Efficacy pharmacokinetics Pharmacokinetic Analysis drug_treatment_vivo->pharmacokinetics Drug Distribution tgi_calc Tumor Growth Inhibition tumor_measurement->tgi_calc pharmacokinetics->pk_analysis

Experimental workflow for benchmarking new DACH-Pt complexes.

Signaling_Pathway cluster_oxaliplatin Oxaliplatin / AP5346 (Active Moiety) cluster_56MESS 56MESS Oxaliplatin Oxaliplatin/DACH-Pt DNA_Adducts DNA Adducts Oxaliplatin->DNA_Adducts Replication_Block Replication/Transcription Block DNA_Adducts->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis MESS56 56MESS FACL4_Inhibition FACL4 Downregulation MESS56->FACL4_Inhibition Lipid_Metabolism_Alteration Altered Lipid Metabolism FACL4_Inhibition->Lipid_Metabolism_Alteration G2M_Arrest G2/M Phase Arrest Lipid_Metabolism_Alteration->G2M_Arrest

Contrasting mechanisms of action of DACH-Pt complexes.

Conclusion

The development of novel DACH-Pt complexes like AP5346 and 56MESS represents a significant step forward in the evolution of platinum-based cancer chemotherapy. AP5346, with its targeted delivery system and superior in vivo efficacy, offers a compelling case for its potential to improve upon the therapeutic index of oxaliplatin. Meanwhile, the unique mechanism of action of 56MESS opens up new avenues for treating cancers that are resistant to traditional DNA-damaging agents. Continued research and clinical evaluation of these and other next-generation platinum compounds are crucial for translating these promising preclinical findings into tangible benefits for cancer patients.

References

Safety Operating Guide

Navigating the Disposal of Platinum-Containing Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of platinum-containing compounds, often utilized in pharmaceutical research and development, is a critical component of laboratory safety and environmental responsibility. These compounds, including derivatives of diaminocyclohexane-platinum(II) (DACH-Pt), are valuable for their therapeutic properties but require meticulous handling and disposal due to their potential hazards. This guide provides essential safety information and a step-by-step disposal plan for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before addressing disposal, it is imperative to handle all platinum-containing compounds with the appropriate safety measures. Many of these substances are classified as hazardous, with potential health risks. For instance, Dichloro(1,2-diaminocyclohexane)platinum(II) is associated with several hazard classifications.

Personal Protective Equipment (PPE) is mandatory when handling these compounds and includes:

  • Respiratory Protection: A dust mask (type N95 or equivalent) should be used.

  • Eye Protection: Chemical safety goggles or face shields are necessary.

  • Hand Protection: Compatible gloves must be worn.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

In the event of exposure, immediate action is crucial. For eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air and seek medical attention.

Quantitative Hazard Data Summary

To provide a clear reference for the potential hazards, the following table summarizes key data for Dichloro(1,2-diaminocyclohexane)platinum(II), a representative DACH-platinum compound.

PropertyValueSource
Molecular Formula [C₆H₁₀(NH₂)₂]PtCl₂
Molecular Weight 380.17 g/mol
Appearance Solid
Melting Point 280 °C (decomposes)
Signal Word Danger
Hazard Statements May cause an allergic skin reaction (H317), Causes serious eye damage (H318), May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334), Suspected of causing genetic defects (H341), Suspected of causing cancer (H351), May damage fertility or the unborn child (H360FD), May cause harm to breast-fed children (H362), Causes damage to organs through prolonged or repeated exposure (H372).
Storage Class Code 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.

Step-by-Step Disposal Protocol for Platinum-Containing Waste

The disposal of platinum-containing waste must adhere to hazardous waste regulations to ensure safety and environmental protection.[1][2] Due to the economic value of platinum, recycling and recovery are often encouraged.[3][4][5][6]

1. Waste Identification and Segregation:

  • A laboratory chemical is considered waste when it is no longer intended for use.[1]

  • All waste containing platinum compounds must be classified as hazardous waste.

  • Segregate platinum-containing waste from other laboratory waste streams to prevent incompatible chemical reactions.[1]

2. Container Management:

  • Use a designated, leak-proof container that is compatible with the chemical waste.[1]

  • The container must be in good condition, with no cracks or leaks, and must be kept closed except when adding waste.[1]

  • Store the waste container in a secondary containment unit to mitigate spills.[1]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[1]

  • The label must include the full chemical name of the platinum compound and its concentration. Chemical abbreviations are not acceptable.[1]

  • Indicate the start date of waste accumulation.

4. On-site Accumulation:

  • Store the hazardous waste in a designated, secure area away from general laboratory traffic.

  • Follow all institutional and regulatory guidelines for the maximum allowable accumulation time.

5. Disposal and Recycling:

  • Never dispose of platinum-containing waste down the drain or in the regular trash.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]

  • EHS will arrange for the waste to be transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[2]

  • Inquire with your EHS office about programs for the recovery and recycling of precious metals like platinum from laboratory waste.[4][7]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of DACHP and other platinum-containing compounds in a laboratory setting.

Workflow for the Disposal of Platinum-Containing Waste cluster_0 Waste Generation & Identification cluster_1 Waste Handling & Storage cluster_2 Disposal & Recycling A Unused or Contaminated Platinum Compound B Identify as Hazardous Waste A->B C Select Compatible, Leak-Proof Container B->C D Label Container: 'Hazardous Waste' & Full Chemical Name C->D E Store in Secondary Containment in a Designated Area D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange for Waste Pickup F->G H Transport to a Licensed Disposal Facility G->H I Consider Platinum Recovery/Recycling Options H->I

Caption: Disposal workflow for platinum-containing laboratory waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of platinum-containing compounds, fostering a culture of safety and sustainability in the scientific community.

References

Essential Safety and Logistical Information for Handling Dichloro(1,2-diaminocyclohexane)platinum(II)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for Dichloro(1,2-diaminocyclohexane)platinum(II) (CAS: 52691-24-4), a platinum-based compound often used in research and as an antiproliferative agent.[1] Adherence to these guidelines is essential to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Dichloro(1,2-diaminocyclohexane)platinum(II) is considered a hazardous substance.[2][3] It is harmful if inhaled or swallowed and can cause skin and serious eye damage.[3] Furthermore, it is suspected of causing cancer and may cause sensitization by skin contact.[3] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]Protects against splashes and dust, preventing serious eye irritation or damage.[2]
Skin Protection Impervious, fire/flame resistant clothing and gloves (inspected prior to use).[3]Prevents skin contact, which can be harmful and cause sensitization.[2][3]
Respiratory Protection Use in a well-ventilated area.[2] If ventilation is inadequate, use an approved N95 (US) or equivalent dust mask.[4]Avoids inhalation of dust, which is harmful.[3]

Handling, Storage, and Disposal

Proper operational procedures for handling, storage, and disposal are critical to maintaining a safe laboratory environment.

Table 2: Handling and Storage Guidelines

ProcedureGuideline
Handling Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3] Use in a well-ventilated area and prevent the concentration of dust in hollows and sumps.[2]
Storage Store in original, securely sealed containers in a cool, dry, well-ventilated area.[2] Store locked up and away from incompatible materials and foodstuff containers.[2][3] Protect containers from physical damage and check regularly for leaks.[2]

Disposal of Dichloro(1,2-diaminocyclohexane)platinum(II) and any contaminated materials must be conducted in accordance with all applicable local, state, and federal regulations.

Table 3: Disposal Plan

Waste TypeDisposal Method
Unused Product May be recycled if unused and uncontaminated.[2] Otherwise, dispose of contents/container to an approved waste disposal plant.[3]
Contaminated Materials (e.g., PPE, labware) Handle as hazardous waste. Place in suitable, labeled containers for disposal.[2]
Spills Minor Spills: Use dry clean-up procedures to avoid generating dust.[2] Vacuum or sweep up with a HEPA-filtered vacuum cleaner.[2] Dampen with water to prevent dusting before sweeping.[2] Major Spills: Evacuate the area and advise personnel.[2] Wear appropriate PPE.[2] Prevent entry into drains and waterways.[2]

Experimental Workflow: Chemical Spill Response

The following diagram outlines the procedural steps for responding to a chemical spill of Dichloro(1,2-diaminocyclohexane)platinum(II).

cluster_0 Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size (Minor vs. Major) evacuate->assess don_ppe Don Appropriate PPE assess->don_ppe Minor major_spill Major Spill Procedure (Contact EHS) assess->major_spill Major contain Contain Spill (Prevent Spread) don_ppe->contain cleanup Clean Up Spill Material contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report Incident dispose->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.